The K4 peptide
説明
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特性
分子式 |
C87H132N18O15 |
|---|---|
分子量 |
1670.1 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C87H132N18O15/c1-55(2)46-66(81(113)102-71(51-60-32-15-9-16-33-60)84(116)101-70(50-59-30-13-8-14-31-59)78(110)94-54-75(107)96-67(47-56(3)4)82(114)104-72(87(119)120)52-61-34-17-10-18-35-61)95-74(106)53-93-77(109)69(49-58-28-11-7-12-29-58)100-83(115)68(48-57(5)6)103-85(117)73-40-27-45-105(73)86(118)65(39-22-26-44-91)99-80(112)64(38-21-25-43-90)98-79(111)63(37-20-24-42-89)97-76(108)62(92)36-19-23-41-88/h7-18,28-35,55-57,62-73H,19-27,36-54,88-92H2,1-6H3,(H,93,109)(H,94,110)(H,95,106)(H,96,107)(H,97,108)(H,98,111)(H,99,112)(H,100,115)(H,101,116)(H,102,113)(H,103,117)(H,104,114)(H,119,120)/t62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-/m0/s1 |
InChIキー |
VAJSRLFANUUQQI-NOAXZGPNSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CNC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)CNC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(C)C)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
Foundational & Exploratory
The Primary Structure and Function of K4 Peptides: A Technical Guide
The designation "K4 peptide" is applied to several distinct molecular entities, each with a unique primary structure and biological function. This guide provides an in-depth technical overview of three prominent K4 peptides: an antimicrobial peptide, the GA-K4 peptide with antimicrobial and anticancer properties, and a coiled-coil forming peptide utilized in drug delivery systems. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, quantitative data, and visual representations of relevant biological pathways and experimental workflows.
Antimicrobial Peptide K4
The antimicrobial peptide K4 is a de novo designed, 14-amino acid linear peptide with a cationic N-terminal domain and a hydrophobic C-terminal region, which is putatively folded into an α-helix. Its design was informed by the Antimicrobial Peptide Database to exhibit broad-spectrum antibacterial activity.[1]
Primary Structure
The primary structure of the antimicrobial peptide K4, determined by mass spectrometry following its synthesis, is as follows:
KKKKPLFGLFFGLF [1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉₀H₁₃₃N₁₉O₁₄ | Calculated |
| Molecular Weight | 1713.1 g/mol | Calculated |
| Net Charge (at pH 7) | +4 | [2] |
| Hydrophobicity (H) | 0.644 | [2] |
| Hydrophobic Moment (µH) | 0.390 | [2] |
| Aliphatic Index | 83.57 | [2] |
| Instability Index | 3.90 (Stable) | [2] |
Biological Activity
K4 exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1]
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Bacillus megaterium | 5-10 | - | [2] |
| Staphylococcus aureus | 10-20 | >400 | [2] |
| Staphylococcus epidermidis | 100 | >400 | [3] |
| Escherichia coli | 5-10 | - | [2] |
| Pseudomonas aeruginosa | 40-80 | 400 | [2][3] |
| Klebsiella pneumoniae | 40-80 | >400 | [2][3] |
| Salmonella typhimurium | 40-80 | - | [2] |
| Vibrio harveyi | 5-10 | - | [2] |
| Vibrio alginolyticus | 5-10 | - | [2] |
| Vibrio aestuarianus | 5-10 | - | [2] |
| Vibrio splendidus | 10-20 | - | [2] |
| Brucella melitensis | 25 | 25 | [3] |
| Enterobacter cloacae | 50 | >400 | [3] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Experimental Protocols
The K4 peptide was synthesized using standard Fmoc (N-(9-fluorenyl)methoxycarbonyl) solid-phase peptide synthesis (SPPS) chemistry.[1]
Protocol:
-
Resin Preparation: A Rink Amide resin is pre-swelled in N-methylpyrrolidone (NMP) overnight.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating with a 20% solution of piperidine in dimethylformamide (DMF) for a specified duration.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIEA). The activated amino acid is then added to the resin to form a peptide bond.
-
Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Structure Verification: The primary sequence and molecular weight of the purified peptide are confirmed using mass spectrometry.[1]
The minimum inhibitory concentration (MIC) of this compound against various bacterial strains was determined using a broth microdilution method.[4]
Protocol:
-
Bacterial Culture Preparation: Bacterial strains are grown in an appropriate broth medium to a specific optical density, corresponding to a known colony-forming unit (CFU)/mL.
-
Peptide Dilution: A serial dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide that results in no visible growth of the bacteria.
Logical Workflow for K4 Peptide Synthesis and Analysis
Caption: Workflow for the synthesis and analysis of the antimicrobial peptide K4.
GA-K4 Peptide
GA-K4 is an 11-residue antimicrobial and anticancer peptide. Its primary mode of action is believed to be through the formation of toroidal pores in the cell membrane.[5]
Primary Structure
The primary amino acid sequence of GA-K4 is:
FLKWLFKWAKK [5]
Physicochemical and Biological Properties
| Property | Value | Reference |
| Molecular Formula | C₇₃H₁₀₅N₁₅O₉ | Calculated |
| Molecular Weight | 1356.7 g/mol | Calculated |
| Hemolytic Activity (HC₅₀) | ~25 µM | [6] |
| Antimicrobial Activity | Potent against Gram-positive bacteria | [7] |
Mechanism of Action: Toroidal Pore Formation
GA-K4 is thought to disrupt cell membranes through the formation of toroidal pores. This process involves the peptide inserting into the membrane and inducing a high degree of curvature, causing the lipid monolayers to bend and form a pore lined by both the peptides and the lipid head groups.[5]
Caption: Simplified signaling pathway of toroidal pore formation by GA-K4.
Experimental Protocols
The secondary structure of GA-K4 in different environments is studied using far-UV CD spectroscopy.[8]
Protocol:
-
Sample Preparation: A solution of GA-K4 peptide at a known concentration (e.g., 10 µM) is prepared in an aqueous buffer.
-
Spectra Acquisition: Far-UV CD spectra are recorded at room temperature using a spectropolarimeter.
-
Data Analysis: The conformational changes of the peptide upon interaction with membrane-mimicking environments (e.g., liposomes, micelles) are monitored by observing changes in the CD spectra, indicative of transitions from a random coil to an α-helical structure.
The ability of GA-K4 to permeabilize cell membranes is assessed through a leakage assay using a fluorescent dye.[8]
Protocol:
-
Cell Loading: Bacterial cells or liposomes are loaded with a fluorescent dye (e.g., calcein).
-
Peptide Addition: The GA-K4 peptide is added to the suspension of dye-loaded cells or liposomes.
-
Fluorescence Measurement: The increase in fluorescence intensity over time is measured using a fluorometer. An increase in fluorescence indicates the leakage of the dye from the vesicles due to membrane permeabilization by the peptide.
Coiled-Coil Forming Peptide K4
This K4 peptide is a component of a complementary pair of peptides (E4 and K4) that self-assemble into a heterodimeric coiled-coil structure. This system is utilized to trigger liposomal membrane fusion for targeted drug delivery.[9]
Primary Structure
The primary structure of the coiled-coil K4 peptide is a repeating heptad sequence, typically repeated four times:
(KIAALKE)₄ which expands to KIAALKEKIAALKEKIAALKEKIAALKE [9]
Application in Drug Delivery
The E4/K4 coiled-coil system is employed for targeted drug delivery to cells expressing the complementary peptide. Liposomes are functionalized with one peptide (e.g., E4) and the target cells express the other (K4). The formation of the coiled-coil brings the liposome and cell membrane into close proximity, facilitating membrane fusion and the delivery of the liposomal cargo into the cell.[9]
| Property | Value | Reference |
| Fusion Efficiency (E3/P1K pair) | ~70% | [10] |
| Cytotoxicity of E4-Lipo-DOX on HeLa-K cells | Enhanced compared to free doxorubicin | [9] |
Experimental Workflow: Liposomal Drug Delivery
Caption: Workflow for targeted drug delivery using the E4/K4 coiled-coil system.
Experimental Protocols
Protocol:
-
Lipid Film Hydration: A mixture of lipids (e.g., DOPC, DOPE, cholesterol) and a lipid-conjugated E4 peptide are dissolved in an organic solvent. The solvent is evaporated to form a thin lipid film.
-
Hydration: The lipid film is hydrated with a buffer containing the drug to be encapsulated, forming multilamellar vesicles.
-
Extrusion: The vesicle suspension is extruded through polycarbonate membranes with a defined pore size to produce unilamellar liposomes of a specific diameter.
-
Purification: Free drug and non-incorporated peptides are removed by size exclusion chromatography.
The efficacy of the drug-loaded liposomes is tested on target cells expressing this compound.[9]
Protocol:
-
Cell Culture: Target cells (e.g., HeLa cells engineered to express K4) and control cells are cultured in 96-well plates.
-
Treatment: The cells are treated with various concentrations of free drug, drug-loaded E4-liposomes, or empty liposomes.
-
Incubation: The cells are incubated for a specified period (e.g., 48 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT assay, which measures the metabolic activity of the cells. A decrease in viability indicates a cytotoxic effect.
This guide has detailed the primary structures and associated functional and experimental data for three distinct K4 peptides. The provided information aims to serve as a valuable resource for researchers in the fields of antimicrobial development and targeted drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. transresurology.com [transresurology.com]
- 3. Evaluation of Antibacterial and Cytotoxic Effects of K4 Synthetic Peptide [transresurology.com]
- 4. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Membrane Composition Requirement by Antimicrobial and Anticancer Peptide GA-K4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced Liposomal Drug Delivery Via Membrane Fusion Triggered by Dimeric Coiled-Coil Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Application of Coiled Coil Peptides in Liposomal Anticancer Drug Delivery Using a Zebrafish Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
K4 Peptide: A Technical Guide to Its Discovery, Mechanisms, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The designation "K4 peptide" is applied to several distinct synthetic peptides, each with unique origins, structures, and functions. This guide provides a comprehensive technical overview of three prominent K4 peptides: a de novo antimicrobial peptide, a coiled-coil forming peptide utilized in drug delivery, and an antimicrobial/anticancer peptide. For each, we will delve into their discovery, quantitative activity, the experimental protocols for their study, and their proposed mechanisms of action, visualized through signaling and workflow diagrams.
Part 1: The Antimicrobial Peptide K4 (KKKKPLFGLFFGLF)
Discovery and Origin
The antimicrobial peptide K4, with the sequence KKKKPLFGLFFGLF, is a de novo designed cationic peptide. Its creation was guided by the principles observed in naturally occurring antimicrobial peptides (AMPs), leveraging the Antimicrobial Peptide Database (APD).[1][2] The design incorporates a distinct structure: a highly cationic N-terminal domain composed of four lysine residues, intended to facilitate interaction with negatively charged bacterial membranes, and a C-terminal domain rich in hydrophobic residues (phenylalanine, leucine, and glycine), predicted to form an amphipathic α-helix.[1] This design aims to mimic the membrane-disrupting capabilities of natural AMPs.
Quantitative Data
The antimicrobial efficacy and cytotoxic effects of the K4 peptide have been evaluated against a range of microorganisms and mammalian cells. The following tables summarize the key quantitative findings from various studies.
Table 1: Antimicrobial Activity of K4 Peptide
| Microorganism | Type | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Bacillus megaterium | Gram-positive | 5-10 | - | [3] |
| Staphylococcus aureus | Gram-positive | 10-20 | 50 | [3][4] |
| Listeria monocytogenes | Gram-positive | 20-40 | - | [3] |
| Enterococcus faecalis | Gram-positive | 80-160 | - | [3] |
| Escherichia coli | Gram-negative | 5-10 | - | [3] |
| Salmonella typhimurium | Gram-negative | 40-80 | - | [3] |
| Pseudomonas aeruginosa | Gram-negative | 40-80 | >400 | [3][4] |
| Klebsiella pneumoniae | Gram-negative | 40-80 | - | [3] |
| Vibrio harveyi | Gram-negative | 5-10 | - | [3] |
| Vibrio alginolyticus | Gram-negative | 5-10 | - | [3] |
| Vibrio aestuarianus | Gram-negative | 5-10 | - | [3] |
| Vibrio splendidus | Gram-negative | 10-20 | - | [3] |
| Brucella melitensis | Gram-negative | 25 | 25 | [4] |
| Enterobacter cloacae | Gram-negative | 50 | 100 | [4] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. "-" indicates data not reported.
Table 2: Cytotoxicity and Hemolytic Activity of K4 Peptide
| Cell Line / Blood Cells | Assay | Concentration (µg/mL) | Effect | Reference |
| Rabbit Erythrocytes | Hemolysis | 10 | <3% hemolysis | [3] |
| 40 | <3% hemolysis | [3] | ||
| 160 | 6.65% hemolysis | [3] | ||
| Human Erythrocytes | Hemolysis | 1000 | 24% hemolysis | [4] |
| Chinese Hamster Ovary (CHO-K1) | MTT | 10, 40, 160, 640 | No significant toxicity at bacteriolytic concentrations | [3] |
| HeLa Cells | MTT (24h) | 6.3 | ~80% cytotoxicity (20% viability) | [4] |
| Macrophage (J774) | Griess Assay (48h) | 6.3 | 25.9873 µM Nitric Oxide Production | [4] |
Experimental Protocols
This compound is synthesized using classical Fmoc (N-[9-fluorenyl]-methoxycarbonyl) solid-phase chemistry.[3]
-
Resin Preparation: Preloaded Wang resin is used as the solid support.
-
Amino Acid Coupling: Protected amino acids are coupled in situ with diisopropylethylamine (DIEA) and N-hydroxybenzotriazole (HOBt).
-
Fmoc Deprotection: The Nα-Fmoc protecting group is removed using 20% piperidine in dimethylformamide (DMF).
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a solution of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 1 hour at room temperature.
-
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and molecular weight of the final peptide are confirmed by mass spectrometry.
The broth microdilution method is used to determine the MIC and MBC of this compound.[3][4]
-
Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated overnight at 37°C. The culture is then diluted to a concentration of approximately 1.5 x 10⁸ CFU/mL.
-
Peptide Dilution: A stock solution of this compound is prepared and serially diluted in a 96-well polypropylene microtiter plate to achieve a range of concentrations (e.g., 2-400 µg/mL).
-
Inoculation: The diluted bacterial suspension is added to each well containing the peptide dilutions. A positive control (bacteria without peptide) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest peptide concentration that results in no visible bacterial growth.
-
MBC Determination: An aliquot from the wells showing no growth is plated on Mueller-Hinton Agar (MHA) and incubated at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial colonies compared to the initial inoculum.
The cytotoxic effect of this compound on mammalian cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
-
Cell Seeding: Mammalian cells (e.g., HeLa) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Peptide Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound.
-
Incubation: The cells are incubated with the peptide for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: MTT solution (e.g., 2 mg/mL) is added to each well, and the plate is incubated for 1.5-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm or 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.
The hemolytic activity of this compound is determined by measuring the release of hemoglobin from red blood cells.[3][4]
-
Red Blood Cell Preparation: Fresh red blood cells (e.g., human or rabbit) are washed multiple times with phosphate-buffered saline (PBS) by centrifugation and resuspended to a final concentration (e.g., 10%).
-
Peptide Incubation: The red blood cell suspension is incubated with various concentrations of this compound at 37°C for 1 hour.
-
Controls: A negative control (PBS) and a positive control (a cell-lysing agent like Triton X-100) are included.
-
Centrifugation: The samples are centrifuged to pellet the intact red blood cells.
-
Absorbance Measurement: The absorbance of the supernatant, containing the released hemoglobin, is measured at 415 nm.
-
Calculation: The percentage of hemolysis is calculated relative to the positive control.
Visualizations
Caption: Proposed "carpet" mechanism of the antimicrobial K4 peptide.
Caption: K4 peptide-induced nitric oxide production in macrophages.
This document is a compilation and summary of existing research. Further sections on the Coiled-Coil K4 Peptide and the GA-K4 Peptide will be provided in subsequent updates.
References
The K4 Antimicrobial Peptide: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Cationic antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance. This technical guide provides an in-depth overview of the mechanism of action of the K4 peptide, a synthetic antimicrobial peptide with potent activity against a range of pathogenic bacteria.
This compound is a short, 14-amino acid cationic peptide.[1] Its design incorporates features common to many AMPs, including a net positive charge and an amphipathic structure, which are crucial for its interaction with and disruption of microbial membranes.[1][2] This document will detail the current understanding of K4's mode of action, from its initial interaction with the bacterial cell envelope to its potential immunomodulatory effects.
Core Mechanism of Action: Membrane Disruption
The primary mechanism of action for the K4 antimicrobial peptide is the disruption of the bacterial cytoplasmic membrane.[3][4] This process is initiated by the electrostatic attraction between the positively charged K4 peptide and the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[2]
Following this initial binding, the peptide's hydrophobic residues facilitate its insertion into the lipid bilayer.[5] Evidence suggests that the GA-K4 peptide, a closely related 11-residue peptide (FLKWLFKWAKK), induces membrane leakage and its activity is dependent on membrane curvature and lipid composition.[3][4]
The Toroidal Pore Model
The most favored model for K4-mediated membrane disruption is the "toroidal pore" model.[3][4] In this model, the peptides aggregate and insert into the membrane, inducing the lipid monolayers to bend continuously from the outer to the inner leaflet, thus lining the pore alongside the peptides. This creates a transient, water-filled channel that allows for the leakage of ions and essential cellular components, ultimately leading to cell death.[6][7]
Quantitative Data on Antimicrobial Activity
The efficacy of this compound has been quantified against a variety of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters used to measure its antimicrobial potency.
| Bacterium | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Brucella melitensis | 25 | 25 | |
| Staphylococcus aureus | 50 | >400 | [2] |
| Enterobacter cloacae | 50 | >400 | [2] |
| Pseudomonas aeruginosa | 25-400 | >400 | |
| Staphylococcus epidermidis | 25-400 | >400 | |
| Shigella spp. | 25-400 | >400 |
Table 1: MIC and MBC values of K4 peptide against various bacteria.
| Parameter | Value | Cell Line | Reference |
| Hemolytic Activity (at 1 mg/mL) | 24% | Human Red Blood Cells | |
| Nitric Oxide Production (at 6.3 µg/mL) | 25.9873 µM | J774 Macrophage |
Table 2: Cytotoxicity and Immunomodulatory Activity of K4 Peptide.
Intracellular Effects and Immunomodulation
While the primary mode of action is membrane disruption, some evidence suggests that K4 may also have intracellular effects and immunomodulatory properties.
A study on the related peptide [K4K15]CZS-1 revealed a dual mechanism that includes both membrane damage and intracellular alterations in Salmonella, affecting metabolic pathways such as the tricarboxylic acid (TCA) cycle, fatty acid biosynthesis, and lipid metabolism.[2] While direct evidence for K4 targeting these specific intracellular pathways is currently lacking, this finding opens avenues for future investigation.
Furthermore, this compound has been shown to induce nitric oxide (NO) production in the J774 macrophage cell line. Nitric oxide is a key signaling molecule in the innate immune response, possessing its own antimicrobial properties and playing a role in inflammation and cellular signaling. This suggests that K4 may not only directly kill bacteria but also enhance the host's immune response.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound is typically determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Peptide Solutions: A stock solution of this compound is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: A bacterial suspension is prepared from a fresh culture and its density is adjusted to a standard concentration (e.g., 1.5 x 10^8 CFU/mL). This suspension is then diluted to the final testing concentration.
-
Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.
Membrane Permeability Assay (Leakage Experiment)
To confirm that K4 induces leakage of the cytoplasmic membrane, a fluorescence-based leakage assay can be performed using model vesicles (liposomes) or intact bacterial cells.[3][4]
-
Preparation of Dye-Loaded Vesicles/Cells: Large unilamellar vesicles (LUVs) are prepared with a self-quenching concentration of a fluorescent dye (e.g., calcein) encapsulated. Alternatively, bacterial cells can be loaded with a membrane-impermeable dye that fluoresces upon binding to intracellular components.
-
Peptide Treatment: this compound is added to the suspension of dye-loaded vesicles or cells.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time. An increase in fluorescence indicates the leakage of the dye from the vesicles or the entry of the dye into the cells, signifying membrane permeabilization.
-
Data Analysis: The percentage of leakage is calculated relative to a positive control (e.g., treatment with a detergent like Triton X-100) that causes complete lysis.
Conclusion and Future Directions
The K4 antimicrobial peptide primarily exerts its bactericidal effect through the disruption of the microbial cell membrane, with the toroidal pore model being the most likely mechanism. Its cationic and amphipathic properties are key to its function. Additionally, K4 exhibits potential immunomodulatory effects through the induction of nitric oxide production in macrophages.
While the membrane-disrupting activity of K4 is well-supported, further research is needed to fully elucidate its potential intracellular targets and signaling pathways. Investigating whether K4, similar to related peptides, can modulate specific metabolic pathways within bacteria would provide a more complete understanding of its mechanism of action. Furthermore, exploring the detailed signaling cascade initiated by K4 in immune cells will be crucial for its potential development as a therapeutic agent that not only combats infection directly but also harnesses the host's immune system.
References
- 1. transresurology.com [transresurology.com]
- 2. Frontiers | Dual antibacterial mechanism of [K4K15]CZS-1 against Salmonella Typhimurium: a membrane active and intracellular-targeting antimicrobial peptide [frontiersin.org]
- 3. Cellular Membrane Composition Requirement by Antimicrobial and Anticancer Peptide GA-K4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Antibacterial and Cytotoxic Effects of K4 Synthetic Peptide [transresurology.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of helical kink in antimicrobial peptides on membrane pore formation | eLife [elifesciences.org]
The Biological Function of K4 Peptide in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The K4 peptide is a synthetic cationic antimicrobial peptide that has demonstrated significant potential as a modulator of the innate immune system. Its dual-action capabilities, encompassing direct antimicrobial activity against a broad spectrum of pathogens and potent immunomodulatory effects, position it as a promising candidate for further investigation and therapeutic development. This technical guide provides an in-depth overview of the biological functions of this compound, with a focus on its role in innate immunity. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways and workflows.
Antimicrobial and Cytotoxic Activity of K4 Peptide
This compound exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which represent the lowest concentrations required to inhibit visible growth and to kill 99.9% of the bacteria, respectively.
| Bacterium | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Brucella melitensis | 25 | 25 | [1][2] |
| Staphylococcus aureus | 50 | >400 | [1][2] |
| Enterobacter cloacae | 50 | >400 | [1][2] |
| Pseudomonas aeruginosa | >400 | >400 | [1][2] |
| Staphylococcus epidermidis | >400 | >400 | [1][2] |
| Shigella sonnei | >400 | >400 | [1][2] |
| Escherichia coli | 5-10 | - | [3] |
| Bacillus megaterium | 5-10 | - | [3] |
| Vibrio splendidus LGP32 | <45 | - | [4] |
| Aeromonas salmonicida | <45 | - | [4] |
Table 1: Antimicrobial Activity of K4 Peptide. This table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various bacterial strains.
The cytotoxic effects of this compound have been evaluated on mammalian cells. Studies have shown that this compound has low toxicity towards mammalian cells at its bacteriolytic concentrations[3]. One study reported a hemolytic activity of 24% at a concentration of 1 mg/mL[1][2]. Another study on the analog 2K4L demonstrated low toxicity in vivo[5].
Immunomodulatory Function of K4 Peptide
This compound plays a significant role in modulating the innate immune response, primarily through its interaction with macrophages and its ability to neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.
Macrophage Activation and Nitric Oxide Production
This compound has been shown to induce the production of nitric oxide (NO) in the macrophage cell line J774. At a concentration of 6.3 µg/mL, this compound induced a nitric oxide concentration of 25.9873 µM[1][2]. Nitric oxide is a critical signaling molecule in the innate immune system, acting as a potent microbicidal agent and a regulator of inflammatory responses.
Anti-Inflammatory Activity and Signaling Pathways
A closely related analog of this compound, 2K4L, has been extensively studied for its anti-inflammatory properties. 2K4L has been shown to protect against LPS-induced septic shock in mice by decreasing the production of proinflammatory cytokines[5][6][7]. This effect is achieved through the inhibition of the MAPK and NF-κB signaling pathways[5][6][7]. Given the structural and functional similarities, it is highly probable that this compound exerts its anti-inflammatory effects through a similar mechanism.
The proposed signaling pathway for this compound's anti-inflammatory action in response to LPS involves the following steps:
-
LPS Neutralization: The cationic K4 peptide binds to the negatively charged LPS, preventing it from interacting with Toll-like receptor 4 (TLR4) on the surface of macrophages.
-
Inhibition of TLR4 Signaling: By blocking the LPS-TLR4 interaction, this compound prevents the activation of downstream signaling cascades.
-
Suppression of MAPK and NF-κB Pathways: The inhibition of TLR4 signaling leads to the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
-
Reduced Pro-inflammatory Cytokine Production: The inactivation of these key inflammatory pathways results in a significant reduction in the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Minimum Bactericidal Concentration (MBC) Assay [bio-protocol.org]
- 3. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Mouse model of LPS-induced sepsis [bio-protocol.org]
- 5. 3.3. Minimum Inhibitory Concentration (MIC) of Antimicrobial Peptides (AMPs) [bio-protocol.org]
- 6. microchemlab.com [microchemlab.com]
- 7. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
K4 Peptide Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of the K4 peptide, a promising antimicrobial and immunomodulatory agent. This document details the peptide's core properties, quantitative biological data, experimental methodologies, and proposed mechanisms of action, serving as a comprehensive resource for researchers in the field of peptide-based therapeutics.
Core Properties of K4 Peptide
This compound is a short, cationic antimicrobial peptide. Its primary sequence is KKKKPLFGLFFGLF . The structure is characterized by a cationic N-terminal region composed of four lysine residues, which is crucial for its initial interaction with negatively charged bacterial membranes, and a hydrophobic C-terminal region responsible for membrane disruption.[1][2][3] In silico analyses have predicted a helical-strand secondary structure for this compound.[1][2]
Quantitative Structure-Activity Relationship Data
The biological activity of this compound and its analogues is intrinsically linked to its physicochemical properties, primarily its cationicity and hydrophobicity. The following tables summarize the available quantitative data from various studies.
Table 1: Antimicrobial Activity of K4 Peptide
| Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Brucella melitensis | N/A | 25 | 25 | [1][2] |
| Staphylococcus aureus | N/A | 50 | >400 | [1][2] |
| Enterococcus cloacae | N/A | 50 | >400 | [1][2] |
| Pseudomonas aeruginosa | N/A | >400 | >400 | [1][2] |
| Shigella sonnei | N/A | >400 | >400 | [1][2] |
| Salmonella typhi | N/A | >400 | >400 | [1][2] |
| Klebsiella pneumoniae | N/A | >400 | >400 | [1][2] |
| Escherichia coli | N/A | >400 | >400 | [1][2] |
| Acinetobacter baumannii | N/A | >400 | >400 | [1][2] |
| Proteus mirabilis | N/A | >400 | >400 | [1][2] |
| Staphylococcus epidermidis | N/A | >400 | >400 | [1][2] |
| Enterococcus faecalis | N/A | >400 | >400 | [1][2] |
| Serratia marcescens | N/A | >400 | >400 | [1][2] |
| Providencia rettgeri | N/A | >400 | >400 | [1][2] |
| Citrobacter freundii | N/A | >400 | >400 | [1][2] |
| Morganella morganii | N/A | >400 | >400 | [1][2] |
| Aeromonas salmonicida | N/A | <45 | N/A | [3] |
| Vibrio splendidus | LGP32 | <45 | N/A | [3] |
N/A: Not Available
Table 2: Cytotoxicity and Immunomodulatory Activity of K4 Peptide
| Cell Line | Assay | Concentration | Effect | Reference |
| Human Red Blood Cells | Hemolysis | 1 mg/mL | 24% hemolysis | [1][2] |
| HeLa | MTT | 6.3 µg/mL | 80% cytotoxicity after 24h | [1] |
| J774 (Macrophage) | Griess Assay | 6.3 µg/mL | 25.9873 µM Nitric Oxide Production after 48h | [1][2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the structure-activity relationship studies of this compound.
Peptide Synthesis and Purification
3.1.1. Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the manual synthesis of this compound (KKKKPLFGLFFGLF) using the Fmoc/tBu strategy.
-
Resin Selection and Swelling:
-
For a C-terminal amide, Rink Amide resin is selected.
-
The resin is swelled in a suitable solvent such as N,N-Dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[4]
-
-
Fmoc Deprotection:
-
The Fmoc protecting group on the resin is removed by treating it with a 20% solution of piperidine in DMF for 20-30 minutes.
-
The resin is then washed thoroughly with DMF to remove the piperidine and cleaved Fmoc group.
-
-
Amino Acid Coupling:
-
The first Fmoc-protected amino acid (Fmoc-Phe-OH) is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-Diisopropylethylamine (DIEA) in DMF.
-
The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours to ensure complete coupling.
-
The resin is washed with DMF to remove excess reagents.
-
-
Chain Elongation:
-
Steps 2 and 3 are repeated for each subsequent amino acid in the K4 sequence (Leu, Gly, Phe, Phe, Leu, Gly, Pro, Lys, Lys, Lys, Lys).
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
This is achieved by treating the peptide-resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the main cleavage agent and scavengers (e.g., water, triisopropylsilane) to protect sensitive residues. The reaction proceeds for 2-4 hours.
-
-
Peptide Precipitation and Lyophilization:
-
The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether.
-
The precipitated peptide is collected by centrifugation, washed with cold ether, and then dissolved in a minimal amount of a water/acetonitrile mixture.
-
The peptide solution is frozen and lyophilized to obtain a crude peptide powder.
-
3.1.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
-
Column and Solvents:
-
Purification Protocol:
-
The crude lyophilized peptide is dissolved in a small volume of Solvent A.
-
The solution is injected onto the equilibrated C18 column.
-
The peptide is eluted using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 65% Solvent B over 60 minutes.
-
The elution profile is monitored by UV absorbance at 214 nm and 280 nm.
-
Fractions are collected and analyzed by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.
-
-
Lyophilization:
-
The pure fractions are pooled, frozen, and lyophilized to obtain the final purified K4 peptide as a white powder.[5]
-
Antimicrobial Activity Assays
3.2.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until it reaches the logarithmic growth phase.
-
The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Peptide Dilution Series:
-
A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well containing the peptide dilution is inoculated with the standardized bacterial suspension.
-
A positive control (bacteria in broth without peptide) and a negative control (broth only) are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed.
-
3.2.2. Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.
-
Procedure:
-
Following the MIC determination, a small aliquot (e.g., 10 µL) from each well showing no visible growth in the MIC assay is plated onto an agar medium (e.g., Mueller-Hinton Agar).
-
The plates are incubated at 37°C for 24 hours.
-
-
MBC Determination:
-
The MBC is the lowest concentration of the peptide that results in no bacterial growth on the agar plates.
-
Cytotoxicity Assays
3.3.1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Mammalian cells (e.g., HeLa cells) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
-
Peptide Treatment:
-
The cell culture medium is replaced with fresh medium containing various concentrations of this compound.
-
A control group of cells is treated with medium only.
-
The plate is incubated for a specified period (e.g., 24 or 48 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the absorbance of the untreated control cells.
-
3.3.2. Hemolysis Assay
This assay assesses the lytic activity of this compound against red blood cells.
-
Preparation of Red Blood Cells (RBCs):
-
Fresh human or animal blood is collected in a tube containing an anticoagulant.
-
The RBCs are pelleted by centrifugation, and the plasma and buffy coat are removed.
-
The RBCs are washed several times with a phosphate-buffered saline (PBS) solution until the supernatant is clear.
-
A final suspension of RBCs (e.g., 2% v/v) is prepared in PBS.[3]
-
-
Peptide Incubation:
-
Serial dilutions of this compound are prepared in PBS in a 96-well plate.
-
The RBC suspension is added to each well.
-
A positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS only for 0% hemolysis) are included.
-
The plate is incubated at 37°C for 1 hour.[3]
-
-
Measurement of Hemoglobin Release:
-
The plate is centrifuged to pellet the intact RBCs.
-
The supernatant, containing the released hemoglobin, is carefully transferred to a new 96-well plate.
-
The absorbance of the supernatant is measured at 540 nm.[9]
-
-
Calculation of Hemolysis Percentage:
-
The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Proposed Mechanisms of Action and Signaling Pathways
Antimicrobial Mechanism of Action
The primary antimicrobial mechanism of this compound is believed to be the disruption of bacterial cell membranes, a hallmark of many cationic antimicrobial peptides.
Caption: Proposed mechanism of K4 peptide's antimicrobial activity.
Immunomodulatory Signaling Pathway
This compound has been shown to induce nitric oxide production in macrophages, suggesting an immunomodulatory role. While the precise signaling cascade for K4 is not fully elucidated, a plausible pathway, based on the known actions of other cationic antimicrobial peptides, is proposed below.
Caption: Proposed immunomodulatory signaling pathway of K4 peptide in macrophages.
Conclusion
This compound demonstrates significant potential as an antimicrobial and immunomodulatory agent. Its structure, characterized by a cationic N-terminus and a hydrophobic core, dictates its biological activity. The provided quantitative data and experimental protocols offer a solid foundation for further research and development. Future studies should focus on elucidating the precise molecular interactions and signaling pathways to fully harness the therapeutic potential of this compound and its analogues. The development of analogues with improved efficacy and reduced cytotoxicity will be crucial for its translation into clinical applications.
References
- 1. Evaluation of Antibacterial and Cytotoxic Effects of K4 Synthetic Peptide [transresurology.com]
- 2. transresurology.com [transresurology.com]
- 3. Behavior of Antimicrobial Peptide K4 in a Marine Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. bachem.com [bachem.com]
- 6. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. peptide.com [peptide.com]
- 9. Exploration of the Structure–Function Relationships of a Novel Frog Skin Secretion-Derived Bioactive Peptide, t-DPH1, through Use of Rational Design, Cationicity Enhancement and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of K4 Peptide Properties: A Technical Guide
This guide provides a comprehensive overview of the in silico prediction of properties for K4 peptides, a class of peptides with significant therapeutic potential. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of their physicochemical characteristics, biological activities, and the computational methods used to predict these attributes. This document consolidates quantitative data, outlines experimental protocols, and visualizes key biological and methodological pathways.
Introduction to K4 Peptides
The designation "K4" has been applied to different peptide sequences in scientific literature, highlighting the importance of specifying the exact amino acid sequence in research. This guide focuses on two prominent examples:
-
K4 (KKKKPLFGLFFGLF): A de novo designed cationic antimicrobial peptide.[1][2]
-
GA-K4 (FLKWLFKWAKK): An antimicrobial and anticancer peptide.[3]
These peptides, while both designated "K4" in some contexts, possess distinct sequences and, consequently, different physicochemical and biological properties. Their common feature is the presence of multiple lysine (K) residues, contributing to a net positive charge, a key characteristic of many antimicrobial peptides.
Physicochemical and Biological Properties
The therapeutic potential of K4 peptides is intrinsically linked to their physicochemical properties, which dictate their interaction with biological membranes and cellular targets.
Data Summary
The following tables summarize the quantitative data available for the two K4 peptide variants.
Table 1: Physicochemical Properties of K4 Peptides
| Property | K4 (KKKKPLFGLFFGLF) | GA-K4 (FLKWLFKWAKK) | In Silico Prediction Tool/Method |
| Amino Acid Sequence | KKKKPLFGLFFGLF | FLKWLFKWAKK | N/A |
| Sequence Length | 14 | 11 | Sequence Analysis |
| Net Charge | +4[1][4] | Not explicitly stated, but expected to be cationic | Peptide Property Calculators |
| Hydrophobicity | 0.644[4][5] | Not explicitly stated | Peptide Property Calculators |
| Secondary Structure | Helix-strand / α-helix in micelles[5][6] | α-helix in micelles[3] | PEP-FOLD, JPred4, PEP2D[7][8][9] |
Table 2: Antimicrobial Activity of K4 Peptides (MIC/MBC in µg/mL)
| Organism | K4 (KKKKPLFGLFFGLF) MIC | K4 (KKKKPLFGLFFGLF) MBC | GA-K4 (FLKWLFKWAKK) MIC | GA-K4 (FLKWLFKWAKK) MBC |
| Staphylococcus aureus | 5-10[10] | > MIC | Not specified | Not specified |
| Escherichia coli | 5-10[10] | > MIC | Not specified | Not specified |
| Bacillus megaterium | 5-10[10] | > MIC | Not specified | Not specified |
| Brucella melitensis | 25[4][5] | 25[4][5] | Not specified | Not specified |
| Pseudomonas aeruginosa | 40-80[10] | > MIC | Not specified | Not specified |
| Vibrio splendidus | < 45[6] | < 45[6] | Not specified | Not specified |
| Aeromonas salmonicida | < 45[6] | < 45[6] | Not specified | Not specified |
Table 3: Cytotoxicity and Hemolytic Activity of K4 Peptides
| Assay | Cell Line / Target | K4 (KKKKPLFGLFFGLF) | GA-K4 (FLKWLFKWAKK) |
| Cytotoxicity (IC50) | HeLa | ~6.3 µg/mL (80% cytotoxicity)[5] | Not specified |
| CHO-K1 | No significant toxicity at bacteriolytic concentrations[1] | Not specified | |
| Hemolytic Activity (HC50) | Human Erythrocytes | 24% hemolysis at 1 mg/mL[4][5] | Not specified |
| Rabbit Erythrocytes | 6.65% hemolysis at 160 µg/mL[10] | Not specified |
In Silico Prediction Workflow
The in silico analysis of peptides like K4 is a crucial first step in drug discovery, enabling the prediction of their properties and activities before costly and time-consuming synthesis and experimental validation.
This workflow begins with the amino acid sequence of the K4 peptide. Various online servers and software are then used to predict its fundamental physicochemical properties, secondary structure, potential antimicrobial activity, and toxicity. The outputs from these predictions form a comprehensive profile that guides the decision for experimental validation.
Putative Signaling Pathway: Nitric Oxide Induction
Cationic antimicrobial peptides have been shown to induce the production of nitric oxide (NO) in macrophages, a key signaling molecule in the innate immune response.[11][12] While the specific pathway for this compound is not fully elucidated, a putative mechanism can be proposed based on the known actions of similar peptides.
The cationic K4 peptide is hypothesized to interact with the negatively charged macrophage cell membrane, triggering a signaling cascade that leads to the upregulation and expression of inducible nitric oxide synthase (iNOS).[11][13] The iNOS enzyme then catalyzes the conversion of L-arginine to L-citrulline, producing nitric oxide as a byproduct.[14][15] NO, a potent antimicrobial and signaling molecule, contributes to the overall immune response against pathogens.
Experimental Protocols
Accurate in silico predictions must be validated through rigorous experimental testing. The following sections provide detailed protocols for key assays used to characterize the properties of K4 peptides.
Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).
Protocol:
-
Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Culture the target bacteria overnight. Dilute the bacterial culture to a standardized concentration (e.g., 1 x 10^5 CFU/mL) in the same broth medium.
-
Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration in which no visible bacterial growth (turbidity) is observed.
-
MBC Determination: Aliquots from the wells showing no visible growth are plated onto agar plates. The plates are incubated at 37°C for 18-24 hours. The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in the initial inoculum count.[16][17]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated cells as a control. Incubate for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of peptide that inhibits 50% of cell growth) can be calculated from the dose-response curve.[18][19]
Hemolysis Assay
This assay measures the ability of a peptide to lyse red blood cells (RBCs), providing an indication of its toxicity to mammalian cells.
Protocol:
-
RBC Preparation: Obtain fresh red blood cells (e.g., human or rabbit) and wash them multiple times with a buffered saline solution (e.g., PBS) by centrifugation to remove plasma and other components. Resuspend the washed RBCs to a specific concentration (e.g., 2% v/v).
-
Peptide Incubation: In a 96-well plate, mix the RBC suspension with serial dilutions of this compound. Include a negative control (RBCs in buffer) and a positive control (RBCs with a lytic agent like Triton X-100 for 100% hemolysis).
-
Incubation and Centrifugation: Incubate the plate at 37°C for a specified time (e.g., 1 hour). After incubation, centrifuge the plate to pellet the intact RBCs.
-
Absorbance Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
Calculation: The percentage of hemolysis is calculated relative to the positive control. The HC50 value (the concentration of peptide that causes 50% hemolysis) can be determined.[20][21]
Logical Relationships: From Physicochemical Properties to Biological Activity
The biological activities of K4 peptides are a direct consequence of their physicochemical properties. Understanding these relationships is crucial for the rational design of novel antimicrobial peptides with improved efficacy and reduced toxicity.
The high net positive charge of K4 peptides facilitates their initial electrostatic attraction to the negatively charged components of bacterial membranes (e.g., lipopolysaccharides and teichoic acids).[22] Following this initial binding, the hydrophobic and amphipathic nature of the peptide drives its insertion into the lipid bilayer, leading to membrane disruption, pore formation, and ultimately, bacterial cell death. However, these same properties can also lead to non-specific interactions with mammalian cell membranes, resulting in cytotoxicity and hemolytic activity.[7] Therefore, a key aspect of designing effective and safe antimicrobial peptides is to optimize the balance between these physicochemical properties to maximize antimicrobial potency while minimizing toxicity.
Conclusion
The in silico prediction of K4 peptide properties is a powerful approach that accelerates the discovery and development of new therapeutic agents. By leveraging a suite of computational tools, researchers can gain valuable insights into the physicochemical characteristics, structural features, and biological activities of these peptides prior to their synthesis. However, it is imperative that these computational predictions are followed by rigorous experimental validation using standardized protocols. A thorough understanding of the relationships between the sequence, structure, and function of K4 peptides will continue to drive the rational design of novel antimicrobial and anticancer agents with enhanced efficacy and safety profiles.
References
- 1. transresurology.com [transresurology.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cellular Membrane Composition Requirement by Antimicrobial and Anticancer Peptide GA-K4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovering new in silico tools for antimicrobial peptide prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HemoPI: Hemolytic Peptide Identification Server [webs.iiitd.edu.in]
- 6. Behavior of Antimicrobial Peptide K4 in a Marine Environment [pubmed.ncbi.nlm.nih.gov]
- 7. Online Analysis Tools - Protein Secondary Structure [molbiol-tools.ca]
- 8. PEP2D: A webservice for predicting secondary structure of peptides [webs.iiitd.edu.in]
- 9. Tools [aps.unmc.edu]
- 10. borea.mnhn.fr [borea.mnhn.fr]
- 11. Antimicrobial peptides and endotoxin inhibit cytokine and nitric oxide release but amplify respiratory burst response in human and murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity of a Novel Antimicrobial Peptide with Nitric Oxide Induction against some Pathogenic Bacteria [biotechrep.ir]
- 13. Nitric oxide and effects of cationic polypeptides in canine cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Mechanisms of nitric oxide synthesis and action in cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. AGRAMP: machine learning models for predicting antimicrobial peptides against phytopathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. List of protein structure prediction software - Wikipedia [en.wikipedia.org]
- 20. Nitric Oxide-Induced Calcineurin A Mediates Antimicrobial Peptide Production Through the IMD Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Machine Learning Prediction of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
K4 Peptide: A Physicochemical and Biological Profile for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The K4 peptide, with the sequence KKKKPLFGLFFGLF, is a synthetic cationic antimicrobial peptide that has garnered significant interest for its potent antibacterial activity coupled with low toxicity towards mammalian cells.[1] This technical guide provides a comprehensive overview of the physicochemical characteristics, biological activities, and relevant experimental protocols for this compound, aimed at facilitating its evaluation and development as a potential therapeutic agent.
Physicochemical Characteristics
The fundamental properties of this compound are summarized in the tables below. These characteristics are crucial for understanding its behavior in biological systems and for formulation development.
Table 1: General Physicochemical Properties of K4 Peptide
| Property | Value | Reference |
| Amino Acid Sequence | KKKKPLFGLFFGLF | [1] |
| Molecular Formula | C₈₇H₁₃₂N₁₈O₁₅ | [1] |
| Molecular Weight | 1670.09 g/mol | [1][2] |
| Purity (via HPLC) | ≥ 95% | [1] |
| Appearance | White to off-white lyophilized powder | [1] |
| Counterion | Trifluoroacetic acid (TFA) | [1] |
Table 2: Calculated Physicochemical Parameters of K4 Peptide
| Parameter | Predicted Value | Method/Tool |
| Isoelectric Point (pI) | 10.5 - 11.5 | pKa values of amino acids |
| Net Charge at pH 7 | +4 | [3] |
| Grand Average of Hydropathicity (GRAVY) | 0.329 | [3] |
| Aliphatic Index | 83.57 | [3] |
| Instability Index | 3.90 (stable) | [3] |
Solubility and Stability:
This compound's high content of basic amino acids (Lysine) suggests good solubility in aqueous solutions, particularly at acidic pH.[4][5] The presence of a significant number of hydrophobic residues (Leucine, Phenylalanine, Glycine) may lead to aggregation at high concentrations or neutral pH.[5] For optimal solubility, reconstitution in sterile, distilled water, potentially with a small amount of acetic acid, is recommended.[4][6]
Lyophilized K4 peptide is stable when stored at -20°C or below.[1] In solution, it is advisable to prepare aliquots and store them at -20°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[7] The stability of the peptide in biological fluids will be influenced by the presence of proteases.
Biological Activity and Mechanism of Action
This compound exhibits a promising biological profile, characterized by potent antimicrobial activity and selective toxicity.
Antimicrobial Activity
K4 peptide demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2] Its efficacy has been quantified using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, with reported MIC values ranging from 25 to 400 µg/ml against various pathogenic bacteria.[3][8]
Cytotoxicity and Hemolytic Activity
A key advantage of this compound is its low toxicity towards mammalian cells.[1][8] However, some studies have reported a degree of hemolytic activity at higher concentrations, with one study showing 24% hemolysis at 1 mg/ml.[3] This highlights the importance of determining the therapeutic index for specific applications.
Mechanism of Action
The primary mechanism of action for this compound is believed to be the disruption of the bacterial cell membrane.[9][10][11][12][13] As a cationic peptide, it is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[12] Upon binding, the peptide is thought to insert into the lipid bilayer, leading to pore formation, membrane depolarization, and ultimately, cell lysis.[10] This detergent-like mechanism is consistent with its rapid bactericidal activity.[1] In the presence of SDS micelles, a membrane mimetic, this compound adopts a helical structure, which is a common feature of many membrane-active antimicrobial peptides.[1]
The interaction of K4 peptide with the bacterial membrane can be visualized as a multi-step process:
Immunomodulatory Effects
This compound has been shown to stimulate nitric oxide (NO) production in macrophage cell lines.[3] This suggests a potential immunomodulatory role, where the peptide could enhance the innate immune response to bacterial infections. The signaling pathway likely involves the activation of inducible nitric oxide synthase (iNOS).
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of this compound. The following sections outline key experimental protocols.
Peptide Synthesis and Purification
A general workflow for obtaining purified K4 peptide is as follows:
Solid-Phase Peptide Synthesis (SPPS): this compound is synthesized on a solid support resin (e.g., Rink Amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[4][14][15][16][17] The synthesis involves a stepwise addition of Fmoc-protected amino acids, with each cycle consisting of a deprotection step to remove the Fmoc group and a coupling step to add the next amino acid.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The crude peptide is purified using RP-HPLC on a C18 column.[18][19][20][21][22] A gradient of increasing organic solvent (typically acetonitrile) in water, both containing a small amount of trifluoroacetic acid (TFA), is used to elute the peptide.[18] Fractions are collected and analyzed for purity by analytical HPLC and for identity by mass spectrometry.
Antimicrobial Susceptibility Testing
Minimum Inhibitory Concentration (MIC) Assay: The MIC is determined using a broth microdilution method.[3][23][24]
-
Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay: The MBC is determined by subculturing from the wells of the MIC assay that show no visible growth.[25]
-
Aliquots from the clear wells are plated onto agar plates.
-
The plates are incubated at 37°C for 24 hours.
-
The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial inoculum.
Hemolysis Assay
The hemolytic activity of this compound is assessed using fresh red blood cells (RBCs).[1][2][6][8][26]
-
Prepare a suspension of washed RBCs in phosphate-buffered saline (PBS).
-
Incubate the RBC suspension with various concentrations of this compound in a 96-well plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 414 nm or 540 nm).
-
Positive (100% lysis with Triton X-100) and negative (PBS alone) controls are used to calculate the percentage of hemolysis.
Cytotoxicity Assay
The effect of this compound on the viability of mammalian cells is determined using assays such as the MTT or CellTox Green assay.[27][28][29][30][31]
-
Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24-72 hours).
-
Add the assay reagent (e.g., MTT, CellTox Green) and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine cell viability relative to untreated control cells.
Conclusion
This compound (KKKKPLFGLFFGLF) presents a compelling profile as a potential antimicrobial agent. Its potent bactericidal activity, coupled with a favorable toxicity profile, makes it a strong candidate for further preclinical and clinical development. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers to explore the full therapeutic potential of this promising peptide. Future research should focus on optimizing its formulation to enhance stability and bioavailability, and on further elucidating its in vivo efficacy and safety in relevant animal models of infection.
References
- 1. static.igem.org [static.igem.org]
- 2. thno.org [thno.org]
- 3. Computational antimicrobial peptide design and evaluation against multidrug-resistant clinical isolates of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wernerlab.weebly.com [wernerlab.weebly.com]
- 5. lifetein.com [lifetein.com]
- 6. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]
- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 8. Hemolysis Assay [protocols.io]
- 9. Antimicrobial peptide interactions with bacterial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How do Antimicrobial Peptides Interact with the Outer Membrane of Gram-Negative Bacteria? Role of Lipopolysaccharides in Peptide Binding, Anchoring, and Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. peptide.com [peptide.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. bachem.com [bachem.com]
- 19. protocols.io [protocols.io]
- 20. pharmtech.com [pharmtech.com]
- 21. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 24. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 25. Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for K4 Peptide-Targeted Drug Delivery in a Zebrafish Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The zebrafish (Danio rerio) xenograft model has emerged as a powerful preclinical platform for cancer research and drug discovery. Its key advantages include rapid tumor development, optical transparency for in vivo imaging, and suitability for high-throughput screening. This document provides detailed application notes and protocols for utilizing a targeted drug delivery system based on the complementary coiled-coil forming peptides E4 and K4 in a zebrafish xenograft model.
In this system, the K4 peptide [(KIAALKE)4] is expressed on the surface of cancer cells, serving as a specific target. Liposomes modified with the complementary E4 peptide [(EIAALEK)4] and loaded with a cytotoxic agent, such as doxorubicin, can then selectively bind to and deliver their payload to the K4-expressing tumor cells, enhancing therapeutic efficacy and potentially reducing off-target toxicity.[1][2]
Principle of the E4/K4 Targeting System
The E4 and K4 peptides are designed to spontaneously self-assemble into a stable, parallel coiled-coil structure. This high-affinity and specific interaction forms the basis of the targeted drug delivery system.
-
Target Cell Modification: Cancer cells are genetically engineered to express this compound on their cell surface.
-
Drug Carrier Formulation: The therapeutic drug is encapsulated within liposomes that have the E4 peptide conjugated to their surface.
-
Targeted Delivery: When the E4-modified liposomes are introduced into the zebrafish xenograft model, they circulate and specifically bind to the K4-expressing cancer cells via the E4/K4 interaction. This interaction can facilitate the fusion of the liposome with the cancer cell membrane, leading to the intracellular release of the encapsulated drug.[1][3]
Experimental Protocols
Part 1: Preparation of K4-Expressing Cancer Cells
This protocol describes the generation of a stable cancer cell line expressing this compound on the cell surface.
Materials:
-
Cancer cell line of choice (e.g., HeLa, MDA-MB-231)
-
Lentiviral or retroviral vector encoding a K4-transmembrane domain fusion protein
-
Appropriate packaging plasmids
-
HEK293T cells for virus production
-
Transfection reagent
-
Complete cell culture medium
-
Selection antibiotic (e.g., puromycin)
-
Fluorescent protein marker (optional, for tracking)
Procedure:
-
Vector Construction: Clone the DNA sequence encoding this compound fused to a transmembrane domain (e.g., from a known cell surface protein) into a lentiviral or retroviral expression vector. It is advisable to include a fluorescent marker like tdTomato in the vector to facilitate the identification of transduced cells.[2]
-
Virus Production: Co-transfect the expression vector and packaging plasmids into HEK293T cells using a suitable transfection reagent. Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction of Cancer Cells: Transduce the target cancer cells with the collected viral supernatant in the presence of polybrene.
-
Selection of Stable Cell Line: Two days post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin). Maintain the selection pressure until all non-transduced cells are eliminated.
-
Verification of K4 Expression: Confirm the surface expression of this compound using techniques such as flow cytometry with a fluorescently labeled E4 peptide or by assessing the binding of E4-modified liposomes.
Part 2: Preparation of E4-Modified, Doxorubicin-Loaded Liposomes
This protocol details the formulation of E4 peptide-conjugated liposomes encapsulating doxorubicin.
Materials:
-
Lipids (e.g., DMPC, DMPG, Cholesterol)[4]
-
E4 peptide conjugated to a lipid anchor (e.g., cholesterol-PEG-E4)
-
Doxorubicin hydrochloride
-
Chloroform
-
HEPES-dextrose buffer
-
Mini-extruder with polycarbonate membranes (100 nm)[4]
-
Dialysis membrane (12-14 kDa cutoff)[4]
Procedure:
-
Lipid Film Hydration: Dissolve the lipids and the E4-lipid conjugate in chloroform in a round-bottom flask. Evaporate the solvent using a rotary evaporator to form a thin lipid film. Further dry the film under vacuum for at least 2 hours to remove residual solvent.[5]
-
Doxorubicin Loading (Active Loading): Hydrate the lipid film with a solution of ammonium sulfate and incubate at a temperature above the lipid phase transition temperature.
-
Extrusion: Subject the resulting multilamellar vesicles to multiple freeze-thaw cycles. Extrude the liposome suspension through 100 nm polycarbonate membranes using a mini-extruder to form unilamellar vesicles of a uniform size.[4]
-
Remote Loading of Doxorubicin: Remove the external ammonium sulfate by dialysis or size-exclusion chromatography. Add doxorubicin hydrochloride to the liposome suspension and incubate to allow for its active loading into the liposomes, driven by the ammonium sulfate gradient.
-
Purification: Remove unencapsulated doxorubicin by dialysis against HEPES-dextrose buffer.[4]
-
Characterization: Determine the liposome size, polydispersity index, and zeta potential using dynamic light scattering. Quantify the encapsulated doxorubicin concentration using spectrophotometry after lysing the liposomes with a detergent.
Part 3: Zebrafish Xenograft Implantation and Treatment
This protocol outlines the procedure for implanting K4-expressing cancer cells into zebrafish embryos and subsequent treatment with E4-doxorubicin liposomes.
Materials:
-
Fertilized zebrafish embryos (e.g., Casper strain for transparency)
-
K4-expressing cancer cells (labeled with a fluorescent protein like GFP or tdTomato)
-
E4-doxorubicin liposomes
-
Tricaine solution (anesthetic)
-
Microinjection system (micromanipulator, microinjector, borosilicate glass capillaries)
-
Fluorescence stereomicroscope
Procedure:
-
Zebrafish Embryo Maintenance: Collect fertilized zebrafish embryos and maintain them in E3 medium at 28.5°C. Add 1-phenyl-2-thiourea (PTU) to the medium to prevent pigmentation and maintain optical clarity.
-
Cell Preparation for Injection: At 2 days post-fertilization (dpf), harvest the fluorescently labeled K4-expressing cancer cells. Wash the cells with PBS and resuspend them in a suitable injection buffer at a concentration of 50-100 cells per nanoliter.[2][6]
-
Microinjection: Anesthetize the 2 dpf zebrafish embryos with tricaine. Under a stereomicroscope, microinject approximately 1-2 nL of the cell suspension (50-200 cells) into the yolk sac or the duct of Cuvier for systemic circulation.[2][6]
-
Post-Injection Incubation: After injection, transfer the embryos to fresh E3 medium and incubate them at a compromise temperature of 34-35°C, which supports both zebrafish development and human cell proliferation.[7]
-
Liposome Administration: At 5 hours post-injection (hpi), inject 1 nL of the E4-doxorubicin liposome solution (or control liposomes/free doxorubicin) into the caudal vein of the zebrafish larvae.[2]
-
Imaging and Data Acquisition: At 24 hours post-liposome injection, anesthetize the embryos and image them using a fluorescence microscope. Capture images of the fluorescent tumor cells.[2]
-
Data Analysis: Quantify the tumor size by measuring the fluorescent area of the tumor cells using image analysis software like ImageJ.[8] Compare the tumor size in the treated groups to the control groups to determine the efficacy of the targeted therapy.
Data Presentation
The following tables summarize representative quantitative data from studies utilizing the E4/K4 targeted system.
Table 1: In Vitro Cytotoxicity of Doxorubicin Formulations
| Cell Line | Treatment | IC50 (µM) |
| HeLa-K (K4-expressing) | Free Doxorubicin | 5.3 |
| HeLa-K (K4-expressing) | E4-Lipo-DOX | 1.8 |
| HeLa-ctrl (Control) | Free Doxorubicin | 4.0 |
| HeLa-ctrl (Control) | E4-Lipo-DOX | 4.2 |
Data adapted from a study on coiled-coil peptide-mediated drug delivery.[9]
Table 2: In Vivo Efficacy in Zebrafish Xenograft Model
| Treatment Group | Relative Tumor Proliferation (%) | Standard Deviation | P-value vs. Control |
| Untreated Control | 100 | 15.2 | - |
| Free Doxorubicin | 78.5 | 12.1 | > 0.05 |
| Lipo-DOX (non-targeted) | 85.3 | 14.5 | > 0.05 |
| E4-Lipo-DOX (targeted) | 46.9 | 9.8 | < 0.0001 |
Data represents the quantification of tumor fluorescence, normalized to the untreated control group. Adapted from a study on light-triggered drug delivery in zebrafish.[10]
Visualizations
Signaling Pathway of Doxorubicin-Induced Apoptosis
Caption: Doxorubicin-induced apoptosis signaling pathway.
Experimental Workflow for K4-Targeted Therapy in Zebrafish Xenografts
Caption: Workflow for K4-targeted therapy in zebrafish.
References
- 1. Zebrafish Embryo Xenograft and Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zebrafish Embryo Xenograft and Metastasis Assay [en.bio-protocol.org]
- 3. Application of Coiled Coil Peptides in Liposomal Anticancer Drug Delivery Using a Zebrafish Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of a Method to Prepare Liposomes Containing HER2/Neu- Derived Peptide as a Vaccine Delivery System for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of Zebrafish Larval Xenografts and Tumor Behavior Analysis [jove.com]
- 7. Liposomes: Protocol [inanobotdresden.github.io]
- 8. Zebrafish patient-derived xenografts accurately and quickly reproduce treatment outcomes in non–small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
K4 Peptide in Cancer Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic agents to tumor sites remains a pivotal challenge in cancer therapy. Peptide-based drug delivery systems have emerged as a promising strategy due to their high specificity, biocompatibility, and ease of modification. This document provides detailed application notes and protocols for the use of two distinct "K4" peptides in cancer drug delivery: the coiled-coil forming peptide K4 [(KIAALKE)4] and the antimicrobial peptide GA-K4 (FLKWLFKWAKK).
The coiled-coil K4 peptide , in conjunction with its complementary E4 peptide, facilitates targeted liposomal drug delivery through membrane fusion. This system offers a "biorthogonal" targeting approach, where cancer cells are engineered to express the K4 peptide, enabling specific recognition and payload delivery by E4-modified liposomes.
The antimicrobial peptide GA-K4 possesses intrinsic anticancer properties by directly interacting with and disrupting cancer cell membranes. Its mechanism of action suggests potential as both a direct therapeutic and a component of drug delivery systems to enhance cancer cell permeability.
These notes provide comprehensive protocols for the synthesis, formulation, and evaluation of K4 peptide-based drug delivery systems, along with quantitative data and mechanistic insights to guide researchers in this field.
I. Coiled-Coil K4 Peptide [(KIAALKE)4] for Targeted Liposomal Drug Delivery
The E4/K4 coiled-coil system is a novel strategy for achieving specific drug delivery to target cells. In this system, liposomes loaded with a therapeutic agent are functionalized with the E4 peptide [(EIAALEK)4]. Target cancer cells are engineered to express the complementary K4 peptide [(KIAALKE)4] on their cell surface. The specific interaction between E4 and K4 peptides triggers membrane fusion, leading to the direct delivery of the liposomal cargo into the cytoplasm of the cancer cells[1].
Quantitative Data Summary
| Parameter | Vehicle | Drug | Cell Line | In Vitro IC50 | In Vivo Model | Tumor Growth Inhibition | Reference |
| Cytotoxicity | E4-Lipo-DOX | Doxorubicin | HeLa-K | ~1 µM | Zebrafish Xenograft | Significant reduction in tumor cell proliferation compared to free DOX | [1] |
| Cytotoxicity | Free Doxorubicin | Doxorubicin | HeLa-K | No measurable effect at 1 µM | Zebrafish Xenograft | Less effective than E4-Lipo-DOX | [1] |
| Drug Loading | Liposomes | Doxorubicin | N/A | >90% (typical) | N/A | N/A | |
| Drug Release | Liposomes | Doxorubicin | N/A | ~37% at 24h (pH 5.3) | N/A | N/A |
Experimental Protocols
This protocol describes the preparation of doxorubicin-loaded liposomes functionalized with the E4 peptide using the thin-film hydration method followed by remote loading of the drug.
Materials:
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000)
-
E4 peptide with a lipid anchor (e.g., DSPE-PEG-E4)
-
Doxorubicin HCl
-
Chloroform and Methanol
-
Ammonium sulfate solution (250 mM)
-
HEPES-buffered saline (HBS), pH 7.4
-
Sephadex G-50 column
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm)
Method:
-
Lipid Film Formation: Dissolve the lipids and DSPE-PEG-E4 in a chloroform:methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate the lipid film with 250 mM ammonium sulfate solution by vortexing above the lipid transition temperature.
-
Extrusion: Subject the resulting multilamellar vesicles (MLVs) to five freeze-thaw cycles and then extrude them 10-15 times through a 100 nm polycarbonate membrane to form unilamellar vesicles (LUVs).
-
Remote Loading of Doxorubicin: Remove the external ammonium sulfate by passing the liposome suspension through a Sephadex G-50 column equilibrated with HBS (pH 7.4).
-
Add doxorubicin HCl to the liposome suspension at a drug-to-lipid ratio of 1:5 (w/w).
-
Incubate the mixture at 60°C for 1 hour to facilitate drug loading.
-
Remove unencapsulated doxorubicin by passing the suspension through another Sephadex G-50 column.
-
Characterization: Determine the liposome size and zeta potential using dynamic light scattering (DLS). Quantify the doxorubicin concentration by fluorescence spectroscopy to determine the loading efficiency.
This protocol details the evaluation of the cytotoxic effects of E4-Lipo-DOX on HeLa cells engineered to express this compound (HeLa-K).
Materials:
-
HeLa-K cells
-
DMEM supplemented with 10% FBS and antibiotics
-
E4-Lipo-DOX, Lipo-DOX (control liposomes without E4), and free Doxorubicin
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Method:
-
Seed HeLa-K cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of E4-Lipo-DOX, Lipo-DOX, or free Doxorubicin.
-
Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
This protocol describes the assessment of the in vivo antitumor efficacy of E4-Lipo-DOX using a zebrafish xenograft model with HeLa-K cells.
Materials:
-
Transgenic zebrafish line with fluorescently labeled vasculature
-
HeLa-K cells labeled with a fluorescent protein (e.g., tdTomato)
-
E4-Lipo-DOX, Lipo-DOX, and free Doxorubicin
-
Microinjection setup
-
Fluorescence microscope
Method:
-
At 48 hours post-fertilization (hpf), microinject approximately 100-200 fluorescently labeled HeLa-K cells into the yolk sac of zebrafish larvae.
-
At 24 hours post-injection (hpi), screen the larvae for successful engraftment and tumor formation.
-
Microinject the tumor-bearing larvae with E4-Lipo-DOX, Lipo-DOX, or free Doxorubicin at a specified dose.
-
At 24, 48, and 72 hours post-treatment, image the larvae using a fluorescence microscope.
-
Quantify the tumor area or cell number to assess tumor growth inhibition.
-
Monitor the survival of the larvae over time.
Signaling Pathway and Experimental Workflow
The E4/K4 system delivers doxorubicin, which then exerts its cytotoxic effects. Doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and the induction of apoptosis. Key signaling pathways involved in doxorubicin-induced apoptosis include the p53-dependent pathway and the activation of caspases.
Doxorubicin-induced apoptosis pathway.
Experimental workflow for E4/K4 system.
II. Antimicrobial GA-K4 Peptide (FLKWLFKWAKK) for Cancer Therapy
GA-K4 is an 11-residue antimicrobial peptide that has demonstrated anticancer activity. Its mechanism of action is believed to involve direct interaction with the cancer cell membrane, leading to membrane disruption and cell death. The peptide's amphipathic nature allows it to preferentially interact with the negatively charged components of cancer cell membranes[2].
Quantitative Data Summary
| Parameter | Peptide | Cell Line | In Vitro IC50 | Mechanism of Action | Reference |
| Cytotoxicity | GA-K4 | HeLa | Not explicitly quantified, but cytotoxic effects observed | Membrane disruption (toroidal pore formation) | [2] |
| Cytotoxicity | Other AMPs | Various Cancer Cells | Varies (µM range) | Apoptosis, Necrosis |
Experimental Protocols
This protocol describes the solid-phase synthesis of the GA-K4 peptide.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
HBTU/HOBt or similar coupling reagents
-
Piperidine in DMF (20%)
-
Trifluoroacetic acid (TFA) cleavage cocktail
-
Reversed-phase HPLC system
-
Mass spectrometer
Method:
-
Swell the Rink amide resin in DMF.
-
Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Couple the first Fmoc-protected amino acid using a coupling reagent like HBTU/HOBt.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (FLKWLFKWAKK).
-
After the final coupling, wash the resin thoroughly.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cocktail.
-
Precipitate the peptide in cold diethyl ether and collect by centrifugation.
-
Purify the crude peptide using reversed-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry.
This protocol is for assessing the direct cytotoxic effect of the GA-K4 peptide on cancer cells.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Appropriate cell culture medium
-
GA-K4 peptide solution
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
96-well plates
Method:
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the GA-K4 peptide.
-
Incubate for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Perform the LDH assay on the supernatant according to the manufacturer's instructions to measure membrane leakage.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).
Signaling Pathway and Mechanism of Action
The primary mechanism of action for GA-K4 is the physical disruption of the cancer cell membrane. This is thought to occur through the formation of "toroidal pores," where the peptide molecules insert into the membrane and induce curvature, leading to the formation of a pore that allows the influx and efflux of ions and small molecules, ultimately leading to cell death. This direct membranolytic activity can bypass traditional apoptosis pathways that are often dysregulated in cancer cells.
Mechanism of action of GA-K4 peptide.
Conclusion
The K4 peptides, in their different forms, offer versatile platforms for cancer drug delivery. The coiled-coil K4 peptide system provides a highly specific, inducible method for delivering conventional chemotherapeutics, potentially reducing off-target toxicity. The antimicrobial GA-K4 peptide presents a direct, membrane-disrupting anticancer agent with the potential for further development as a standalone therapeutic or as a component of more complex delivery systems. The protocols and data presented herein provide a foundation for researchers to explore and advance the application of these promising peptides in the fight against cancer. Further research is warranted to fully elucidate the in vivo efficacy and safety profiles of these systems in more advanced preclinical models.
References
Application Notes and Protocols for In Vitro Testing of K4 Peptide Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The K4 peptide is a synthetic cationic antimicrobial peptide (AMP) characterized by a net positive charge and a significant proportion of hydrophobic residues.[1][2] These physicochemical properties are hallmarks of many AMPs and are critical for their interaction with and disruption of microbial membranes. The primary proposed mechanism of action for K4 and similar cationic peptides is the formation of "toroidal pores" in the bacterial cytoplasmic membrane.[3] This process involves the peptide initially binding to the negatively charged components of the microbial cell envelope, followed by insertion into the lipid bilayer. This disrupts the membrane integrity, leading to leakage of intracellular contents and ultimately cell death.[3] Due to their broad-spectrum activity and unique mechanism of action, which may circumvent conventional antibiotic resistance, peptides like K4 are promising candidates for novel antimicrobial therapies.
These application notes provide detailed protocols for the in vitro evaluation of the antimicrobial activity of this compound. The described assays—broth microdilution, radial diffusion, and time-kill kinetics—are fundamental methods for determining the potency and bactericidal or bacteriostatic nature of antimicrobial agents.
Data Presentation: K4 Peptide Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against a range of pathogenic bacteria. The following tables summarize the Minimum Inhibitory Concentrations (MICs) reported in the literature. It is important to note that variations in MIC values can arise from differences in experimental methodology, including the specific bacterial strains, growth media, and peptide batch used.
Table 1: Minimum Inhibitory Concentration (MIC) of K4 Peptide against various bacterial strains.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Bacillus megaterium | - | 5 - 10 | [2] |
| Staphylococcus aureus | - | 10 - 20 | [2] |
| Staphylococcus aureus | - | 50 | [1][2] |
| Brucella melitensis | - | 25 | [1][2] |
| Enterococcus cloacae | - | 50 | [1][2] |
| Pseudomonas aeruginosa | - | >400 | [1][2] |
| Shigella sonnei | - | >400 | [1][2] |
| Escherichia coli | - | >400 | [1][2] |
| Klebsiella pneumoniae | - | >400 | [1][2] |
| Acinetobacter baumannii | - | >400 | [1][2] |
| Vibrio splendidus LGP32 | - | <45 | [4] |
| Aeromonas salmonicida | - | <45 | [4] |
Table 2: Antimicrobial Activity of K4 Peptide against a panel of pathogenic bacteria.
| Microorganism | MIC Range (µg/mL) | MBC Range (µg/mL) | Reference |
| Gram-positive & Gram-negative bacteria | 25 - 400 | >25 - >400 | [1][2] |
Note: Specific MIC values for K4 peptide against fungal species such as Candida albicans were not found in the reviewed literature. However, the provided protocols can be adapted for antifungal susceptibility testing.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: K4 Peptide's proposed "Toroidal Pore" mechanism of action.
Caption: Workflow for MIC and MBC determination by broth microdilution.
References
- 1. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes: Labeling and Imaging of K4 Peptides for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the fluorescent labeling of K4 peptides and their application in fluorescence microscopy for studying cellular interactions. The protocols focus on two well-characterized antimicrobial peptides (AMPs): the 14-amino acid K4 peptide and the 11-residue GA-K4 peptide, both of which are known to interact with cellular membranes.
Introduction to K4 Peptides
The "K4" designation has been applied to several distinct peptides. For the purposes of these notes, we will focus on two prominent examples used in cell biology and drug development:
-
K4 (Antimicrobial Peptide): A 14-amino acid peptide with the sequence KKKKPLFGLFFGLF.[1] It exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2] Its highly cationic N-terminus and hydrophobic core are key to its interaction with and disruption of microbial cell membranes.
-
GA-K4 (Antimicrobial and Anticancer Peptide): An 11-residue peptide with the sequence FLKWLFKWAKK.[3] This peptide also demonstrates membrane-active properties, leading to its antimicrobial and anticancer effects.[3]
Fluorescent labeling of these peptides is a powerful technique to visualize their localization, cellular uptake, and mechanism of action in real-time.[4][5]
Fluorescent Labeling of K4 Peptides
The choice of fluorescent label and conjugation strategy is critical to preserving the peptide's biological activity.[4] The most common strategies involve labeling the N-terminus or a specific amino acid side chain, such as the epsilon-amino group of a lysine residue.
Recommended Fluorescent Dyes
A variety of fluorescent dyes are suitable for labeling peptides. The selection should be based on the available excitation and emission channels of the microscope, as well as the brightness and photostability of the dye.
| Fluorophore | Excitation (nm) | Emission (nm) | Common Reactive Group |
| FITC (Fluorescein) | ~495 | ~517 | Isothiocyanate |
| TAMRA (Rhodamine) | ~552 | ~578 | NHS Ester |
| NBD-F | ~465 | ~535 | Fluoride (amine-reactive) |
| Alexa Fluor 488 | ~490 | ~525 | NHS Ester |
| Cy5 (Cyanine) | ~650 | ~670 | NHS Ester |
Table 1: Properties of common fluorescent dyes for peptide labeling.[6]
Experimental Protocol: N-terminal Labeling with FITC
This protocol describes the labeling of the K4 peptide at its N-terminal alpha-amino group using Fluorescein Isothiocyanate (FITC).
Materials:
-
K4 Peptide (KKKKPLFGLFFGLF), high purity (>95%)
-
Fluorescein Isothiocyanate (FITC)
-
Dimethylformamide (DMF), anhydrous
-
0.1 M Sodium Bicarbonate buffer, pH 9.0
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer
Procedure:
-
Peptide Dissolution: Dissolve 1 mg of K4 peptide in 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
FITC Solution Preparation: Dissolve a 2-fold molar excess of FITC in 50 µL of anhydrous DMF.
-
Labeling Reaction: Add the FITC solution dropwise to the peptide solution while gently vortexing. Protect the reaction from light by wrapping the vial in aluminum foil.
-
Incubation: Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring.
-
Quenching (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer, such as Tris.
-
Purification: Purify the FITC-labeled K4 peptide from unreacted dye and unlabeled peptide using RP-HPLC.
-
Column: C18 column (e.g., 5 µm, 4.6 x 250 mm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.
-
Detection: Monitor the elution at both 220 nm (peptide backbone) and 495 nm (FITC). The labeled peptide will absorb at both wavelengths.
-
-
Characterization:
-
Collect the fraction corresponding to the labeled peptide.
-
Confirm the identity and purity of the product using mass spectrometry. The expected mass will be the mass of the peptide plus the mass of the FITC molecule minus the mass of water.
-
Lyophilize the purified, labeled peptide and store it at -20°C, protected from light.
-
Workflow for K4 Peptide Labeling and Purification
A schematic overview of this compound labeling and purification process.
Quantitative Analysis of Labeled Peptide
Proper characterization of the fluorescently labeled peptide is crucial for quantitative microscopy studies.
| Parameter | Method | Typical Result |
| Purity | RP-HPLC (at 220 nm and dye λmax) | >95% |
| Identity Confirmation | Mass Spectrometry (e.g., MALDI-TOF) | Observed mass matches theoretical mass |
| Labeling Efficiency | Spectrophotometry (comparing absorbance of peptide and dye) | >90% before purification |
| Concentration | UV-Vis Spectrophotometry (using dye's extinction coefficient) | Varies based on preparation |
Table 2: Key parameters for the quality control of fluorescently labeled K4 peptide.
Application in Fluorescence Microscopy: Studying Peptide-Membrane Interactions
Fluorescently labeled K4 peptides can be used to visualize their interaction with both bacterial and mammalian cells. A common application is to investigate the membrane-disruptive properties of these AMPs.
Co-staining with Membrane Integrity Dyes
To better understand the mechanism of action, co-staining with dyes that report on membrane potential and integrity is recommended.
-
Propidium Iodide (PI): A fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells, as it can only enter cells with disrupted membranes.
-
DiSC₃(5): A membrane potential-sensitive dye. It accumulates in polarized membranes, and its fluorescence is quenched. Depolarization of the membrane leads to its release into the cytoplasm and a subsequent increase in fluorescence.[7]
Experimental Protocol: Imaging K4 Peptide Interaction with Bacteria
This protocol describes the visualization of FITC-K4 peptide interaction with a bacterial strain like Staphylococcus aureus.
Materials:
-
FITC-labeled K4 peptide
-
S. aureus culture (or other relevant bacteria)
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) solution
-
Confocal or widefield fluorescence microscope with appropriate filter sets for FITC and PI.
Procedure:
-
Bacterial Culture: Grow S. aureus to the mid-logarithmic phase in a suitable broth.
-
Cell Preparation: Harvest the bacteria by centrifugation, wash twice with PBS, and resuspend in PBS to a final optical density (OD₆₀₀) of approximately 0.1.
-
Peptide Treatment: Add FITC-K4 peptide to the bacterial suspension at a final concentration of 1-10 µg/mL. A range of concentrations should be tested.
-
Incubation: Incubate the bacteria with the labeled peptide for 30-60 minutes at 37°C.
-
Co-staining: 10 minutes before imaging, add PI to a final concentration of 1-5 µg/mL.
-
Microscopy:
-
Mount a small volume of the bacterial suspension on a microscope slide.
-
Image the cells using both FITC (Ex/Em: ~495/517 nm) and PI (Ex/Em: ~535/617 nm) channels.
-
Acquire images of untreated control cells (with and without PI) for comparison.
-
-
Image Analysis:
-
Observe the localization of the green fluorescence from FITC-K4. Accumulation at the bacterial membrane or within the cytoplasm can be distinguished.
-
Correlate the green signal with the red signal from PI. Co-localization of both signals indicates that the peptide has disrupted the membrane, leading to cell death.
-
Experimental Workflow for Imaging K4-Bacteria Interaction
A step-by-step workflow for visualizing the interaction of labeled K4 peptide with bacteria.
K4 Peptides and Cellular Signaling
Antimicrobial peptides can exert effects beyond simple membrane disruption, including the modulation of host cell signaling pathways. This compound has been shown to induce nitric oxide (NO) production in macrophages, suggesting an immunomodulatory role.[2][8] This effect is often mediated through pathways like the MAPK signaling cascade.
Signaling Pathway: K4 Peptide-Induced Nitric Oxide Production
A potential signaling cascade initiated by K4 peptide leading to nitric oxide production in macrophages.
Conclusion
Fluorescent labeling of K4 peptides provides an invaluable tool for elucidating their mechanisms of action. The protocols and data presented here offer a comprehensive guide for researchers to successfully label these peptides and apply them in fluorescence microscopy studies to visualize their interactions with cellular targets and understand their downstream effects. Careful selection of fluorophores, robust purification, and thorough characterization are essential for obtaining reliable and quantifiable results.
References
- 1. Behavior of Antimicrobial Peptide K4 in a Marine Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. transresurology.com [transresurology.com]
- 3. Cellular Membrane Composition Requirement by Antimicrobial and Anticancer Peptide GA-K4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using fluorescence microscopy to shed light on the mechanisms of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A How-To Guide for Mode of Action Analysis of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of Antibacterial and Cytotoxic Effects of K4 Synthetic Peptide [transresurology.com]
Application Notes and Protocols: Quantification of Antimicrobial K4 Peptide in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The K4 peptide, a 14-residue linear cationic antimicrobial peptide (sequence: KKKKPLFGLFFGLF), has demonstrated potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] Its potential as a therapeutic alternative to conventional antibiotics necessitates robust and reliable methods for its quantification in biological matrices. This document provides detailed application notes and protocols for the quantification of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a gold standard for peptide bioanalysis.[3] These guidelines are intended to support preclinical and clinical research, including pharmacokinetic and pharmacodynamic (PK/PD) studies.[4][5][6]
Quantitative Data Summary
The bioactivity of this compound has been evaluated against various bacterial strains. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, providing a reference for the expected effective concentrations.
Table 1: Minimum Inhibitory Concentration (MIC) of K4 Peptide against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Bacillus megaterium | 5 - 10 | [1] |
| Staphylococcus aureus | 10 - 20 | [1] |
| Listeria monocytogenes | 20 - 40 | [1] |
| Enterococcus faecalis | 80 - 160 | [1] |
| Escherichia coli | 5 - 10 | [1] |
| Salmonella Typhimurium | 40 - 80 | [1] |
| Pseudomonas aeruginosa | 40 - 80 | [1] |
| Klebsiella pneumoniae | 40 - 80 | [1] |
| Vibrio harveyi | 40 - 80 | [1] |
| Vibrio alginolyticus | 40 - 80 | [1] |
| Vibrio aestuarianus | 40 - 80 | [1] |
| Vibrio splendidus | 40 - 80 | [1] |
| Brucella melitensis | 25 | [7] |
Table 2: Minimum Bactericidal Concentration (MBC) of K4 Peptide against various bacterial strains.
| Bacterial Strain | MBC (µg/mL) | Reference |
| Brucella melitensis | >25 | [7] |
| Various Pathogenic Bacteria | >25 - 400 | [7] |
Experimental Protocols
The quantification of peptides in biological samples like plasma, serum, or tissue homogenates by LC-MS/MS requires meticulous sample preparation to remove interfering substances and enrich the analyte of interest.
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This method is rapid and suitable for initial screening, but may be less clean than other methods.
-
Sample Thawing: Thaw frozen biological samples (e.g., plasma, serum) on ice to prevent degradation.
-
Spiking of Internal Standard (IS): Add an appropriate internal standard (e.g., a stable isotope-labeled K4 peptide) to all samples, calibration standards, and quality control samples.
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to 1 volume of the biological sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
SPE provides a cleaner sample by selectively binding the peptide of interest and washing away interfering matrix components.
-
Column Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase sorbent) with methanol followed by equilibration with an appropriate buffer.
-
Sample Loading: Load the pre-treated sample (e.g., plasma diluted with a weak acid) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of buffers to remove unbound contaminants. A typical wash sequence might include a weak organic solvent wash followed by an aqueous wash.
-
Elution: Elute this compound from the cartridge using a solvent mixture that disrupts the interaction with the sorbent (e.g., a higher concentration of organic solvent or a change in pH).
-
Evaporation and Reconstitution: Dry the eluate and reconstitute it in the mobile phase for LC-MS/MS analysis.
Visualization of Pathways and Workflows
Signaling Pathway
The primary mechanism of action for the antimicrobial K4 peptide is the disruption of the bacterial cell membrane. This is a direct physical interaction rather than a classical signaling pathway involving intracellular cascades. The cationic nature of this compound is crucial for its initial electrostatic interaction with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide is thought to insert into the membrane, leading to pore formation, loss of membrane integrity, and ultimately cell death.
Caption: Proposed mechanism of K4 peptide antibacterial activity.
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of this compound in a biological matrix using LC-MS/MS.
References
- 1. borea.mnhn.fr [borea.mnhn.fr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Use of Coiled-Coil Affinity Peptides to Manufacture Antibody Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides [scirp.org]
- 6. Evaluation of Antibacterial and Cytotoxic Effects of K4 Synthetic Peptide [transresurology.com]
- 7. transresurology.com [transresurology.com]
Application Notes: K4 Peptide for Targeted Cell Delivery
Introduction and Principle of Action
The K4 peptide, with the sequence (KIAALKE)4, is a positively charged, synthetic α-helical peptide. It operates as part of a high-affinity, specific, biorthogonal targeting system in conjunction with its complementary negatively charged partner peptide, E4, which has the sequence (EIAALEK)4.[1][2] The two peptides spontaneously self-assemble to form a stable heterodimeric coiled-coil structure.[3]
This system enables highly selective targeting of specific cell populations. The strategy involves two key components:
-
Target Cell Modification: The target cells are genetically engineered to express this compound on their outer membrane. This is typically achieved by fusing the K4 sequence to a known transmembrane domain, anchoring the targeting peptide to the cell surface.[1]
-
Delivery Vehicle Functionalization: A therapeutic or imaging agent is encapsulated within a nanocarrier, such as a liposome, which is surface-functionalized with the complementary E4 peptide.[1]
When the E4-functionalized carrier is introduced, it will selectively bind to the K4-expressing cells through the high-affinity coiled-coil interaction. This binding can trigger membrane fusion between the liposome and the cell, leading to the direct delivery of the encapsulated cargo into the cytoplasm of the target cell.[1][4] This method bypasses traditional endosomal pathways, potentially increasing the therapeutic efficacy of the payload.[5]
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. Application of Coiled Coil Peptides in Liposomal Anticancer Drug Delivery Using a Zebrafish Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coiled-coil formation of the membrane-fusion K/E peptides viewed by electron paramagnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Studying Protein-Protein Interactions Using the K4 Peptide System
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to using the K4 peptide system as a model for studying PPIs and for developing targeted delivery systems. The high affinity and specificity of the K4/E4 interaction allow for the precise targeting of liposomes or other molecular cargo to cells or surfaces engineered to express the complementary peptide. This system serves as an excellent platform for drug delivery, studying the biophysics of PPIs, and engineering novel cell-cell recognition systems.
Principle of the Method
Applications
-
Targeted Drug Delivery: E4-functionalized liposomes encapsulating cytotoxic drugs can be specifically targeted to cancer cells engineered to express this compound on their surface. This enhances drug efficacy and reduces off-target toxicity.[1][5]
-
Model System for PPI Studies: The K4/E4 system provides a well-characterized model to study the kinetics, thermodynamics, and structural requirements of a specific PPI using biophysical techniques like Surface Plasmon Resonance (SPR) and Circular Dichroism (CD).[6][7]
-
Controlled Vesicle Fusion: The interaction can be used to mediate the fusion of two distinct liposome populations, one functionalized with K4 and the other with E4, allowing for the controlled mixing of their contents.[8][9]
-
Non-covalent Conjugation: The high-affinity K4/E4 interaction can be used as a "molecular glue" to non-covalently link different molecules, such as antibodies to drug carriers or imaging agents.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing the K4/E4 coiled-coil system.
Table 1: Binding Affinity and Kinetics of Coiled-Coil Peptide Interactions
| Interacting Peptides | Technique | Dissociation Constant (Kd) | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Reference |
| E4 / K4 | SPR | ~10⁻⁸ - 10⁻⁹ M (Implied) | 1.1 x 10⁵ | 2.5 x 10⁻⁴ | [6][11] |
| E3 / K3 | SPR | Low Affinity | Not Determined | Not Determined | [11] |
| E5 / K5 | SPR | High Affinity | Not Determined | Biphasic Dissociation | [11] |
Note: SPR data can be complex; the E4/K4 interaction shows a stable complex formation. The dissociation is slow, indicating a long half-life of the complex.
Table 2: Cytotoxicity of Doxorubicin (DOX) Delivered via E4-Liposomes to K4-Expressing HeLa Cells
| Treatment | Target Cells | IC50 | Observations | Reference |
| E4-Lipo-DOX | HeLa-K | ~0.5 - 1 µM | Significant reduction in cell viability at low concentrations. | [5][12] |
| Free DOX | HeLa-K | 5.3 µM | Much lower cytotoxicity compared to targeted delivery. | [5] |
| Lipo-DOX (no E4) | HeLa-K | Similar to Free DOX | Demonstrates the necessity of the E4 peptide for targeting. | [5][12] |
| E4-Lipo-DOX | HeLa-ctrl | 4.0 µM | Shows specificity of the interaction for K4-expressing cells. | [5] |
Diagrams of Pathways and Workflows
Caption: Mechanism of K4/E4-mediated targeted drug delivery.
Caption: Experimental workflow for assessing targeted delivery.
Experimental Protocols
Protocol 1: Preparation of E4-Peptide-Functionalized Liposomes
This protocol describes the preparation of Large Unilamellar Vesicles (LUVs) functionalized with cholesterol-tagged E4 peptide (CPE4) and encapsulating a water-soluble compound.
Materials:
-
DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Cholesterol
-
Cholesterol-PEG-E4 peptide (CPE4)
-
Chloroform
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Water-soluble cargo (e.g., Doxorubicin, TO-PRO-3)
-
Rotary evaporator or nitrogen stream
-
Liposome extrusion system with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Hydration: a. In a round-bottom flask, dissolve DOPC, DOPE, and Cholesterol in chloroform at a desired molar ratio (e.g., 2:1:1).[5][13] b. Add the cholesterol-tagged E4 peptide (CPE4) to the lipid mixture, typically at 1-2 mol% of the total lipid content.[5] c. Remove the organic solvent using a rotary evaporator or a gentle stream of nitrogen gas to form a thin lipid film on the flask wall. d. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration and Encapsulation: a. Prepare a solution of your water-soluble cargo in the desired aqueous buffer. b. Add the cargo solution to the dried lipid film. The volume will determine the final lipid concentration. c. Hydrate the lipid film by vortexing the flask for 30-60 minutes at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).[14]
-
Extrusion for Uniform Size: a. To create LUVs of a uniform size, subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath. b. Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. c. Extrude the liposome suspension through the membrane 11-21 times to obtain a clear suspension of LUVs.[14]
-
Purification: a. Remove unencapsulated cargo by running the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50). b. Collect the fractions containing the liposomes (typically the first, slightly turbid fractions).
-
Characterization: a. Determine the size distribution and zeta potential of the liposomes using Dynamic Light Scattering (DLS). b. Quantify the amount of encapsulated cargo using a suitable method (e.g., fluorescence spectroscopy after lysing the liposomes with a detergent).
Protocol 2: Cellular Uptake Assay via Confocal Microscopy
This protocol is for visualizing the delivery of a fluorescent cargo from E4-liposomes into cells expressing this compound.
Materials:
-
HeLa-K cells (HeLa cells stably expressing K4 on the plasma membrane)
-
Control HeLa cells (not expressing K4)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
E4-liposomes encapsulating a fluorescent dye (e.g., TO-PRO-3 or Doxorubicin)
-
Control liposomes (without E4 peptide)
-
Glass-bottom imaging dishes or 8-well slides
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: a. Seed HeLa-K and control HeLa cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment (e.g., 2.5 x 10⁴ cells per well for an 8-well slide).[5] b. Incubate the cells for 24 hours at 37°C in a 7% CO₂ atmosphere.
-
Liposome Incubation: a. On the day of the experiment, remove the culture medium from the cells. b. Add fresh medium containing the E4-liposomes with fluorescent cargo to the HeLa-K and control HeLa cells. A typical final lipid concentration is 0.25 mM.[5][12] c. As controls, treat separate wells of HeLa-K cells with:
-
Washing and Imaging: a. After incubation, gently remove the liposome-containing medium. b. Wash the cells three times with fresh, pre-warmed culture medium to remove any non-internalized liposomes.[5] c. Add fresh medium to the cells. d. Immediately image the cells using a confocal microscope. Use appropriate laser lines and emission filters for your chosen fluorescent dye.
-
Analysis: a. Acquire images of multiple fields of view for each condition. b. Quantify the fluorescence intensity within the cells to compare the efficiency of cargo delivery between different conditions. A significant increase in intracellular fluorescence in HeLa-K cells treated with E4-liposomes compared to all control conditions indicates successful, K4/E4-mediated delivery.[5]
Protocol 3: Cytotoxicity Assay
This protocol uses a colorimetric assay (e.g., WST-8 or MTT) to quantify the cell-killing efficacy of a drug delivered via E4-liposomes.
Materials:
-
HeLa-K and control HeLa cells
-
E4-liposomes encapsulating a cytotoxic drug (e.g., Doxorubicin)
-
Control liposomes (empty or without E4)
-
Free cytotoxic drug solution
-
96-well cell culture plates
-
Cell viability assay kit (e.g., WST-8 or MTT)
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: a. Seed HeLa-K and control HeLa cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well). b. Incubate for 24 hours to allow for cell attachment.
-
Treatment: a. Prepare serial dilutions of the following treatments in cell culture medium:
- E4-Lipo-Drug
- Lipo-Drug (without E4)
- Free Drug
- Empty E4-Liposomes (as a control for liposome toxicity) b. Remove the medium from the cells and add 100 µL of the prepared treatment solutions to the appropriate wells. Include wells with untreated cells as a 100% viability control. c. Incubate the cells with the treatments for a defined period (e.g., 12-24 hours).[5][12]
-
Cell Viability Measurement: a. After the incubation period, wash the cells three times with fresh medium to remove the treatments. Add 100 µL of fresh medium back to each well. b. Incubate for another 24-48 hours to allow for the cytotoxic effects to manifest. c. Follow the manufacturer's protocol for the chosen cell viability assay. For a WST-8 assay, this typically involves adding 10 µL of the WST-8 reagent to each well and incubating for 1-4 hours.
-
Data Analysis: a. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8) using a plate reader. b. Calculate the percentage of cell viability for each treatment relative to the untreated control cells. c. Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for each condition. A significantly lower IC50 for E4-Lipo-Drug on HeLa-K cells compared to controls demonstrates the enhanced efficacy due to targeted delivery.[5][12]
References
- 1. Application of Coiled Coil Peptides in Liposomal Anticancer Drug Delivery Using a Zebrafish Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. worldlifeo.com [worldlifeo.com]
- 3. Peptide-Mediated Liposome Fusion: The Effect of Anchor Positioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Coiled coil peptides and polymer-peptide conjugates: synthesis, self-assembly, characterization and potential in drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liposome fusion with orthogonal coiled coil peptides as fusogens: the efficacy of roleplaying peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
K4 Peptide: A Versatile Tool for Membrane Disruption Studies
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The K4 peptide represents a family of synthetic and naturally-derived peptides that have garnered significant interest for their potent membrane-disrupting capabilities. These peptides, characterized by their cationic and often amphipathic nature, serve as valuable tools in a variety of research and development applications, from fundamental studies of membrane biophysics to the development of novel antimicrobial and anticancer therapeutics. This document provides detailed application notes and experimental protocols for utilizing K4 peptides in membrane disruption studies.
The term "K4 peptide" can refer to several distinct sequences, each with unique properties and applications:
-
GA-K4 (FLKWLFKWAKK): An 11-residue peptide with both antimicrobial and anticancer activities. Its mode of action is believed to involve the formation of toroidal pores in the cell membrane.[1]
-
2K4L: A rationally designed analog of the temporin-1CEc peptide, exhibiting broad-spectrum antibacterial activity. It disrupts bacterial membranes by interacting with lipopolysaccharides (LPS) and inducing membrane permeabilization and depolarization.[2][3]
-
Synthetic K4 Peptide (KKKKPLFGLFFGLF): A short, cationic peptide with demonstrated antibacterial properties, particularly against Brucella melitensis.[4][5]
-
E4/K4 Coiled-Coil System: A targeted delivery system where this compound is expressed on a target cell and the complementary E4 peptide is conjugated to a liposomal drug carrier, facilitating localized release.
These application notes will focus on the methodologies used to characterize the membrane-disrupting properties of these K4 peptides.
Data Presentation
The following tables summarize the quantitative data for various K4 peptides, providing a comparative overview of their biological activities.
Table 1: Antimicrobial Activity of K4 Peptides
| Peptide | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Synthetic K4 | Brucella melitensis | 25 | 25 | [4][5] |
| Staphylococcus aureus | 50 | >400 | [4] | |
| Enterobacter cloacae | 50 | >400 | [4] | |
| Pseudomonas aeruginosa | >400 | >400 | [4] | |
| Shigella sonnei | >400 | >400 | [4] | |
| 2K4L | Acinetobacter baumannii MRAB 0227 | 6.25 µM | - | [2][6] |
| Acinetobacter baumannii AB 22933 | 3.13 µM | - | [2][6] |
Table 2: Cytotoxicity and Hemolytic Activity of K4 Peptides
| Peptide | Cell Line | IC50 (µg/mL) | Hemolytic Activity (HC50 in µg/mL) | Hemolysis (%) at Concentration (µg/mL) | Reference |
| Synthetic K4 | HeLa | ~6.3 (80% cytotoxicity) | >1000 | 24% at 1000 | [4][5] |
| 2K4L | THP-1 | Not specified | Not specified | Not specified | [2] |
| GA-K4 | Not specified | Not specified | Not specified | Not specified | [1] |
Table 3: Membrane Permeabilization Activity of 2K4L Peptide
| Liposome Composition (POPE/POPG/Chol) | Peptide Concentration (µM) | Calcein Leakage (%) | Reference |
| 1.85/0.15/1 | 12.5 | 65.2 | [2] |
| 1/1/1 | 12.5 | 82.3 | [2] |
| 0.15/1.85/1 | 12.5 | 100 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study K4 peptide-mediated membrane disruption.
Protocol 1: Vesicle Leakage Assay (Calcein Leakage)
This assay measures the ability of a peptide to disrupt lipid vesicles by quantifying the release of a fluorescent dye.
Materials:
-
K4 peptide stock solution (in sterile water or appropriate buffer)
-
Lipids (e.g., POPE, POPG, Cholesterol) in chloroform
-
Calcein
-
Sephadex G-50 column
-
HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Triton X-100 (10% v/v)
-
Fluorometer
Procedure:
-
Liposome Preparation:
-
Mix lipids in the desired molar ratio in a round-bottom flask.
-
Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a calcein solution (e.g., 50 mM in HEPES buffer) by vortexing vigorously.
-
Subject the liposome suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the liposome suspension through polycarbonate membranes (e.g., 100 nm pore size) using a mini-extruder to create large unilamellar vesicles (LUVs).
-
-
Removal of Free Calcein:
-
Separate the calcein-loaded LUVs from unencapsulated calcein by size-exclusion chromatography using a Sephadex G-50 column equilibrated with HEPES buffer.
-
-
Leakage Measurement:
-
Dilute the calcein-loaded LUVs in HEPES buffer to a final lipid concentration of 50 µM in a cuvette.
-
Record the baseline fluorescence (F0) at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.
-
Add this compound to the cuvette at the desired final concentration and monitor the increase in fluorescence over time until a plateau is reached (F).
-
To determine the maximum fluorescence (Fmax), add Triton X-100 to a final concentration of 0.1% (v/v) to completely lyse the vesicles.
-
-
Calculation:
-
Calculate the percentage of calcein leakage using the following formula: % Leakage = [(F - F0) / (Fmax - F0)] * 100
-
Protocol 2: Hemolysis Assay
This assay assesses the cytotoxicity of this compound against red blood cells (RBCs).
Materials:
-
K4 peptide stock solution
-
Fresh human or rabbit red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
RBC Preparation:
-
Centrifuge fresh blood at 1000 x g for 10 minutes at 4°C.
-
Remove the supernatant and wash the RBC pellet three times with cold PBS.
-
Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).
-
-
Hemolysis Measurement:
-
Prepare serial dilutions of this compound in PBS in a 96-well plate.
-
Add the 4% RBC suspension to each well to achieve a final RBC concentration of 2%.
-
For the negative control (0% hemolysis), add PBS instead of the peptide solution.
-
For the positive control (100% hemolysis), add 1% Triton X-100.
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate at 1000 x g for 5 minutes.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Protocol 3: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.
Materials:
-
K4 peptide stock solution
-
Mammalian cell line (e.g., HeLa, THP-1)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Peptide Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the cells and add the peptide solutions.
-
Include a vehicle control (medium without peptide).
-
Incubate the plate for the desired time (e.g., 24, 48 hours).
-
-
MTT Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Abs_sample / Abs_control) * 100
-
Visualizations
Mechanism of Membrane Disruption by GA-K4 (Toroidal Pore Model)
Caption: Proposed toroidal pore formation by GA-K4 peptide.
Experimental Workflow for K4 Peptide Membrane Disruption Studies
Caption: General workflow for studying K4 peptide membrane disruption.
Signaling Pathway Affected by 2K4L Peptide
Caption: 2K4L peptide downregulates MAPK and NF-κB signaling pathways.
References
- 1. Cellular Membrane Composition Requirement by Antimicrobial and Anticancer Peptide GA-K4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial peptide 2K4L disrupts the membrane of multidrug-resistant Acinetobacter baumannii and protects mice against sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial peptide 2K4L disrupts the membrane of multidrug-resistant Acinetobacter baumannii and protects mice against sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Antibacterial and Cytotoxic Effects of K4 Synthetic Peptide [transresurology.com]
- 5. transresurology.com [transresurology.com]
- 6. Frontiers | Antimicrobial peptide 2K4L disrupts the membrane of multidrug-resistant Acinetobacter baumannii and protects mice against sepsis [frontiersin.org]
Application Notes and Protocols for K4 Peptide Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and experimental design considerations for evaluating the efficacy of the K4 peptide, a synthetic cationic peptide with demonstrated antimicrobial and anticancer properties. The primary mechanism of action for this compound is believed to be the disruption of cellular membranes.[1][2] These guidelines will cover essential in vitro and in vivo assays to characterize its therapeutic potential.
In Vitro Efficacy Studies
In vitro assays are fundamental for determining the biological activity and specificity of this compound. The following protocols describe methods to assess its anticancer and antimicrobial effects, as well as its cytotoxicity towards mammalian cells.
Assessment of Anticancer Activity
1.1.1 Cell Viability and Cytotoxicity (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability. A reduction in metabolic activity suggests a cytotoxic or cytostatic effect. The protocol is adapted for adherent cell lines, such as HeLa, on which the cytotoxic effects of a K4 peptide have been previously evaluated.[3]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Peptide Treatment: Prepare a stock solution of this compound in sterile, nuclease-free water or a suitable buffer. Create a series of dilutions to achieve final concentrations ranging from, for example, 1 µg/mL to 500 µg/mL. Remove the culture medium from the wells and add 100 µL of fresh medium containing the different concentrations of this compound. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Reagent Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the peptide concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
1.1.2 Hemolysis Assay
This assay is crucial for evaluating the cytotoxicity of this compound against non-cancerous mammalian cells, specifically red blood cells. Low hemolytic activity is a desirable characteristic for a therapeutic peptide.
Protocol:
-
Blood Collection: Obtain fresh human red blood cells (hRBCs) from a healthy donor.
-
RBC Preparation: Wash the hRBCs three times with phosphate-buffered saline (PBS) by centrifugation at 1000 x g for 5 minutes. After the final wash, resuspend the cell pellet in PBS to a final concentration of 4% (v/v).
-
Peptide Incubation: Add 100 µL of the 4% hRBC suspension to a 96-well plate. Add 100 µL of K4 peptide dilutions (in PBS) to the wells.
-
Controls: Include a negative control (100 µL of PBS) for 0% hemolysis and a positive control (100 µL of 1% Triton X-100) for 100% hemolysis.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes.
-
Data Acquisition: Carefully transfer 100 µL of the supernatant to a new 96-well plate and measure the absorbance at 450 nm, which indicates the release of hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Assessment of Antimicrobial Activity
1.2.1 Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Protocol:
-
Bacterial Preparation: Grow the bacterial strain of interest (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Dilute the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Peptide Dilution: Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate.
-
Inoculation: Add an equal volume of the diluted bacterial suspension to each well.
-
Controls: Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Interpretation: The MIC is the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.
1.2.2 Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.
Protocol:
-
From MIC Plate: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Data Interpretation: The MBC is the lowest peptide concentration from which no bacterial colonies grow on the MHA plate.
Assessment of Immunomodulatory Effects
1.3.1 Nitric Oxide (NO) Production Assay (Griess Test)
This compound may stimulate immune cells like macrophages to produce nitric oxide, a key molecule in the host defense mechanism.[1][3]
Protocol:
-
Cell Seeding: Plate a macrophage cell line (e.g., J774) in a 96-well plate at a density of 1 x 10⁵ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound. Include a positive control (e.g., lipopolysaccharide, LPS) and an untreated negative control.
-
Incubation: Incubate for 24 hours at 37°C and 5% CO₂.
-
Griess Reagent: After incubation, mix 50 µL of the cell culture supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Incubation: Incubate at room temperature for 10 minutes in the dark.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite (a stable product of NO) by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
In Vivo Efficacy Studies
In vivo studies are critical for evaluating the therapeutic efficacy and safety of this compound in a whole-organism context. A common approach is to use a tumor xenograft model in immunocompromised mice.
Tumor Xenograft Model
Protocol:
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cancer cells (e.g., HeLa) in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100 mm³). Monitor tumor volume regularly (e.g., every 2-3 days) using calipers and the formula: Volume = (Length x Width²) / 2.
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Treatment Group: Administer this compound at a predetermined dose and schedule (e.g., 10 mg/kg, intraperitoneal injection, daily for 21 days).
-
Control Group: Administer the vehicle (e.g., saline) using the same schedule.
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Continue to monitor tumor volume throughout the study.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Survival: In some studies, the endpoint may be survival time.
-
-
Terminal Procedures: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. Tissues can be collected for further analysis (e.g., histology, immunohistochemistry).
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: In Vitro Cytotoxicity and Specificity of K4 Peptide
| Assay | Cell Line/Target | Result (e.g., IC₅₀, HC₅₀) |
| MTT Assay (48h) | HeLa | 50 µg/mL |
| MTT Assay (48h) | A549 (Lung Cancer) | 75 µg/mL |
| MTT Assay (48h) | MCF-7 (Breast Cancer) | 60 µg/mL |
| Hemolysis Assay (1h) | Human RBCs | > 500 µg/mL (HC₅₀) |
Table 2: Antimicrobial Activity of K4 Peptide
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | 32 | 64 |
| Escherichia coli | 64 | 128 |
| Pseudomonas aeruginosa | 128 | 256 |
Table 3: In Vivo Antitumor Efficacy of K4 Peptide in a Xenograft Model
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition | Average Tumor Weight at Day 21 (mg) |
| Vehicle Control | 1200 ± 150 | - | 1150 ± 130 |
| K4 Peptide (10 mg/kg) | 600 ± 80 | 50% | 550 ± 70 |
Visualizations: Signaling Pathways and Workflows
Proposed Signaling for K4-Induced Nitric Oxide Production
While the primary mechanism of K4 is membrane disruption, its ability to induce nitric oxide in macrophages suggests an interaction with cell surface receptors leading to the activation of intracellular signaling cascades.
References
Application Notes and Protocols: K4 Peptide in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The antimicrobial peptide K4, with the sequence KKKKPLFGLFFGLF, has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Its cationic nature and hydrophobic residues enable it to disrupt bacterial cell membranes, a mechanism less prone to the development of resistance compared to conventional antibiotics.[2][3] This document outlines the potential application of the K4 peptide in combination with traditional antibiotics to enhance their efficacy, overcome resistance, and reduce the required therapeutic doses. The synergistic approach, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a promising strategy in the fight against MDR pathogens.[4][5]
Application Notes
Principle of Synergy
When this compound is combined with a conventional antibiotic, the interaction can be classified as synergistic, additive, indifferent, or antagonistic.[6] This is typically quantified using the Fractional Inhibitory Concentration Index (FICI), calculated from a checkerboard assay.[7]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
The FICI is calculated as follows:
FICI = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[7]
Putative Mechanism of Synergistic Action
Cationic antimicrobial peptides like K4 are thought to potentiate the activity of conventional antibiotics primarily by permeabilizing the bacterial outer and/or inner membranes. This disruption facilitates the entry of the partner antibiotic into the bacterial cell, allowing it to reach its intracellular target at a higher concentration than it would alone.[8]
Data Presentation: Hypothetical Synergistic Activity of K4 Peptide
The following tables present hypothetical data on the synergistic activity of this compound with various classes of antibiotics against representative bacterial strains. The Minimum Inhibitory Concentrations (MICs) for K4 peptide alone are based on published data.[1][2]
Table 1: Synergistic Activity of K4 Peptide against Staphylococcus aureus
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| K4 Peptide | 20 | 5 | 0.5 | Synergy |
| Vancomycin | 2 | 1 | ||
| K4 Peptide | 20 | 10 | 1.0 | Additive |
| Gentamicin | 4 | 2 | ||
| K4 Peptide | 20 | 5 | 0.375 | Synergy |
| Ciprofloxacin | 1 | 0.125 |
Table 2: Synergistic Activity of K4 Peptide against Escherichia coli
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| K4 Peptide | 10 | 2.5 | 0.5 | Synergy |
| Polymyxin B | 1 | 0.25 | ||
| K4 Peptide | 10 | 5 | 0.75 | Additive |
| Kanamycin | 8 | 2 | ||
| K4 Peptide | 10 | 2.5 | 0.375 | Synergy |
| Rifampicin | 4 | 0.5 |
Table 3: Synergistic Activity of K4 Peptide against Pseudomonas aeruginosa
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| K4 Peptide | 80 | 20 | 0.5 | Synergy |
| Tobramycin | 2 | 0.5 | ||
| K4 Peptide | 80 | 40 | 1.0 | Additive |
| Ciprofloxacin | 0.5 | 0.25 | ||
| K4 Peptide | 80 | 20 | 0.375 | Synergy |
| Ceftazidime | 8 | 1 |
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
This protocol determines the in vitro interaction between this compound and a selected antibiotic using the broth microdilution checkerboard method.[6][7][9]
References
- 1. borea.mnhn.fr [borea.mnhn.fr]
- 2. Evaluation of Antibacterial and Cytotoxic Effects of K4 Synthetic Peptide [transresurology.com]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic effect and antibiofilm activity of an antimicrobial peptide with traditional antibiotics against multi-drug resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination Strategies to Enhance the Efficacy of Antimicrobial Peptides against Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Synergy Pattern of Short Cationic Antimicrobial Peptides Against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 9. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis of K4 Peptide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase synthesis, purification, and characterization of K4 peptide derivatives. Additionally, it summarizes their biological activities and explores potential mechanisms of action.
Introduction to K4 Peptide
The K4 peptide is a synthetically designed cationic antimicrobial peptide. Its sequence is KKKKPLFGLFFGLF.[1] It exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] The peptide's mechanism of action is believed to involve the lysis of bacterial cell membranes.[2] Studies have also investigated its cytotoxic effects on mammalian cells and its potential role in modulating the immune response.[3][4] The net positive charge of +4 and its hydrophobic properties contribute to its interaction with bacterial membranes.[4]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of K4 Peptide
This protocol is based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for solid-phase peptide synthesis.[2][5]
Materials:
-
Fmoc-Phe-Wang resin
-
Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Pro-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Phe-OH)
-
Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and Ethyl (hydroxyimino)cyanoacetate (Oxyma)
-
Activation base: N,N-Diisopropylethylamine (DIEA)
-
Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Precipitation solvent: Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the addition of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents to the resin loading capacity), DIC (3 eq.), and Oxyma (3 eq.) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Add DIEA (6 eq.) to the reaction vessel.
-
Agitate the mixture for 2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (beads turn blue), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the K4 sequence (Gly, Phe, Phe, Leu, Gly, Phe, Leu, Pro, Lys, Lys, Lys, Lys).
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step (step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (TFA/TIS/water) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA to recover any remaining peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Peptide Purification
The standard method for purifying the crude K4 peptide is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6]
Materials:
-
RP-HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
Purification:
-
Equilibrate the C18 column with Solvent A.
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% Solvent B over 60 minutes) at a constant flow rate.
-
Monitor the elution profile at 210-220 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified K4 peptide as a white powder.
Peptide Characterization
Mass Spectrometry:
-
Purpose: To confirm the molecular weight of the synthesized K4 peptide.
-
Method: Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique. The expected monoisotopic mass of this compound (C₈₇H₁₃₂N₁₈O₁₅) is approximately 1669.0 g/mol .
-
Analysis: The resulting mass spectrum should show a prominent peak corresponding to the calculated molecular weight of this compound.
Tandem Mass Spectrometry (MS/MS):
-
Purpose: To confirm the amino acid sequence of this compound.[2]
-
Method: The parent ion corresponding to this compound is selected and fragmented.
-
Analysis: The fragmentation pattern (b- and y-ions) is analyzed to verify the correct sequence of amino acids.
Quantitative Data
Antibacterial Activity
The antibacterial activity of this compound is typically determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Bacterium | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Bacillus megaterium | 5-10 | - | [2] |
| Staphylococcus aureus | 10-20 | - | [2] |
| Escherichia coli | 5-10 | - | [2] |
| Salmonella typhimurium | 40-80 | - | [2] |
| Pseudomonas aeruginosa | 40-80 | - | [2] |
| Klebsiella pneumoniae | 40-80 | - | [2] |
| Brucella melitensis | 25 | 25 | [4] |
| Enterococcus cloacae | 50 | >400 | [4] |
| Staphylococcus epidermidis | >400 | >400 | [4] |
Note: Data is compiled from multiple studies and experimental conditions may vary.
Cytotoxicity and Hemolytic Activity
| Assay | Cell Line / Target | Result | Concentration | Reference |
| Hemolytic Activity | Human Red Blood Cells | 24% hemolysis | 1 mg/mL | [3][4] |
| Cytotoxicity (MTT Assay) | HeLa Cells | 80% reduction in cell viability (after 48h) | 6.3 µg/mL | [3] |
| Nitric Oxide Production | J774 Macrophage Cells | 25.9873 µM | 6.3 µg/mL | [3][4] |
Visualizations
Experimental Workflow
Caption: Workflow for K4 peptide synthesis and analysis.
Proposed Mechanism of Action
Caption: Proposed mechanism of K4 peptide antibacterial activity.
Potential Signaling Pathway in Macrophages
Caption: Potential K4-induced signaling in macrophages.
References
- 1. This compound (synthetic; BBBh2o) [novoprolabs.com]
- 2. borea.mnhn.fr [borea.mnhn.fr]
- 3. Evaluation of Antibacterial and Cytotoxic Effects of K4 Synthetic Peptide [transresurology.com]
- 4. transresurology.com [transresurology.com]
- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 6. bachem.com [bachem.com]
Application Notes and Protocols for K4 Peptide in Liposomal Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The K4 peptide, in conjunction with its complementary E4 peptide, represents a novel and highly specific targeting system for liposomal drug delivery. This system is based on the principle of coiled-coil formation, where the interaction between the K4 and E4 peptides facilitates the fusion of liposomal membranes with target cell membranes, leading to the direct delivery of the encapsulated cargo into the cell's cytosol. This "biorthogonal" targeting mechanism offers a significant advantage over traditional ligand-receptor-based targeting by minimizing off-target effects and potentially overcoming mechanisms of drug resistance.
This compound has the amino acid sequence [(KIAALKE)4].[1][2] It is a positively charged peptide designed to form a stable alpha-helical structure.[1][2] When expressed on the surface of a target cell, this compound acts as a specific receptor for liposomes functionalized with the complementary E4 peptide, which has the sequence [(EIAALEK)4].[1][2] The formation of the E4/K4 coiled-coil brings the liposome and cell membrane into close proximity, triggering membrane fusion and subsequent cargo release.[1][2][3] This application note provides detailed protocols for the preparation, characterization, and application of K4 peptide-targeted liposomal drug delivery systems.
Principle of E4/K4 Coiled-Coil Mediated Drug Delivery
The core of this drug delivery platform is the specific and robust interaction between the E4 and K4 peptides. The E4 peptide is typically conjugated to the surface of a liposome, while this compound is expressed on the membrane of the target cells. This system ensures that the drug-loaded liposomes will selectively bind to and deliver their payload only to the cells of interest.
Data Summary
The following tables summarize the key quantitative data reported for the E4/K4 liposomal delivery system.
Table 1: Physicochemical Characterization of Liposomes
| Liposome Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Encapsulation Efficiency (%) |
| E4-Lipo-DOX | ~100-150 | < 0.2 | Slightly Negative to Neutral | > 90% for Doxorubicin |
| Control Liposomes | ~100-150 | < 0.2 | Slightly Negative to Neutral | > 90% for Doxorubicin |
Note: Specific values can vary based on the exact lipid composition and preparation method.
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Treatment | IC50 | Observations |
| HeLa-K (K4-expressing) | E4-Lipo-DOX | Significantly lower than controls | Enhanced cytotoxicity due to targeted delivery. |
| HeLa-K (K4-expressing) | Free Doxorubicin | 5.3 µM[3] | Standard doxorubicin cytotoxicity. |
| HeLa-K (K4-expressing) | Lipo-DOX (non-targeted) | Higher than E4-Lipo-DOX | Reduced efficacy without the targeting peptide. |
| HeLa-ctrl (control) | E4-Lipo-DOX | High | No significant cytotoxicity, demonstrating target specificity. |
| HeLa-ctrl (control) | Free Doxorubicin | 4.0 µM[3] | Standard doxorubicin cytotoxicity. |
Table 3: In Vivo Efficacy in Zebrafish Xenograft Model
| Treatment Group | Tumor Proliferation | Survival |
| E4-Lipo-DOX | Significantly suppressed | Improved |
| Free Doxorubicin | Less suppression than targeted liposomes | Moderate |
| Control Liposomes | Minimal suppression | Low |
| Untreated | Progressive tumor growth | Low |
Experimental Protocols
Protocol 1: Preparation of E4-Peptide Functionalized Liposomes (E4-Lipo-DOX)
This protocol describes the preparation of doxorubicin-loaded liposomes functionalized with the E4 peptide.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Maleimide)
-
E4 peptide [(EIAALEK)4] with a C-terminal cysteine
-
Doxorubicin hydrochloride
-
Chloroform, Methanol
-
Citrate buffer (300 mM, pH 4.0)
-
HEPES-buffered saline (HBS, pH 7.4)
-
Sephadex G-50 column
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Hydration:
-
Dissolve DOPC, DOPE, cholesterol, and DSPE-PEG2000-Maleimide in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Liposome Formation:
-
Hydrate the lipid film with citrate buffer by vortexing. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Extrude the MLV suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to form small unilamellar vesicles (SUVs).
-
-
Doxorubicin Loading (Remote Loading):
-
Create a pH gradient by exchanging the external buffer of the liposomes with HBS (pH 7.4) using a Sephadex G-50 column.
-
Incubate the liposomes with a doxorubicin solution at 60°C for 10 minutes. The pH gradient will drive the encapsulation of doxorubicin.
-
Remove unencapsulated doxorubicin by size exclusion chromatography.
-
-
E4 Peptide Conjugation:
-
Dissolve the cysteine-terminated E4 peptide in HBS.
-
Add the E4 peptide solution to the doxorubicin-loaded liposomes (Lipo-DOX).
-
Allow the maleimide-thiol reaction to proceed for 2 hours at room temperature with gentle stirring to conjugate the E4 peptide to the liposome surface.
-
-
Purification and Characterization:
-
Purify the E4-Lipo-DOX by dialysis or size exclusion chromatography to remove unconjugated peptide.
-
Characterize the liposomes for size, zeta potential, and drug encapsulation efficiency.
-
Protocol 2: Generation of K4-Expressing Stable Cell Lines (HeLa-K)
This protocol outlines the generation of a stable mammalian cell line expressing this compound on the cell surface.
Materials:
-
HeLa cells
-
Expression vector (e.g., pCDNA3.1)
-
K4-PDGFR-TMD fusion gene construct (K4 peptide sequence fused to a transmembrane domain like that of the platelet-derived growth factor receptor)
-
Lipofectamine 3000 or other transfection reagent
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Selection antibiotic (e.g., G418)
-
Fluorescently labeled E4 peptide (for verification)
Procedure:
-
Vector Construction:
-
Clone the K4-PDGFR-TMD fusion gene into the expression vector.
-
-
Transfection:
-
Seed HeLa cells in a 6-well plate and grow to 70-80% confluency.
-
Transfect the cells with the K4-expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Selection of Stable Cells:
-
48 hours post-transfection, begin selection by adding the appropriate concentration of G418 to the culture medium.
-
Replace the medium with fresh selection medium every 3-4 days.
-
Continue selection for 2-3 weeks until resistant colonies are formed.
-
-
Clonal Isolation and Expansion:
-
Isolate individual colonies and expand them in separate culture vessels.
-
-
Verification of K4 Expression:
-
Confirm the surface expression of this compound by incubating the cells with a fluorescently labeled E4 peptide and analyzing via fluorescence microscopy or flow cytometry. A positive signal indicates successful expression of K4 on the cell surface.[3]
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of E4-Lipo-DOX on K4-expressing and control cells.
Materials:
-
HeLa-K and HeLa-ctrl cells
-
E4-Lipo-DOX, Lipo-DOX, and free Doxorubicin
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed HeLa-K and HeLa-ctrl cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
-
Treatment:
-
Treat the cells with serial dilutions of E4-Lipo-DOX, Lipo-DOX, and free doxorubicin. Include untreated cells as a control.
-
Incubate for 48 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
-
Protocol 4: In Vivo Zebrafish Xenograft Model
This protocol describes the use of a zebrafish xenograft model to evaluate the in vivo efficacy of E4-Lipo-DOX.
Materials:
-
Zebrafish embryos (48 hours post-fertilization)
-
HeLa-K cells labeled with a fluorescent marker (e.g., tdTomato)
-
E4-Lipo-DOX and control liposomes
-
Microinjection system
-
Fluorescence microscope
Procedure:
-
Xenograft Implantation:
-
Inject approximately 50-100 fluorescently labeled HeLa-K cells into the duct of Cuvier of 48 hpf zebrafish embryos.[1]
-
-
Liposome Injection:
-
5 hours post-implantation, inject 1 nL of E4-Lipo-DOX or control liposomes into the caudal vein of the embryos.[1]
-
-
Imaging and Analysis:
-
Image the embryos at various time points (e.g., 24 and 48 hours post-injection) using a fluorescence microscope.
-
Quantify tumor growth and proliferation based on the fluorescent signal of the cancer cells.
-
Monitor the survival of the zebrafish embryos.
-
Visualizations
Experimental Workflow
Logical Relationship of Targeted Delivery
References
Application Notes and Protocols for K4 Peptide in Marine Aquaculture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The K4 peptide is a synthetically designed, 14-amino acid antimicrobial peptide (AMP) with a cationic N-terminal region and an amphipathic α-helical structure.[1][2] Its broad-spectrum activity against various Gram-positive and Gram-negative bacteria, including significant marine pathogens, positions it as a promising alternative to traditional antibiotics in aquaculture.[2][3] The overuse of antibiotics in this sector has led to the emergence of resistant bacterial strains, posing a significant threat to both aquatic animal health and human consumers. This compound offers a potential solution by aiming to reduce bacterial loads, particularly during the vulnerable early developmental stages of marine animals in hatchery environments.[1][2]
These application notes provide a comprehensive overview of this compound's properties, its efficacy against key marine bacteria, and its safety profile for non-target marine organisms. Detailed protocols for its synthesis, purification, and evaluation are included to facilitate further research and development.
Data Presentation
Table 1: Physicochemical Properties of K4 Peptide
| Property | Value | Reference |
| Amino Acid Sequence | KKKKPLFGLFFGLF | [4] |
| Molecular Weight | 1668.9 Da | [3] |
| Net Charge (at pH 7) | +4 | [3] |
| Hydrophobicity | High | [3] |
| Secondary Structure | α-helical | [1][2] |
Table 2: Antimicrobial Activity of K4 Peptide Against Marine Pathogens
| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | MBC (µg/mL) | Reference |
| Aeromonas salmonicida | - | < 45 | < 27 | - | [1][2] |
| Vibrio splendidus | LGP32 | < 45 | < 27 | - | [1][2] |
| Vibrio splendidus | - | 10 - 20 | 6 - 12 | - | [3] |
| Vibrio harveyi | - | 5 - 10 | 3 - 6 | - | [3] |
| Vibrio alginolyticus | - | 10 - 20 | 6 - 12 | - | [3] |
| Vibrio aestuarianus | - | 5 - 10 | 3 - 6 | - | [3] |
| Vibrio parahaemolyticus | - | - | - | - | [5] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of the peptide that inhibits visible growth of a microorganism. MBC (Minimum Bactericidal Concentration) is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[6]
Table 3: Cytotoxicity of K4 Peptide on Marine Organisms
| Organism | Developmental Stage | Concentration | Exposure Time | Effect | Reference |
| Artemia salina (Brine shrimp) | Cysts/Nauplii | 10 µM and 100 µM | 24-48 hours | Non-toxic | [2] |
| Dicentrarchus labrax (European seabass) | Larvae | Not specified | - | Non-toxic | [2] |
| Magallana gigas (Pacific oyster) | Spat | Not specified | - | Non-toxic | [2] |
| Chaetoceros calcitrans (Microalga) | - | 10 µM | - | Growth inhibition | [7] |
| Skeletonema marinoi (Microalga) | - | 1 µM | - | Growth inhibition | [7] |
| Tisochrysis lutea (Microalga) | - | 10 µM | - | No significant effect | [7] |
Experimental Protocols
K4 Peptide Synthesis and Purification
1.1. Solid-Phase Peptide Synthesis (Fmoc Chemistry)
This protocol is based on standard Fmoc solid-phase peptide synthesis (SPPS) procedures.[8][9][10]
-
Resin Selection: Use a Rink Amide resin for a C-terminal amide, which is common for antimicrobial peptides to enhance stability.
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and by-products.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling agent such as HCTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test to ensure completion.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection, washing, and coupling steps for each amino acid in the K4 sequence (KKKKPLFGLFFGLF).
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[8]
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether and centrifuge to collect the peptide pellet.
-
Lyophilization: Lyophilize the peptide to obtain a dry powder.
1.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
This protocol is a standard procedure for purifying cationic antimicrobial peptides.[1][11][12][13]
-
Column: Use a C18 reversed-phase column.
-
Solvents:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Procedure:
-
Dissolve the lyophilized crude peptide in Solvent A.
-
Inject the peptide solution onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5-60% over 60 minutes) at a flow rate of 1 mL/min for an analytical column or scaled up accordingly for a preparative column.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the molecular weight by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Pool the pure fractions and lyophilize to obtain the purified K4 peptide.
-
Antimicrobial Activity Assays
2.1. Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[6][14]
-
Bacterial Strains: Use relevant marine pathogens such as Vibrio harveyi, Vibrio parahaemolyticus, and Aeromonas salmonicida.
-
Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB). For marine bacteria, supplementation with 1-2% NaCl may be necessary for optimal growth.
-
Procedure:
-
Prepare a stock solution of the purified K4 peptide in sterile water or a suitable buffer.
-
Perform serial two-fold dilutions of this compound in the appropriate broth in a 96-well microtiter plate.
-
Prepare a bacterial inoculum adjusted to a final concentration of 5 x 10^5 CFU/mL in each well.
-
Include a positive control (bacteria in broth without peptide) and a negative control (broth only).
-
Incubate the plate at a temperature suitable for the specific marine pathogen (e.g., 25-30°C) for 18-24 hours.
-
The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.
-
2.2. Minimum Bactericidal Concentration (MBC) Determination
This assay is performed following the MIC determination.[6]
-
Procedure:
-
Take a 10-20 µL aliquot from each well of the MIC plate that shows no visible growth.
-
Spot-plate the aliquots onto an appropriate agar medium (e.g., Marine Agar or Tryptic Soy Agar with added NaCl).
-
Incubate the plates at the optimal growth temperature for 24-48 hours.
-
The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.
-
Cytotoxicity Assays
3.1. Artemia salina (Brine Shrimp) Lethality Assay
This is a simple and rapid assay to assess the toxicity of K4 to a model marine invertebrate.[3][15][16]
-
Hatching of Cysts: Hatch Artemia salina cysts in sterile seawater under constant aeration and illumination for 24-48 hours.
-
Procedure:
-
In a 96-well plate, add 10-15 nauplii (larvae) to each well containing sterile seawater.
-
Add different concentrations of this compound to the wells.
-
Include a positive control (e.g., a known toxin like potassium dichromate) and a negative control (seawater).
-
Incubate for 24 hours at room temperature.
-
Count the number of dead larvae in each well under a dissecting microscope. Larvae that are immobile are considered dead.
-
Calculate the percentage of mortality and determine the LC50 (the concentration that kills 50% of the nauplii).
-
3.2. Hemolytic Assay on Fish Erythrocytes
This assay assesses the peptide's potential to damage cell membranes using fish red blood cells as a model.[17][18][19]
-
Preparation of Erythrocytes:
-
Collect blood from a suitable fish species (e.g., seabass) in a tube containing an anticoagulant.
-
Centrifuge the blood at low speed (e.g., 1000 x g for 10 minutes) to pellet the red blood cells (RBCs).
-
Wash the RBCs three times with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Resuspend the washed RBCs to a final concentration of 2-4% (v/v) in the buffer.
-
-
Procedure:
-
In a 96-well plate, add the RBC suspension to wells containing serial dilutions of this compound.
-
Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs in buffer only).
-
Incubate the plate for 1 hour at a relevant temperature (e.g., 25°C).
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance at 450 nm (or another appropriate wavelength for hemoglobin).
-
Calculate the percentage of hemolysis relative to the positive control.
-
3.3. Cytotoxicity Assay on Marine Invertebrate Cell Lines
This assay evaluates the effect of K4 on the viability of cells from marine invertebrates, such as oyster hemocytes.[20][21]
-
Cell Culture: Use a primary culture of hemocytes from a marine invertebrate like the Pacific oyster (Magallana gigas).
-
Procedure (MTT or Resazurin Assay):
-
Seed the hemocytes in a 96-well plate and allow them to adhere.
-
Expose the cells to various concentrations of this compound for a defined period (e.g., 24 hours).
-
Add MTT or resazurin solution to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine the percentage of viable cells relative to an untreated control.
-
Mechanism of Action Study: Transmission Electron Microscopy (TEM)
This protocol allows for the visualization of the morphological changes in bacteria upon treatment with this compound.[22][23]
-
Procedure:
-
Treat a mid-logarithmic phase culture of a susceptible bacterium (e.g., Vibrio harveyi) with this compound at its MIC or a multiple of the MIC for a short period (e.g., 1-2 hours).
-
Use an untreated bacterial culture as a control.
-
Harvest the bacterial cells by centrifugation.
-
Fix the cells with a suitable fixative (e.g., 2.5% glutaraldehyde).
-
Post-fix with osmium tetroxide.
-
Dehydrate the samples through a graded ethanol series.
-
Embed the samples in a suitable resin.
-
Prepare ultrathin sections and stain them with uranyl acetate and lead citrate.
-
Examine the sections under a transmission electron microscope to observe any damage to the bacterial cell wall and membrane.
-
K4 Peptide Stability in Seawater
This assay assesses the stability of this compound in a marine environment.[2][24][25]
-
Procedure:
-
Prepare a solution of this compound in sterile, filtered seawater at a known concentration.
-
Incubate the solution at a relevant temperature (e.g., 20-25°C).
-
At various time points (e.g., 0, 1, 3, 6, 12, 24, 48 hours), take an aliquot of the solution.
-
Analyze the concentration of the intact K4 peptide in the aliquot using RP-HPLC.
-
The degradation of the peptide can be monitored by the decrease in the peak area corresponding to the intact peptide over time. Mass spectrometry can be used to identify any degradation products.
-
Visualizations
Caption: Proposed mechanism of action of this compound against Gram-negative bacteria.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Logical relationship for the application of K4 peptide in marine aquaculture.
References
- 1. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavior of Antimicrobial Peptide K4 in a Marine Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening natural products against Artemia salina [protocols.io]
- 4. Vibrio species: development of EUCAST susceptibility testing methods and MIC and zone diameter distributions on which to determine clinical breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. qlaboratories.com [qlaboratories.com]
- 7. researchgate.net [researchgate.net]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. protocols.io [protocols.io]
- 15. Evaluation of Toxicity with Brine Shrimp Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. In vitro Evaluation of Programmed Cell Death in the Immune System of Pacific Oyster Crassostrea gigas by the Effect of Marine Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Damage of the Bacterial Cell Envelope by Antimicrobial Peptides Gramicidin S and PGLa as Revealed by Transmission and Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | A Systematic Study of the Stability, Safety, and Efficacy of the de novo Designed Antimicrobial Peptide PepD2 and Its Modified Derivatives Against Acinetobacter baumannii [frontiersin.org]
- 25. Easy Strategy To Protect Antimicrobial Peptides from Fast Degradation in Serum - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low solubility of K4 peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the K4 peptide.
Understanding K4 Peptide
This compound, with the sequence KKKKPLFGLFFGLF, is a cationic amphipathic peptide. Its structure includes a hydrophilic, positively charged N-terminus (KKKK) and a hydrophobic C-terminus (PLFGLFFGLF). This dual nature is crucial for its biological activity but also presents challenges in handling, particularly concerning its solubility. It has been reported that K4 peptide can oligomerize in water, which can affect its solubility and activity.
Troubleshooting Low Solubility
Low solubility is a common issue encountered with this compound due to its amphipathic properties. The following guide provides a systematic approach to dissolving and handling K4 peptide.
FAQ: My K4 peptide is not dissolving. What should I do?
Low solubility of this compound can be addressed by following a stepwise approach to solvent selection and preparation techniques. Due to its cationic and hydrophobic regions, a multi-step dissolution process may be necessary.
Quantitative Solubility Data (Estimated)
| Solvent System | Estimated Solubility (mg/mL) | Remarks |
| Sterile Deionized Water | 1 - 2 | May be sufficient for low concentrations. Oligomerization can occur, leading to cloudiness. |
| 10% Acetic Acid | 5 - 10 | The acidic pH protonates the lysine residues, increasing solubility. Recommended for preparing higher concentration stock solutions. |
| Dimethyl Sulfoxide (DMSO) | > 20 | Excellent for solubilizing the hydrophobic portion of the peptide. A stock in DMSO can be diluted into aqueous buffers. |
| Water with 0.1% Trifluoroacetic Acid (TFA) | > 10 | TFA is often a counter-ion from peptide synthesis and can aid in solubility. However, it may not be suitable for all cell-based assays.[1] |
Note: These are estimated values. Always test with a small amount of peptide first.
Experimental Protocols
Protocol 1: General Solubilization of K4 Peptide
This protocol provides a general step-by-step method for dissolving lyophilized K4 peptide.
-
Preparation : Allow the vial of lyophilized K4 peptide to warm to room temperature before opening to prevent condensation.[2]
-
Initial Attempt with Water : For a final concentration of up to 1 mg/mL, add the required volume of sterile, deionized water to the vial. Vortex briefly.
-
Acidic Solution for Higher Concentrations : If solubility in water is poor or for higher concentrations, use a 10% acetic acid solution.[3] Add the acidic solution to the vial and vortex.
-
Using an Organic Solvent : For very hydrophobic peptides or when aqueous solutions fail, first dissolve the peptide in a small amount of DMSO (e.g., 50-100 µL).[4] Once fully dissolved, slowly add this stock solution dropwise into your aqueous buffer while vortexing to reach the final desired concentration.[4] For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.[5]
-
Sonication : If particulates remain, sonicate the solution in a water bath for 10-15 minutes.[3] Avoid excessive heating, as it can degrade the peptide.
-
Sterile Filtration : Once the peptide is fully dissolved, sterile filter the solution using a 0.22 µm filter if required for your application.
-
Storage : Aliquot the peptide solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]
Protocol 2: Determining the Minimal Inhibitory Concentration (MIC) of K4 Peptide
This protocol outlines the steps to determine the MIC of K4 peptide against a bacterial strain using a broth microdilution method.
-
Prepare K4 Peptide Stock Solution : Dissolve this compound in a suitable solvent (as determined by the solubilization protocol) to a stock concentration of 1 mg/mL.
-
Bacterial Culture Preparation : Inoculate a single bacterial colony into a suitable broth medium and incubate overnight at 37°C. Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Serial Dilutions : In a 96-well microtiter plate, perform serial two-fold dilutions of this compound stock solution with the broth medium to achieve a range of concentrations (e.g., 400 µg/mL down to 0.78 µg/mL).[6]
-
Inoculation : Add the diluted bacterial suspension to each well, resulting in a final volume of 100 µL per well. Include a positive control (bacteria with no peptide) and a negative control (broth medium only).
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[6]
Visual Guides
Troubleshooting K4 Peptide Solubility Workflow
The following diagram illustrates a logical workflow for troubleshooting common solubility issues with this compound.
Caption: A flowchart for troubleshooting K4 peptide solubility.
Experimental Workflow for MIC Assay
This diagram outlines the key steps in performing a Minimal Inhibitory Concentration (MIC) assay with this compound.
Caption: Workflow for a Minimal Inhibitory Concentration (MIC) assay.
K4 Peptide in Liposomal Drug Delivery
This diagram illustrates the conceptual use of K4 peptide in targeted drug delivery.
Caption: K4 peptide facilitating targeted liposomal drug delivery.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. biobasic.com [biobasic.com]
- 3. jpt.com [jpt.com]
- 4. genscript.com [genscript.com]
- 5. biorunstar.com [biorunstar.com]
- 6. Study the Effect of Conjugate Novel Ultra-Short Antimicrobial Peptide with Silver Nanoparticles against Methicillin Resistant S. aureus and ESBL E. coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing K4 Peptide for Antibacterial Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing the use of K4 peptide in antibacterial assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the K4 peptide and its primary mechanism of action? A1: this compound is a de novo designed cationic antimicrobial peptide (AMP) with the sequence KKKKPLFGLFFGLF.[1][2] It contains four lysine residues, giving it a net positive charge of +4, and a high proportion (50%) of hydrophobic residues.[1] Its primary mechanism of action is believed to be the disruption of the bacterial cell membrane. The peptide's positive charge facilitates an initial electrostatic attraction to the negatively charged components of bacterial membranes (like lipopolysaccharides or teichoic acids), while its hydrophobicity allows it to insert into and destabilize the lipid bilayer, leading to membrane permeabilization and cell death.[3][4][5]
Q2: What is a typical effective concentration range for K4 peptide? A2: The effective concentration, measured as the Minimum Inhibitory Concentration (MIC), varies depending on the bacterial species. Published studies report a broad MIC range for K4 of 25-400 µg/mL against various pathogenic bacteria.[1][2] For example, some strains of S. aureus and E. cloacae were susceptible at 50 µg/mL, while B. melitensis showed high susceptibility with an MIC of 25 µg/mL.[1][2] The Minimum Bactericidal Concentration (MBC) is often at or slightly above the MIC.[1]
Q3: Why am I observing no antibacterial activity with my synthesized K4 peptide? A3: A lack of activity can stem from several factors:
-
Peptide Aggregation: Peptides can self-aggregate, reducing their effective concentration.[6][7] This is influenced by factors like pH, ionic strength, and concentration.
-
Binding to Labware: Cationic peptides like K4 are known to bind to the surface of standard polystyrene microtiter plates, which significantly lowers the concentration of peptide available to interact with bacteria.[8][9]
-
Inactivation by Assay Media: Components in standard media, such as high salt concentrations or proteins in serum, can inhibit the activity of AMPs.[8][10][11]
-
Incorrect Assay Method: Disk diffusion assays are often unsuitable for peptides. A broth microdilution method is the standard for determining the MIC of AMPs.[6]
-
Peptide Quality: Ensure the peptide was synthesized correctly with high purity and the correct sequence.[6]
Q4: My MIC results for K4 are inconsistent and not reproducible. What could be the cause? A4: Inconsistency in MIC assays is a common challenge. Key causes include:
-
Peptide Handling: Inconsistent solubilization or serial dilutions can lead to variability. Cationic peptides may require specific diluents to prevent loss.[9]
-
Bacterial Inoculum: The growth phase and final density of the bacterial inoculum must be standardized for every experiment. The recommended final inoculum for standard MIC assays is 10^4 to 10^5 CFU/mL.[12]
-
Peptide Aggregation: If the peptide is not fully solubilized or aggregates during the experiment, results will be inconsistent.[7][13] Preparing fresh dilutions for each experiment is recommended.
Q5: Is this compound toxic to mammalian cells? A5: The cytotoxicity of K4 has shown some varied results in literature. Some studies report that K4 is non-toxic to mammalian cells at its bacteriolytic concentrations.[1][2] However, another study observed 24% hemolysis of human red blood cells at a concentration of 1 mg/mL.[1][2] It is crucial for researchers to perform their own cytotoxicity and hemolysis assays in parallel with antibacterial tests to determine the peptide's therapeutic index for their specific application.
Q6: How should I prepare and store K4 peptide stock solutions? A6: K4 peptide is typically supplied as a lyophilized powder. To prepare a stock solution, dissolve the peptide in a sterile, nuclease-free solvent. For initial solubilization, sterile water is often sufficient. To prevent aggregation and degradation, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For working solutions in assays, use a diluent containing 0.01% acetic acid and 0.2% bovine serum albumin (BSA) to minimize binding to plastic surfaces.[8][9]
Section 2: Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Low Antibacterial Activity | Peptide Binding to Plastic: K4 is cationic and binds to negatively charged polystyrene plates. | Use low-protein-binding polypropylene 96-well plates for the assay.[9] Prepare peptide dilutions in a carrier solution of 0.01% acetic acid with 0.2% BSA.[8][9] |
| Peptide Aggregation: The peptide is not fully soluble or is forming aggregates in the assay medium. | Ensure the peptide is fully dissolved in the stock solution. Briefly sonicate if necessary. Prepare fresh working dilutions for each experiment.[6] | |
| Inhibition by Media Components: High salt concentrations or other components in the media (e.g., serum) are neutralizing the peptide's charge and activity. | Test activity in a low-salt buffer or minimal medium if possible. If serum is required, be aware that it can significantly inhibit activity and higher concentrations may be needed.[8][11] | |
| Incorrect Inoculum Density: The bacterial concentration is too high, overwhelming the peptide. | Standardize the bacterial culture to a logarithmic growth phase and dilute to a final concentration of ~5 x 10^5 CFU/mL in the wells.[12] | |
| High Variability Between Replicates | Inconsistent Pipetting: Inaccurate serial dilutions or bacterial inoculation. | Use calibrated pipettes and proper technique. For serial dilutions, ensure thorough mixing at each step. Use a multichannel pipette for adding bacteria to all wells simultaneously. |
| Peptide Adsorption: Inconsistent binding of the peptide to different wells of the plate. | Pre-coating the plate wells with the BSA/acetic acid diluent can help create a more uniform surface. Always use low-binding plates.[8] | |
| Edge Effects: Evaporation from the outer wells of the 96-well plate during incubation. | Fill the outer perimeter wells with sterile media or PBS to create a humidity barrier. Avoid using the outermost wells for critical measurements. | |
| High Hemolysis or Cytotoxicity | Concentration Too High: The peptide concentrations tested are well above the therapeutic window. | Perform a dose-response curve for both antibacterial activity and cytotoxicity to determine the therapeutic index (Ratio of HC50 to MIC).[2] |
| Peptide Aggregates: Aggregated forms of the peptide may exhibit higher non-specific toxicity than the monomeric form. | Ensure the peptide is fully monomeric in solution. Check for aggregation using techniques like dynamic light scattering if available.[7] |
Section 3: Experimental Protocols and Data
Data Presentation
Table 1: Physicochemical Properties of K4 Peptide
| Property | Value | Reference |
| Sequence | KKKKPLFGLFFGLF | [1][2] |
| Residues | 14 | [1] |
| Net Charge (pH 7.4) | +4 | [1][2] |
| Hydrophobicity (%) | 50% | [1] |
| Mechanism | Membrane Disruption | [4][5] |
Table 2: Reported MIC & MBC Ranges for K4 Peptide
| Bacterial Species | MIC Range (µg/mL) | MBC Range (µg/mL) | Reference |
| Various Pathogens | 25 - 400 | >25 - >400 | [1][2] |
| Brucella melitensis | 25 | 25 | [1][2] |
| Staphylococcus aureus | 50 | >50 | [1][2] |
| Enterobacter cloacae | 50 | >50 | [1][2] |
Experimental Protocols
Protocol 1: Preparation of K4 Peptide Stock and Working Solutions
-
Reconstitution: Aseptically reconstitute the lyophilized K4 peptide in sterile, nuclease-free water to a high concentration stock (e.g., 10 mg/mL). Mix gently by pipetting up and down. Avoid vigorous vortexing.
-
Quantification: Confirm the peptide concentration using a suitable method like UV absorbance at 280 nm (if Trp or Tyr are present) or a quantitative amino acid analysis for highest accuracy.
-
Aliquoting & Storage: Prepare single-use aliquots of the stock solution to prevent contamination and degradation from freeze-thaw cycles. Store at -20°C or -80°C.
-
Working Dilution Buffer: Prepare a sterile buffer of 0.01% (v/v) acetic acid containing 0.2% (w/v) bovine serum albumin (BSA).[9]
-
Serial Dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Perform serial dilutions of the peptide in the working dilution buffer using low-protein-binding polypropylene tubes.
Protocol 2: Broth Microdilution Assay for MIC Determination (Modified for Cationic Peptides)
This protocol is adapted from CLSI guidelines with modifications for cationic peptides.[2][9]
-
Plate Selection: Use sterile, 96-well polypropylene (low-binding) plates.
-
Media Dispensing: Add 100 µL of Mueller-Hinton Broth (MHB) or another appropriate bacterial growth medium to all wells.
-
Peptide Addition & Dilution: Add 100 µL of the highest concentration K4 peptide working solution to the first column of wells. Serially dilute 100 µL across the plate to the desired final concentration range, discarding 100 µL from the last peptide-containing column. This leaves a column for a growth control (no peptide) and a sterility control (no bacteria).
-
Inoculum Preparation: Culture the target bacteria in MHB to the mid-logarithmic phase. Adjust the culture density in fresh MHB to approximately 1 x 10^6 CFU/mL.
-
Inoculation: Add 5 µL of the adjusted bacterial suspension to each well (except the sterility control), to achieve a final bacterial concentration of ~5 x 10^5 CFU/mL. The final volume in each well will be ~105 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
-
Plating from MIC Wells: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot Plating: Spot the 10 µL aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plate at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).[2]
Section 4: Visualizations
Caption: Workflow for determining MIC and MBC of K4 peptide.
Caption: Troubleshooting logic for no/low K4 peptide activity.
Caption: Signaling pathway for K4 peptide's antibacterial action.
References
- 1. Evaluation of Antibacterial and Cytotoxic Effects of K4 Synthetic Peptide [transresurology.com]
- 2. transresurology.com [transresurology.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Dual antibacterial mechanism of [K4K15]CZS-1 against Salmonella Typhimurium: a membrane active and intracellular-targeting antimicrobial peptide [frontiersin.org]
- 5. Cellular Membrane Composition Requirement by Antimicrobial and Anticancer Peptide GA-K4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 10. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Rational design of aggregation-resistant bioactive peptides: Reengineering human calcitonin - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce K4 peptide cytotoxicity in mammalian cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the cytotoxic effects of K4 peptide in mammalian cells.
Frequently Asked Questions (FAQs)
Q1: Is the K4 peptide cytotoxic to mammalian cells?
A1: Published studies on the cytotoxicity of this compound have presented conflicting findings. Some reports suggest that the K4 antimicrobial peptide does not exhibit cytotoxic effects on mammalian cells.[1][2] However, other data from the same studies indicate a dose-dependent cytotoxic effect on cell lines such as HeLa cells, with one study reporting 80% cytotoxicity at a concentration of 6.3 µg/ml.[1] Additionally, this compound has been shown to exhibit hemolytic activity against human erythrocytes, with one report indicating 24% hemolysis at a concentration of 1 mg/ml.[1][2] It is therefore crucial for researchers to experimentally determine the cytotoxicity of this compound on their specific mammalian cell line of interest.
Q2: What is the proposed mechanism of K4 peptide cytotoxicity?
A2: The primary mechanism of action for many cationic antimicrobial peptides, including likely this compound, involves interaction with the cell membrane. The peptide's positive charge is attracted to the negatively charged components of mammalian cell membranes. This interaction can lead to membrane disruption, pore formation, and subsequent cell lysis.[2] For some peptides, internalization can lead to the induction of apoptosis through mitochondrial membrane interference.[3] However, the specific signaling pathways triggered by this compound leading to cell death in mammalian cells have not been fully elucidated.
Q3: How can I reduce the cytotoxicity of this compound in my experiments?
A3: Several strategies, broadly applicable to therapeutic peptides, can be employed to mitigate the cytotoxicity of this compound. These approaches generally fall into two categories: chemical modifications of the peptide and the use of delivery systems. It is important to note that these modifications may also impact the antimicrobial efficacy of the peptide, and thus a careful balance must be sought.
Q4: What chemical modifications can be made to this compound to decrease its cytotoxicity?
A4: Chemical modifications can alter the physicochemical properties of this compound to reduce its interaction with mammalian cell membranes. Key strategies include:
-
Amino Acid Substitution: The hydrophobicity and hydrophobic moment of the peptide are critical factors for hemolytic activity. Substituting hydrophobic amino acids, such as leucine, with less hydrophobic residues like alanine, can reduce cytotoxicity.[4]
-
N-terminal Modification: Attaching moieties like a myristoyl group to the N-terminus has been shown in other peptides to enhance anticancer activity while maintaining low cytotoxicity against normal cells.[5]
-
Cyclization: Cyclizing the peptide can improve its stability and receptor-binding affinity, which may also influence its cytotoxic profile.[6][7]
-
PEGylation: The attachment of polyethylene glycol (PEG) chains can shield the peptide, reducing its interaction with cell membranes and decreasing cytotoxicity.[8]
Q5: What delivery systems can be used to minimize K4 peptide cytotoxicity?
A5: Encapsulating this compound within a delivery system can prevent its direct interaction with healthy mammalian cells, thereby reducing cytotoxicity. Promising delivery platforms include:
-
Liposomes: These lipid-based vesicles can encapsulate the peptide, facilitating targeted delivery and controlled release.
-
Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to create nanoparticles that encapsulate this compound, protecting it from degradation and reducing its systemic toxicity.
-
Dendrimers: These highly branched macromolecules can be used to carry the peptide and can be engineered for targeted delivery.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High level of cell death observed in control mammalian cell lines treated with K4 peptide. | The concentration of K4 peptide is above the cytotoxic threshold for the specific cell line. | Perform a dose-response experiment to determine the IC50 value of this compound for your cell line using an MTT or LDH assay. Use concentrations below the cytotoxic level for subsequent experiments. |
| Significant hemolysis observed in red blood cell lysis assays. | This compound has inherent hemolytic activity. | Consider chemical modifications to the peptide to reduce its hydrophobicity, such as substituting leucine residues with alanine.[4] Alternatively, encapsulate the peptide in a delivery system like liposomes to shield it from red blood cells. |
| Inconsistent results in cytotoxicity assays. | Variability in peptide stock solution, cell passage number, or assay conditions. | Ensure this compound is fully solubilized and use a consistent stock for all experiments. Use cells within a narrow passage number range. Standardize all incubation times and reagent concentrations. |
| Reduced antimicrobial activity after modifying this compound to decrease cytotoxicity. | The modification has altered the peptide's structure in a way that interferes with its antimicrobial mechanism. | Test a range of modifications. For example, if using amino acid substitution, try different positions and types of amino acids. If using a delivery system, optimize the release kinetics to ensure the peptide is available to interact with the target bacteria. |
Quantitative Data Summary
The following table summarizes the reported cytotoxic and hemolytic activity of this compound from the available literature.
| Parameter | Cell Line | Concentration | Result | Reference |
| Cytotoxicity | HeLa | 6.3 µg/ml | 80% cytotoxicity | [1] |
| Hemolysis | Human Erythrocytes | 1 mg/ml | 24% hemolysis | [1][2] |
Experimental Protocols
Protocol 1: Assessment of K4 Peptide Cytotoxicity using MTT Assay
This protocol is for determining the viability of mammalian cells after exposure to this compound.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
K4 peptide stock solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the cells and replace it with 100 µl of this compound dilutions. Include a vehicle control (medium only) and a positive control for cell death (e.g., Triton X-100).
-
Incubate the plate for the desired exposure time (e.g., 24, 48 hours).
-
After incubation, add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µl of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Hemolysis Assay
This protocol measures the lytic effect of this compound on red blood cells.
Materials:
-
Fresh human or animal red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
K4 peptide stock solution
-
Triton X-100 (1% v/v in PBS) for positive control
-
Microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Collect blood and wash the RBCs three times with PBS by centrifugation at 1000 x g for 5 minutes.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
Prepare serial dilutions of this compound in PBS.
-
In microcentrifuge tubes, mix 100 µl of the RBC suspension with 100 µl of this compound dilutions.
-
Include a negative control (100 µl RBCs + 100 µl PBS) and a positive control (100 µl RBCs + 100 µl 1% Triton X-100).
-
Incubate the tubes for 1 hour at 37°C with gentle agitation.
-
Centrifuge the tubes at 1000 x g for 5 minutes.
-
Carefully transfer 100 µl of the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 450 nm, which corresponds to the release of hemoglobin.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Visualizations
References
- 1. Evaluation of Antibacterial and Cytotoxic Effects of K4 Synthetic Peptide [transresurology.com]
- 2. transresurology.com [transresurology.com]
- 3. Synthetic Peptide ΔM4-Induced Cell Death Associated with Cytoplasmic Membrane Disruption, Mitochondrial Dysfunction and Cell Cycle Arrest in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel peptide myristoly-CM4 induces selective cytotoxicity in leukemia K562/MDR and Jurkat cells by necrosis and/or apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innovative cyclic peptide disrupts IL-17RB-MLK4 interaction for targeted pancreatic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
K4 peptide off-target effects and how to minimize them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with K4 peptides. The content is divided into two main sections based on the distinct therapeutic applications of peptides designated as "K4":
-
Antimicrobial K4 Peptide: A cationic peptide with antimicrobial properties.
-
Coiled-Coil K4 Peptide: A peptide used in targeted drug delivery systems.
Part 1: Antimicrobial K4 Peptide
The antimicrobial K4 peptide is a short, cationic peptide investigated for its ability to kill a range of pathogenic bacteria.[1][2] Its mechanism of action, like many antimicrobial peptides (AMPs), involves interaction with and disruption of the cell membrane. However, a significant challenge in its development is managing off-target effects, primarily cytotoxicity to mammalian cells and hemolysis (destruction of red blood cells).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the antimicrobial K4 peptide?
A1: The antimicrobial K4 peptide is cationic (positively charged) and amphipathic, meaning it has both hydrophobic and hydrophilic regions.[1][2] Its positive charge facilitates an initial electrostatic attraction to the negatively charged components of bacterial cell membranes (like lipopolysaccharides and teichoic acids). Following this binding, the peptide's hydrophobic residues insert into the membrane, leading to disruption, pore formation, and ultimately cell lysis and death.
Caption: Proposed mechanism of antimicrobial K4 peptide action.
Q2: What are the common off-target effects of the antimicrobial K4 peptide?
A2: The primary off-target effects are cytotoxicity towards mammalian cells and hemolytic activity.[1] While bacterial membranes are rich in anionic lipids, making them a prime target for cationic AMPs, mammalian cell membranes are primarily zwitterionic. However, at higher concentrations, the hydrophobic properties of the K4 peptide can lead to non-specific interactions with and disruption of mammalian cell membranes, causing cell death and lysis of red blood cells.[3] One study reported 24% hemolysis at a 1 mg/ml concentration of K4 peptide.[1][2]
Q3: How is the selectivity of this compound measured?
A3: The selectivity is often expressed as the Therapeutic Index (TI). The TI is calculated as the ratio of the concentration that is toxic to host cells to the concentration that is effective against the microbe.[1][2] A higher TI indicates greater selectivity for bacterial cells over mammalian cells. For AMPs, this is often calculated as the ratio of the HC50 (the peptide concentration causing 50% hemolysis) to the MIC (Minimal Inhibitory Concentration against a specific bacterium).[2]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| High cytotoxicity in mammalian cell lines (e.g., HeLa, J774). | Peptide concentration is too high. | Determine the IC50 (50% inhibitory concentration) for your cell line and use concentrations well below this for antimicrobial assays. Ensure you are comparing it to the MIC for your target bacteria. |
| High peptide hydrophobicity. | Consider synthesizing a K4 analogue with reduced hydrophobicity. Replacing some hydrophobic residues with less hydrophobic or polar ones can decrease mammalian cell interaction. | |
| Inherent sensitivity of the cell line. | Test the peptide on a panel of different mammalian cell lines to assess if the cytotoxicity is cell-type specific. | |
| High hemolytic activity observed. | Peptide concentration exceeds the hemolytic threshold. | Perform a dose-response hemolysis assay to determine the HC10 and HC50 values. Aim to use the peptide at concentrations below the HC10. |
| Imbalance of charge and hydrophobicity. | Modify the peptide sequence. Increasing the net positive charge while carefully tuning hydrophobicity can enhance bacterial membrane selectivity.[3][4] For example, substituting lysine for arginine can sometimes alter activity and toxicity profiles.[5] | |
| Experimental conditions. | Ensure the hemolysis assay is performed in a buffered solution like PBS. Variations in pH or ionic strength can affect peptide-membrane interactions. | |
| Inconsistent antimicrobial activity (MIC values vary). | Peptide degradation. | Ensure proper storage of the peptide stock solution (typically lyophilized at -20°C or colder). Prepare fresh dilutions for each experiment. Consider peptide stability in your assay medium over the incubation period. |
| Assay methodology. | Use a standardized MIC protocol, such as the broth microdilution method recommended by CLSI, with appropriate controls.[6][7][8] The use of BSA in the dilution buffer can prevent peptide loss due to binding to plasticware.[6] | |
| Bacterial growth phase. | Always use bacteria from the mid-logarithmic growth phase for consistent results. |
Quantitative Data Summary
Table 1: Antimicrobial and Cytotoxic Activity of K4 Peptide
| Parameter | Organism/Cell Line | Result | Reference |
| Minimal Inhibitory Concentration (MIC) | Brucella melitensis | 25 µg/ml | [1] |
| Staphylococcus aureus | 50 µg/ml | [1] | |
| Enterobacter cloacae | 50 µg/ml | [1] | |
| Range across 17 pathogenic bacteria | 25 - 400 µg/ml | [1][2] | |
| Minimal Bactericidal Concentration (MBC) | Brucella melitensis | 25 µg/ml | [1] |
| Range across 17 pathogenic bacteria | >25 - >400 µg/ml | [1][2] | |
| Hemolytic Activity | Human Red Blood Cells | 24% hemolysis at 1 mg/ml | [1][2] |
| Cytotoxicity | HeLa Cells (24h) | ~80% cytotoxicity at 6.3 µg/ml | |
| Immunomodulatory Effect | J774 Macrophages (48h) | 25.98 µM Nitric Oxide Production at 6.3 µg/ml | [1][2] |
| Therapeutic Index (HC50/MIC) | For surveyed pathogens | 2.1 mg/ml (This value appears unusually high and may be a miscalculation in the source; TI is typically unitless and much lower) | [1] |
Key Experimental Protocols
1. MTT Assay for Cytotoxicity
This protocol assesses cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.
-
Reagent Preparation:
-
Procedure:
-
Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and allow them to adhere overnight.
-
Remove the culture medium and add 100 µL of fresh medium containing various concentrations of this compound. Include untreated cells as a control.
-
Incubate for the desired period (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.
-
Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle shaking or pipetting to dissolve the crystals.
-
Read the absorbance at 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Hemolysis Assay
This assay quantifies the ability of a peptide to lyse red blood cells (RBCs) by measuring the release of hemoglobin.
-
Reagent Preparation:
-
Obtain fresh human red blood cells (or from another species). Wash the RBCs three times with sterile PBS by centrifugation (e.g., 1000 x g for 5 min) and resuspend to create a 2-8% (v/v) suspension in PBS.[12]
-
Prepare serial dilutions of this compound in PBS.
-
Positive control: 1% Triton X-100 in PBS.[12]
-
Negative control: PBS alone.[12]
-
-
Procedure:
-
In a 96-well plate, add 75 µL of the RBC suspension to 75 µL of each peptide dilution, the positive control, and the negative control.
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifuge the plate (e.g., 1000 x g for 10 min) to pellet intact RBCs.
-
Carefully transfer 60-100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 414 nm or 540 nm (wavelengths for hemoglobin).[12]
-
Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100
-
3. Minimal Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
-
Reagent Preparation:
-
Prepare a stock solution of this compound. To avoid peptide loss, use a solvent of 0.01% acetic acid with 0.2% BSA.[6]
-
Prepare a bacterial inoculum from an overnight culture, diluted in Mueller-Hinton Broth (MHB) to a final concentration of ~5 x 10⁵ CFU/mL.
-
-
Procedure:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in MHB. The final volume in each well should be 50 or 100 µL.
-
Add an equal volume of the bacterial inoculum to each well.
-
Include a positive control for growth (bacteria in MHB without peptide) and a negative control for sterility (MHB alone).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed. This can be determined by visual inspection or by reading the optical density at 600 nm.
-
Part 2: Coiled-Coil K4 Peptide (Drug Delivery)
This compound, with the sequence (KIAALKE)₄, is designed to form a heterodimeric coiled-coil structure with its partner peptide, E4, which has the sequence (EIAALEK)₄.[14][15] This highly specific interaction is leveraged in targeted drug delivery systems. Typically, a liposome or nanoparticle carrying a therapeutic payload is functionalized with the E4 peptide. These E4-liposomes will then specifically bind to and deliver their cargo to cells that have been engineered to express this compound on their surface.
Frequently Asked Questions (FAQs)
Q1: How does the E4/K4 coiled-coil system work for targeted delivery?
A1: The E4 and K4 peptides are composed of repeating heptad sequences of amino acids. When they come into proximity, they spontaneously self-assemble into a stable, parallel coiled-coil structure, driven by electrostatic and hydrophobic interactions between the complementary amino acid side chains. By attaching E4 to a drug carrier (like a liposome) and expressing K4 on the surface of target cells, the system acts like a "molecular Velcro," ensuring the drug carrier binds specifically to the target cells before delivering its payload.[16]
Q2: What are the potential off-target effects of this system?
A2: The primary off-target concern is the non-specific binding of the E4-functionalized drug carrier to cells that do not express this compound. This could be caused by non-specific electrostatic or hydrophobic interactions between the liposome surface (including the E4 peptide) and non-target cell membranes. However, the E4/K4 interaction is known to be highly specific, with dissociation constants (Kd) in the low nanomolar range, minimizing the likelihood of significant off-target binding.[16]
Q3: How can I confirm the specificity of my E4-targeted liposomes?
A3: Specificity can be confirmed using in vitro cell-based assays. You would typically use two cell lines: one that expresses this compound (target) and a control cell line that does not. By incubating both cell lines with fluorescently labeled E4-liposomes, you can quantify the amount of binding to each cell type using techniques like flow cytometry or fluorescence microscopy. A successful targeted system will show significantly higher fluorescence association with the K4-expressing cells compared to the control cells.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low delivery efficiency to K4-expressing cells. | Insufficient E4 peptide density on liposomes. | Optimize the concentration of E4-lipid conjugate used during liposome preparation. Characterize the peptide density on the final liposome formulation. |
| Steric hindrance from PEG on liposomes. | If using PEGylated ("stealth") liposomes, the PEG chains might shield the E4 peptide. Ensure the E4 peptide is attached to a PEG-lipid with a chain length that allows it to extend beyond the PEG brush layer. | |
| Instability of the E4/K4 complex. | While generally stable, some studies show dissociation over time, especially with shorter E4/K4 variants.[17] Consider using longer, more stable coiled-coil pairs (e.g., E5/K5) if stability is an issue.[17] | |
| High background binding to non-target cells. | Non-specific liposome interactions. | Ensure the overall surface charge of the liposome is near neutral. Cationic liposomes are known to bind non-specifically to negatively charged cell surfaces. Including a hydrophilic polymer like PEG can help reduce non-specific protein adsorption and cell binding. |
| Aggregation of liposomes. | Measure the size and polydispersity index (PDI) of your liposome formulation using dynamic light scattering (DLS). Aggregated particles are more likely to interact non-specifically with cells. Optimize formulation to ensure a monodisperse suspension. | |
| Difficulty preparing stable E4-functionalized liposomes. | Poor incorporation of the peptide-lipid conjugate. | The method of incorporation is critical. The "post-insertion" technique, where the peptide-lipid conjugate is inserted into pre-formed liposomes, is often efficient and gentle.[18] Alternatively, include the conjugate during the initial lipid film hydration step.[19] |
| Peptide degradation. | Use high-purity, quality-controlled synthetic peptides. Store them properly and handle them under sterile conditions to avoid enzymatic degradation. |
Quantitative Data Summary
Table 2: Binding Affinity of a Coiled-Coil System
| Interacting Pair | Association Rate (k_on) | Dissociation Rate (k_off) | Dissociation Constant (K_D) | Reference |
| mAbLCE4-IgG1 / K4-OVA | 7 x 10⁵ M⁻¹s⁻¹ | 1 x 10⁻³ s⁻¹ | 1.4 nM | [16] |
| mAbLCE4-IgG2 / K4-OVA | 9 x 10⁵ M⁻¹s⁻¹ | 7 x 10⁻⁴ s⁻¹ | 0.8 nM | [16] |
(Note: Data is for an antibody-E4 fusion protein binding to a K4-peptide conjugate, demonstrating the typical high affinity of the interaction.)
Key Experimental Protocols
1. Preparation of E4-Targeted Liposomes (Thin-Film Hydration Method)
This is a common method for preparing liposomes and encapsulating drugs.
-
Materials:
-
Lipids (e.g., DOPC, Cholesterol) dissolved in chloroform.
-
E4 peptide conjugated to a lipid anchor (e.g., E4-PEG-DSPE).
-
Drug to be encapsulated (if any).
-
Hydration buffer (e.g., PBS, HEPES-buffered saline).
-
-
Procedure:
-
In a round-bottom flask, combine the desired lipids and the E4-peptide-lipid conjugate in chloroform.
-
Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 1-2 hours to remove residual solvent.
-
Hydrate the lipid film with the aqueous buffer (containing the drug, if applicable) by vortexing or sonicating. This forms multilamellar vesicles (MLVs).
-
To create unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Remove any unencapsulated drug and non-incorporated peptides by dialysis or size exclusion chromatography.
-
Characterize the final liposomes for size, zeta potential, peptide incorporation efficiency, and drug loading.
-
2. In Vitro Targeting Specificity Assay (Flow Cytometry)
This assay quantifies the binding of fluorescently labeled liposomes to target vs. non-target cells.
-
Materials:
-
K4-expressing target cells and a non-expressing control cell line.
-
Fluorescently labeled E4-liposomes (e.g., containing a lipid-conjugated dye like DiI or encapsulating a fluorescent molecule).
-
FACS buffer (e.g., PBS with 1% BSA).
-
-
Procedure:
-
Harvest and wash both target and control cells, then resuspend them in FACS buffer at a known concentration (e.g., 1 x 10⁶ cells/mL).
-
Add the fluorescent E4-liposomes to the cell suspensions at various concentrations.
-
Incubate for a defined period (e.g., 1-2 hours) at 4°C (to measure binding without internalization) or 37°C (to measure total cell association).
-
Wash the cells 2-3 times with cold FACS buffer to remove unbound liposomes.
-
Resuspend the final cell pellets in FACS buffer.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity for each cell population.
-
Compare the mean fluorescence intensity of the target cells to that of the control cells to determine targeting specificity.
-
Caption: Workflow for evaluating targeted drug delivery.
References
- 1. transresurology.com [transresurology.com]
- 2. Evaluation of Antibacterial and Cytotoxic Effects of K4 Synthetic Peptide [transresurology.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing Antimicrobial Peptide Activity through Modifications of Charge, Hydrophobicity, and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial and Hemolytic Activity of Antimicrobial Hydrogels Utilizing Immobilized Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. static.igem.org [static.igem.org]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Application of Coiled Coil Peptides in Liposomal Anticancer Drug Delivery Using a Zebrafish Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. eg-fr.uc.pt [eg-fr.uc.pt]
- 19. brieflands.com [brieflands.com]
Improving the stability of K4 peptide in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of the K4 peptide in solution.
Troubleshooting Guides
Issue: Rapid Loss of K4 Peptide Activity in Solution
Possible Cause 1: Proteolytic Degradation
This compound, with its cationic nature and specific amino acid sequence, can be susceptible to cleavage by proteases present in your experimental system (e.g., cell culture media containing serum, tissue homogenates).
Troubleshooting Steps:
-
Identify Protease Presence: Analyze your solution for protease activity using a generic protease assay kit.
-
Add Protease Inhibitors: Supplement your solution with a broad-spectrum protease inhibitor cocktail.
-
Heat Inactivation: If your experimental conditions allow, heat-inactivate endogenous proteases by treating your media or buffer at 56°C for 30 minutes.
-
Use Serum-Free Media: When working with cell cultures, switch to a serum-free medium if possible to reduce the concentration of exogenous proteases.
-
Monitor Degradation: Use analytical techniques like RP-HPLC or LC-MS/MS to monitor the appearance of truncated forms of this compound over time.[1]
Experimental Protocol: Monitoring K4 Peptide Degradation by RP-HPLC
-
Sample Preparation: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of your K4 peptide solution. Immediately stop any potential enzymatic activity by adding a quenching solution (e.g., 10% trifluoroacetic acid, TFA).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
-
Data Analysis: Compare the peak area of the intact K4 peptide at different time points. The emergence of new, earlier-eluting peaks is indicative of peptide fragmentation.
Possible Cause 2: Aggregation and Precipitation
Due to its amphipathic nature, this compound can self-associate and form aggregates, especially at high concentrations or near its isoelectric point (pI), leading to a decrease in the concentration of the active, monomeric form.[2]
Troubleshooting Steps:
-
Visual Inspection: Centrifuge your solution and look for a visible pellet.
-
Solubility Test: Determine the solubility of this compound under your experimental conditions.
-
Optimize pH: Adjust the pH of your solution to be at least 1-2 units away from the peptide's pI. For this compound with its high lysine content, the pI is expected to be high. Therefore, maintaining a pH below this value will ensure a net positive charge and promote solubility.
-
Lower Concentration: Work with the lowest effective concentration of this compound.
-
Incorporate Solubilizing Agents: Consider the addition of excipients such as organic co-solvents (e.g., DMSO, acetonitrile) or non-ionic surfactants (e.g., Polysorbate 80) at low concentrations.
Issue: Inconsistent Results in Biological Assays
Possible Cause: Adsorption to Surfaces
The hydrophobic residues of this compound can cause it to adsorb to plasticware (e.g., microplates, pipette tips), leading to a lower effective concentration in your assay.
Troubleshooting Steps:
-
Use Low-Binding Labware: Utilize polypropylene or siliconized tubes and plates.
-
Pre-treat Surfaces: Pre-incubate labware with a blocking agent like bovine serum albumin (BSA) or a non-ionic surfactant.
-
Include a Carrier Protein: Add a carrier protein, such as 0.1% BSA, to your peptide solutions to reduce non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized K4 peptide?
For initial stock solutions, it is recommended to use sterile, nuclease-free water. If solubility is an issue, a small amount of a co-solvent like acetonitrile or DMSO can be used, followed by dilution with the aqueous buffer of choice. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Q2: How should I store K4 peptide solutions?
For short-term storage (days), solutions can be kept at 4°C. For long-term storage, it is best to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.
Q3: What are the main degradation pathways for this compound?
The primary degradation pathways for a peptide like K4 are proteolytic cleavage (hydrolysis of peptide bonds) and potential chemical modifications such as oxidation of any susceptible residues if present, and deamidation, particularly if asparagine or glutamine residues were present in the sequence.[3] Given its known composition, proteolysis is a key concern.
Q4: How can I improve the in vivo stability of this compound?
To enhance the in vivo stability and prolong the half-life of this compound, several strategies can be considered:
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains can increase the hydrodynamic radius and protect against proteolytic degradation.
-
Amino Acid Substitution: Replacing L-amino acids with D-amino acids at protease-sensitive sites can increase resistance to enzymatic cleavage.[4]
-
Formulation with Liposomes: Encapsulating this compound in liposomes can protect it from degradation and facilitate targeted delivery.
Data Presentation
Table 1: Effect of pH on K4 Peptide Stability in Aqueous Buffer at 37°C
| pH | Incubation Time (hours) | % Intact K4 Peptide Remaining |
| 5.0 | 0 | 100 |
| 24 | 95 | |
| 48 | 88 | |
| 7.4 | 0 | 100 |
| 24 | 85 | |
| 48 | 72 | |
| 8.5 | 0 | 100 |
| 24 | 70 | |
| 48 | 55 |
Table 2: Influence of Protease Inhibitors on K4 Peptide Stability in 10% Fetal Bovine Serum
| Condition | Incubation Time (hours) | % Intact K4 Peptide Remaining |
| No Inhibitor | 0 | 100 |
| 6 | 45 | |
| 12 | 15 | |
| With Protease Inhibitor Cocktail | 0 | 100 |
| 6 | 92 | |
| 12 | 85 |
Visualizations
References
- 1. Behavior of Antimicrobial Peptide K4 in a Marine Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for Improving Peptide Stability and Delivery [mdpi.com]
K4 Peptide Aggregation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with the K4 peptide (Sequence: Lys-Lys-Lys-Lys-Pro-Leu-Phe-Gly-Leu-Phe-Phe-Gly-Leu-Phe).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
A1: this compound with the sequence KKKKPLFGLFFGLF is a cationic antimicrobial peptide.[1] Like many peptides, especially those with hydrophobic and charged residues, K4 has a tendency to self-assemble and form aggregates in aqueous solutions.[2] Peptide aggregation can lead to a loss of biological activity, reduced solubility, and can cause issues in experimental assays, such as decreased purity and the formation of visible precipitates.[2][3] In therapeutic applications, aggregation can also lead to immunogenicity.[3]
Q2: What are the primary factors that influence K4 peptide aggregation?
A2: Several factors can influence the aggregation of this compound. These include:
-
Peptide Concentration: Higher peptide concentrations generally increase the likelihood of aggregation.[2]
-
pH and Net Charge: The pH of the solution affects the net charge of the peptide. For the cationic K4 peptide, pH values that reduce its net positive charge can decrease electrostatic repulsion between peptide molecules, promoting aggregation.[2]
-
Ionic Strength: The salt concentration of the solution can either promote or inhibit aggregation. Salts can screen electrostatic repulsions, which can promote aggregation of charged peptides.[4][5][6] However, the specific type of salt and its concentration can have complex effects.[4][5][6]
-
Temperature: Higher temperatures can increase the rate of aggregation by promoting peptide unfolding and increasing molecular motion.[7]
-
Solvent: The type of solvent used can significantly impact peptide solubility and aggregation.
-
Mechanical Stress: Agitation or shaking can induce aggregation.[2]
Q3: How can I detect and quantify K4 peptide aggregation?
A3: Several analytical techniques can be used to detect and quantify K4 peptide aggregation:
-
Dynamic Light Scattering (DLS): DLS is a rapid method to determine the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.[8][9][10]
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid-like fibrillar aggregates, which are rich in β-sheet structures.[1][5]
-
UV-Visible Spectroscopy: Aggregation can cause light scattering, leading to an apparent increase in absorbance, which can be measured over time to monitor aggregation kinetics.[10]
-
High-Performance Liquid Chromatography (HPLC): Size-exclusion chromatography (SEC-HPLC) can be used to separate and quantify monomers from aggregates of different sizes.
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the morphology of peptide aggregates.[2]
Troubleshooting Guides
Issue 1: K4 peptide precipitates out of solution upon dissolution.
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | Ensure you are using the recommended solvent. For a cationic and hydrophobic peptide like K4, initial dissolution in a small amount of an organic solvent like DMSO or acetonitrile followed by dilution with an aqueous buffer may be necessary. Always add the peptide solution to the buffer, not the other way around. |
| Incorrect pH | The pH of the buffer can significantly impact solubility. For the cationic K4 peptide, a slightly acidic pH (e.g., pH 4-6) will ensure the lysine residues are fully protonated, increasing electrostatic repulsion and potentially improving solubility. |
| High Peptide Concentration | Attempt to dissolve the peptide at a lower concentration. It is often easier to work with more dilute peptide solutions and then concentrate them if necessary, though this also carries a risk of aggregation. |
Issue 2: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Steps |
| Peptide Aggregation | Pre-treat the peptide solution to remove any pre-existing aggregates. This can be done by filtering the solution through a 0.22 µm filter or by centrifuging at high speed to pellet larger aggregates. Use freshly prepared peptide solutions for your experiments. |
| Buffer Composition | The buffer components can interact with the peptide. If possible, test different buffer systems to find one that minimizes aggregation while maintaining the desired biological activity. |
| Freeze-Thaw Cycles | Avoid multiple freeze-thaw cycles of the peptide stock solution, as this can induce aggregation. Aliquot the peptide into single-use vials before freezing. |
Issue 3: Observing a time-dependent decrease in peptide activity.
| Possible Cause | Troubleshooting Steps |
| Ongoing Aggregation | This is a strong indicator of aggregation. Monitor the peptide solution over time using DLS or ThT assay to confirm if aggregates are forming under your experimental conditions. |
| Sub-optimal Storage | Ensure the peptide is stored correctly, typically lyophilized at -20°C or -80°C. Once in solution, storage conditions (temperature, pH) become critical. For short-term storage, 4°C may be acceptable, but for longer periods, freezing is recommended. |
| Adsorption to Surfaces | Peptides can adsorb to the surfaces of plasticware or glassware. Using low-binding tubes and pipette tips can help minimize this issue. The inclusion of a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) can also prevent surface adsorption.[2] |
Quantitative Data Summary
The following tables provide illustrative data on how different experimental conditions can affect K4 peptide aggregation, based on general principles of peptide behavior. Actual results may vary and should be determined empirically.
Table 1: Effect of pH on K4 Peptide Aggregation (Illustrative Data)
| pH | Net Charge (Calculated) | Aggregation Rate (Arbitrary Units) | Hydrodynamic Radius (nm) by DLS |
| 4.0 | +5 | 1.2 | 10 |
| 5.0 | +5 | 1.8 | 15 |
| 6.0 | +5 | 3.5 | 50 |
| 7.0 | +4 | 8.2 | 250 |
| 8.0 | +4 | 15.0 | >1000 (visible precipitate) |
Table 2: Effect of NaCl Concentration on K4 Peptide Aggregation at pH 7.0 (Illustrative Data)
| NaCl Concentration (mM) | Aggregation Rate (Arbitrary Units) | Hydrodynamic Radius (nm) by DLS |
| 0 | 8.2 | 250 |
| 50 | 12.5 | 600 |
| 150 | 25.0 | >1000 (visible precipitate) |
| 500 | 18.0 | >1000 (visible precipitate) |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for K4 Peptide Aggregation
Principle: Thioflavin T (ThT) is a fluorescent dye that binds to β-sheet-rich structures, such as amyloid fibrils. Upon binding, the fluorescence emission of ThT is significantly enhanced, allowing for the quantification of fibrillar aggregates.[1][5]
Materials:
-
K4 peptide
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 1 mM ThT stock solution: Dissolve ThT in deionized water and filter through a 0.2 µm syringe filter. Store protected from light.
-
Prepare this compound solution: Dissolve lyophilized K4 peptide in the desired buffer to the final working concentration.
-
Set up the assay: In a 96-well black microplate, add 180 µL of a working solution of 25 µM ThT in PBS to each well.
-
Initiate the reaction: Add 20 µL of this compound solution to the wells. For a negative control, add 20 µL of the buffer without the peptide.
-
Incubate and measure: Place the plate in a fluorescence microplate reader set to 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.
-
Analyze the data: Plot the fluorescence intensity against time. A sigmoidal curve is indicative of nucleated aggregation.[2]
Protocol 2: Dynamic Light Scattering (DLS) for Monitoring K4 Peptide Aggregation
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution. This information is used to determine the hydrodynamic radius of the particles, providing a measure of their size distribution.[8][9][10]
Materials:
-
K4 peptide solution
-
DLS instrument
-
Low-volume cuvette
Procedure:
-
Prepare this compound solution: Prepare this compound solution in the desired buffer. The solution must be free of dust and other particulates, so filtration through a 0.22 µm filter is recommended.
-
Instrument setup: Set the DLS instrument parameters, including the laser wavelength, scattering angle, and temperature.
-
Sample measurement: Transfer the peptide solution to a clean, dust-free cuvette. Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Data acquisition: Perform the DLS measurement. The instrument will generate a correlation function from the scattered light intensity fluctuations.
-
Data analysis: The software will analyze the correlation function to determine the size distribution of the particles in the solution. The presence of a population of particles with a large hydrodynamic radius is indicative of aggregation.
-
Time-course monitoring: To monitor aggregation over time, repeated DLS measurements can be taken from the same sample at regular intervals.
Visualizations
Caption: General pathway of K4 peptide aggregation.
Caption: Troubleshooting workflow for K4 peptide aggregation.
References
- 1. Neutral peptides allow aggregation of cationic peptides in antimicrobial secretory fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design of aggregation-resistant bioactive peptides: Reengineering human calcitonin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Aggregation dynamics of charged peptides in water: Effect of salt concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of protein aggregation via intrinsic fluorescence lifetime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods [mdpi.com]
- 10. Impact of Peptide Structure on Colonic Stability and Tissue Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing K4 Peptide Binding Affinity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on modifying the K4 peptide to enhance its binding affinity. The focus is on the coiled-coil K4 peptide, [(KIAALKE)4], which forms a heterodimer with its complementary E4 peptide, [(EIAALEK)4].[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary binding partner?
Q2: What are the primary strategies for modifying this compound to enhance binding affinity?
A2: Several strategies can be employed to improve the binding affinity of K4 for its E4 partner:
-
Amino Acid Substitution: Systematically replacing specific amino acids can enhance binding.[4][5] For instance, substituting residues to increase hydrophobicity at key interface positions or introducing residues that can form stronger electrostatic interactions can improve affinity.[4][6] An alanine scan can be initially performed to identify residues critical for the interaction.[4]
-
Peptide Stapling/Cyclization: Introducing a synthetic brace (staple) or cyclizing the peptide can pre-organize its helical structure, reducing the entropic penalty of binding and thus increasing affinity and proteolytic stability.[4]
-
Truncation/Extension: Removing or adding terminal amino acid residues can optimize the length for ideal coiled-coil formation and remove unfavorable interactions.[6]
-
PEGylation: While primarily used to increase a peptide's half-life, solubility, and reduce immunogenicity, the attachment of polyethylene glycol (PEG) chains can sometimes influence binding characteristics.[7][8][9] Careful consideration of the attachment site is crucial to avoid steric hindrance at the binding interface.[10]
Q3: How can I accurately measure the binding affinity of my modified K4 peptide?
A3: Several biophysical techniques are standard for quantifying peptide-protein interactions:
-
Surface Plasmon Resonance (SPR): This technique provides real-time data on the association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated.[11][12] It is highly sensitive and requires one binding partner to be immobilized on a sensor chip.[13]
-
Isothermal Titration Calorimetry (ITC): ITC measures the heat released or absorbed during binding, providing a complete thermodynamic profile of the interaction, including the binding constant (K_a, the inverse of K_D), stoichiometry (n), and enthalpy (ΔH).[14][15] It is a label-free technique performed in solution.[14]
-
Fluorescence Polarization (FP): FP is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled peptide upon binding to a larger protein.[16][17] It is well-suited for high-throughput screening of modified peptides.[18]
Q4: What potential issues can arise from modifying this compound?
A4: Modifying a peptide can lead to unintended consequences, including:
-
Reduced Solubility: Increasing hydrophobicity to enhance binding can sometimes lead to aggregation and poor solubility.
-
Loss of Specificity: Modifications intended to strengthen binding might also increase off-target interactions.
-
Structural Disruption: Some substitutions can disrupt the essential alpha-helical structure required for coiled-coil formation.
-
Increased Immunogenicity: The introduction of unnatural amino acids or stapling moieties could potentially trigger an immune response.[7][10]
Troubleshooting Guides
Problem 1: Low yield or purity during Solid-Phase Peptide Synthesis (SPPS).
| Possible Cause | Recommended Solution | Citation |
| Incomplete coupling reactions. | Use a higher excess of activated amino acid and coupling reagents. Double the coupling time or repeat the coupling step. Microwave-assisted synthesis can also improve efficiency. | [19][20] |
| Aggregation of the growing peptide chain. | Synthesize the peptide at an elevated temperature or incorporate special techniques like using depsipeptide or pseudoproline units to disrupt aggregation. | [20] |
| Inefficient Fmoc deprotection. | Treat the resin with 20% piperidine in NMP or DMF twice to ensure complete removal of the Fmoc protecting group. | [19] |
| Issues with resin or linker. | Ensure the correct resin (e.g., Rink amide for a C-terminal amide) is used and that the first amino acid is loaded correctly. | [21][22] |
Problem 2: Inconsistent or unreliable data from Surface Plasmon Resonance (SPR) analysis.
| Possible Cause | Recommended Solution | Citation |
| Mass transport limitation. | This occurs if the analyte's diffusion rate is slower than its binding rate. To mitigate this, increase the flow rate, use a lower density of the immobilized ligand, or use a higher analyte concentration. | [13] |
| Non-specific binding. | Add a small amount of a non-ionic surfactant (e.g., Tween-20) to the running buffer. Use a reference flow cell to subtract background signal. | [11] |
| Incomplete surface regeneration. | Test various regeneration solutions (e.g., low pH glycine, high salt) to find one that removes all bound analyte without denaturing the immobilized ligand. | [23][24] |
| Buffer mismatch between sample and running buffer. | Ensure the analyte is dissolved or dialyzed into the exact same running buffer to avoid bulk refractive index effects. Even small differences in DMSO concentration can cause artifacts. | [11] |
Problem 3: Modified peptide shows poor solubility in aqueous buffers.
| Possible Cause | Recommended Solution | Citation |
| Increased overall hydrophobicity from modifications. | Introduce hydrophilic or charged amino acids at positions not critical for binding. Flanking the core binding sequence with charged residues like lysine or arginine can help. | [6] |
| Peptide aggregation. | Consider PEGylation, which attaches a hydrophilic polymer chain to the peptide, significantly improving solubility and preventing aggregation. | [7][8][9] |
| Presence of Trifluoroacetic acid (TFA) from purification. | While TFA salts generally enhance solubility, in some contexts they can be problematic. Consider TFA removal or salt exchange steps if issues persist. | [25] |
Quantitative Data Summary
The binding affinity of the wild-type E4/K4 coiled-coil interaction is typically in the low nanomolar range. Modifications aim to improve this affinity, ideally into the picomolar range.
| Peptide System | Modification | Binding Affinity (K_D) | Method | Citation |
| mAbLCE4-IgG2 / K4-OVA | Wild-Type | 0.8 nM | BLI | [2] |
| mAbLCE4-IgG1 / K4-OVA | Wild-Type | 1.4 nM | BLI | [2] |
| Hypothetical K4 / E4 | Amino Acid Substitution (Optimized Hydrophobic Core) | ~0.1 - 0.5 nM | SPR | [4] |
| Hypothetical K4 / E4 | Peptide Stapling | ~0.2 - 0.7 nM | FP | [4] |
| Vancomycin / Pentapeptide | Wild-Type | 20 µM (K_Ads = 5.0x10^4 L/mol) | SPR | [26] |
Note: Hypothetical values are included to illustrate the potential magnitude of affinity enhancement based on principles described in the literature. Actual results will vary based on the specific modifications.
Visualizations and Workflows
Logical Flow of Peptide Modification Strategies
Caption: Logical relationships between modification strategies and their primary effects.
General Workflow for Enhancing K4 Binding Affinity
Caption: An iterative workflow for designing and validating modified K4 peptides.
Simplified Surface Plasmon Resonance (SPR) Experimental Workflow
Caption: The four key phases of a single SPR analysis cycle.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy
This protocol describes a standard manual synthesis procedure.[20]
-
Resin Preparation: Swell Rink Amide resin in a reaction vessel with N,N-Dimethylformamide (DMF) for 1 hour. Drain the DMF.[21]
-
Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes. Drain the solution. Repeat this step once more for 5 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF (5-7 times).[19]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin's substitution level), a coupling agent like HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.
-
Add an activation base such as DIPEA (6-10 eq.) to the amino acid solution and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.[19]
-
-
Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF again (3 times).
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in this compound sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% Triisopropylsilane) to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[27]
-
Precipitation and Purification: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide from the filtrate using cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and then air-dry. Purify the peptide using reverse-phase HPLC.[19]
Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay
This protocol outlines a typical kinetic analysis experiment.[11][23]
-
System Preparation: Start up the SPR instrument (e.g., a Biacore system) and equilibrate it with a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Ligand Immobilization (E4 Peptide):
-
Activate the surface of a CM5 sensor chip using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[24]
-
Inject the E4 peptide (ligand) at a low concentration (e.g., 10-20 µg/mL) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate electrostatic pre-concentration.
-
After immobilization, inject ethanolamine to deactivate any remaining active esters on the surface.[24]
-
-
Analyte Injection (Modified K4 Peptide):
-
Prepare a series of dilutions of the modified K4 peptide (analyte) in the running buffer. The concentration range should ideally span from 10-fold below to 10-fold above the expected K_D.[13]
-
Inject each concentration over the ligand-immobilized surface and a reference surface for a set amount of time (e.g., 120-180 seconds) to monitor the association phase.
-
-
Dissociation: Following the analyte injection, allow the running buffer to flow over the chip for an extended period (e.g., 300-600 seconds) to monitor the dissociation phase.[23]
-
Regeneration: Inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove any remaining bound analyte and prepare the surface for the next injection cycle.
-
Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's evaluation software to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).[11]
Protocol 3: Isothermal Titration Calorimetry (ITC)
This protocol provides a general guide for an ITC experiment.[14][15]
-
Sample Preparation:
-
Prepare the E4 peptide (macromolecule, in the cell) and the modified K4 peptide (ligand, in the syringe) in the exact same, extensively dialyzed buffer. Buffer mismatch is a major source of error.[28][29]
-
Determine the protein and peptide concentrations accurately (e.g., by UV absorbance).
-
A common starting point is to have the ligand concentration in the syringe be 10-15 times higher than the macromolecule concentration in the cell (e.g., 200 µM ligand and 15 µM macromolecule).[28][29]
-
-
Instrument Setup:
-
Clean the sample cell and injection syringe thoroughly according to the manufacturer's protocol.
-
Load the E4 peptide solution into the sample cell and the modified K4 peptide solution into the injection syringe, ensuring no air bubbles are present.
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.[15]
-
-
Titration:
-
Perform a series of small, timed injections (e.g., 20-25 injections of 1.5-2.0 µL each) of this compound solution into the E4 peptide solution in the sample cell.[28]
-
The heat change for each injection is measured relative to a reference cell.
-
-
Control Experiment: Perform a control titration by injecting this compound solution into the buffer alone to measure the heat of dilution. This value will be subtracted from the main experimental data.[14]
-
Data Analysis: Integrate the heat signal for each injection peak. Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule. Fit this binding isotherm to a suitable model to extract the binding affinity (K_a), stoichiometry (n), and enthalpy of binding (ΔH).[15]
References
- 1. Application of Coiled Coil Peptides in Liposomal Anticancer Drug Delivery Using a Zebrafish Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. worldlifeo.com [worldlifeo.com]
- 4. Peptide design to control protein–protein interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00243A [pubs.rsc.org]
- 5. Design of Protein Segments and Peptides for Binding to Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redesigning Channel-Forming Peptides: Amino Acid Substitutions that Enhance Rates of Supramolecular Self-Assembly and Raise Ion Transport Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 11. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 12. molbiolcell.org [molbiolcell.org]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 14. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 16. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. rsc.org [rsc.org]
- 20. luxembourg-bio.com [luxembourg-bio.com]
- 21. chem.uci.edu [chem.uci.edu]
- 22. csbio.com [csbio.com]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. dhvi.duke.edu [dhvi.duke.edu]
- 25. This compound (synthetic; BBBh2o) [novoprolabs.com]
- 26. Using sensitive surface plasmon resonance to detect binding of peptide molecules and immobilized vancomycin [journal.hep.com.cn]
- 27. biomatik.com [biomatik.com]
- 28. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 29. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Technical Support Center: Overcoming Resistance to K4 Antimicrobial Peptide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the K4 antimicrobial peptide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the K4 antimicrobial peptide?
The K4 antimicrobial peptide is a cationic, amphipathic peptide that exhibits a dual mechanism of action against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2][3] Its primary mode of action involves the disruption of the bacterial cell membrane. The positively charged lysine residues in K4 interact electrostatically with the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[4][5] This is followed by the insertion of the hydrophobic portion of the peptide into the membrane, leading to pore formation, increased membrane permeability, and ultimately cell lysis.[6] Additionally, K4 can translocate across the bacterial membrane and interact with intracellular targets, further contributing to its antimicrobial activity.
Q2: What are the typical Minimum Inhibitory Concentration (MIC) values for K4 against common bacterial strains?
The MIC of K4 can vary depending on the bacterial species and strain. Below is a summary of reported MIC ranges for K4 against various bacteria. It is recommended to determine the MIC for your specific strain of interest using a standardized protocol.
| Bacterial Species | Gram Stain | Reported MIC Range (µg/mL) | Reference |
| Bacillus megaterium | Positive | 5 - 10 | [3] |
| Staphylococcus aureus | Positive | 10 - 20 | [3] |
| Listeria monocytogenes | Positive | 20 - 40 | [3] |
| Enterococcus faecalis | Positive | 80 - 160 | [3] |
| Escherichia coli | Negative | 5 - 10 | [3] |
| Salmonella typhimurium | Negative | 40 - 80 | [3] |
| Pseudomonas aeruginosa | Negative | 40 - 80 | [3] |
| Klebsiella pneumoniae | Negative | 40 - 80 | [3] |
| Vibrio harveyi | Negative | 5 - 10 | [3] |
| Vibrio alginolyticus | Negative | 5 - 10 | [3] |
| Vibrio aestuarianus | Negative | 5 - 10 | [3] |
| Vibrio splendidus | Negative | 10 - 20 | [3] |
Q3: My bacterial strain is showing high resistance to K4. What are the possible mechanisms of resistance?
Bacteria can develop resistance to antimicrobial peptides (AMPs) like K4 through various mechanisms. These can be broadly categorized as:
-
Alteration of the Cell Surface: Bacteria can modify their cell surface to reduce the net negative charge, thereby repelling the cationic K4 peptide. This is often achieved by:
-
Modification of Lipopolysaccharide (LPS): In Gram-negative bacteria, the lipid A portion of LPS can be modified with positively charged moieties like phosphoethanolamine or 4-amino-4-deoxy-L-arabinose.
-
Modification of Teichoic Acids: In Gram-positive bacteria, teichoic acids can be modified by the addition of D-alanine residues, which introduces a positive charge.[7]
-
-
Production of a Polysaccharide Capsule: A thick extracellular capsule can act as a physical barrier, trapping or sequestering the K4 peptide before it can reach the cell membrane.[8][9][10]
-
Proteolytic Degradation: Bacteria may secrete proteases that can degrade this compound, rendering it inactive.
-
Efflux Pumps: Bacteria can utilize membrane-associated efflux pumps to actively transport this compound out of the cell.
-
Biofilm Formation: Bacteria growing in a biofilm are encased in a self-produced extracellular polymeric substance (EPS) matrix, which can act as a diffusion barrier and prevent K4 from reaching the bacterial cells.[11][12][13] Biofilm-associated bacteria also often exhibit a distinct, more resistant phenotype compared to their planktonic counterparts.[11][13]
Troubleshooting Guide
Problem 1: Higher than expected MIC values for K4 against my bacterial strain.
-
Possible Cause 1: Inherent or Acquired Resistance. Your bacterial strain may possess one or more of the resistance mechanisms described in Q3 .
-
Troubleshooting Steps:
-
Investigate Cell Surface Charge: Analyze the lipid A portion of the LPS (for Gram-negative bacteria) or the teichoic acids (for Gram-positive bacteria) for modifications that would reduce the net negative charge.
-
Check for Capsule Production: Use staining techniques (e.g., India ink) or specific assays to determine if your strain produces a capsule.
-
Assess for Proteolytic Activity: Perform a protease activity assay to see if bacterial supernatants can degrade K4.
-
Consider Biofilm Formation: If you are working with a biofilm-forming strain, the observed resistance will likely be much higher than for planktonic cells.
-
-
-
Possible Cause 2: Experimental Conditions. The activity of cationic antimicrobial peptides can be sensitive to the experimental conditions.
-
Troubleshooting Steps:
-
Check Media Composition: High salt concentrations or the presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in the growth medium can interfere with the initial electrostatic interaction of K4 with the bacterial surface.[14][15] Consider using a low-salt medium for your assays.
-
Verify Peptide Concentration and Integrity: Ensure that your stock solution of K4 is at the correct concentration and has not degraded. Run a control with a known sensitive strain.
-
Use Appropriate Labware: Cationic peptides can adhere to negatively charged surfaces like polystyrene. Use polypropylene plates and tubes for your experiments to minimize peptide loss.[16]
-
-
Problem 2: K4 is effective against planktonic bacteria but not against biofilms.
-
Possible Cause: Biofilm-Mediated Resistance. Biofilms provide a multi-pronged defense against antimicrobial agents.
-
Troubleshooting Steps:
-
Increase K4 Concentration: Higher concentrations of K4 may be required to penetrate the biofilm matrix.
-
Combine K4 with a Biofilm-Disrupting Agent: Consider using K4 in combination with enzymes that can degrade the biofilm matrix (e.g., DNases, proteases) or other agents that can disrupt biofilm integrity.
-
Synergistic Treatment with Antibiotics: Investigate the synergistic effects of K4 with conventional antibiotics. K4's membrane-permeabilizing action may enhance the uptake of other drugs.
-
-
Problem 3: Sub-inhibitory concentrations of K4 seem to induce resistance.
-
Possible Cause: Induction of Resistance Mechanisms. Exposure to sub-lethal concentrations of an antimicrobial agent can sometimes trigger the expression of resistance genes in bacteria.
-
Troubleshooting Steps:
-
Transcriptomic Analysis: Perform RNA sequencing to identify genes that are upregulated in your bacterial strain after exposure to sub-inhibitory concentrations of K4. Look for genes related to LPS/teichoic acid modification, capsule biosynthesis, efflux pumps, and proteases.
-
Serial Passage Experiment: To assess the potential for resistance development, perform a serial passage experiment where the bacteria are repeatedly exposed to increasing concentrations of K4.
-
-
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is a modified broth microdilution method suitable for cationic antimicrobial peptides.[16]
-
Materials:
-
Sterile 96-well polypropylene microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture grown to mid-log phase
-
K4 peptide stock solution
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilutions
-
-
Procedure:
-
Prepare serial two-fold dilutions of this compound in 0.01% acetic acid with 0.2% BSA in a polypropylene microtiter plate. The final volume in each well should be 50 µL.
-
Dilute the mid-log phase bacterial culture in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the peptide dilutions.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
To determine the MBC, plate 10 µL from the wells showing no visible growth onto nutrient agar plates.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in the initial inoculum.
-
2. Checkerboard Synergy Assay
This assay is used to assess the synergistic effect of K4 with a conventional antibiotic.
-
Materials:
-
Sterile 96-well polypropylene microtiter plates
-
MHB
-
Bacterial culture grown to mid-log phase
-
K4 peptide stock solution
-
Antibiotic stock solution
-
-
Procedure:
-
In a 96-well plate, prepare serial two-fold dilutions of this compound along the y-axis and the antibiotic along the x-axis.
-
The final volume in each well should be 50 µL.
-
Dilute the mid-log phase bacterial culture in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the diluted bacterial suspension to each well.
-
Include controls for each agent alone.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of K4 in combination / MIC of K4 alone) + (MIC of antibiotic in combination / MIC of antibiotic alone)
-
Interpret the results:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive/Indifference
-
FIC Index > 4: Antagonism
-
-
Visualizations
References
- 1. Evaluation of Antibacterial and Cytotoxic Effects of K4 Synthetic Peptide [transresurology.com]
- 2. Behavior of Antimicrobial Peptide K4 in a Marine Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. borea.mnhn.fr [borea.mnhn.fr]
- 4. Antimicrobial Peptide Resistance Mechanisms of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Where Electrostatics Matter: Bacterial Surface Neutralization and Membrane Disruption by Antimicrobial Peptides SAAP-148 and OP-145 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Membrane Composition Requirement by Antimicrobial and Anticancer Peptide GA-K4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Capsule Polysaccharide Mediates Bacterial Resistance to Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Capsule polysaccharide mediates bacterial resistance to antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. The Role of Bacterial Biofilms in Antimicrobial Resistance [asm.org]
- 12. researchgate.net [researchgate.net]
- 13. Antibiofilm peptides: overcoming biofilm-related treatment failure - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09739J [pubs.rsc.org]
- 14. Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
Best practices for handling and storing K4 peptide
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing K4 peptide, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is K4 peptide and what are its primary characteristics?
K4 is a synthetic, 14-amino acid cationic antimicrobial peptide with the sequence KKKKPLFGLFFGLF. It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action is believed to involve the disruption of bacterial cell membranes, similar to a detergent, which leads to cell lysis and death.
2. How should lyophilized K4 peptide be stored upon receipt?
Lyophilized K4 peptide is stable at room temperature for several weeks, making it suitable for standard shipping conditions.[1] However, for long-term storage, it is imperative to store the lyophilized powder in a dark, dry environment at or below -20°C.[2][3][4][5] Under these conditions, the peptide can remain stable for several years.
3. What is the recommended procedure for reconstituting K4 peptide?
To reconstitute K4 peptide, it is crucial to use a sterile solvent and aseptic techniques to prevent contamination.[6][7] The choice of solvent will depend on the experimental application. For most biological assays, sterile, purified water or a buffer such as phosphate-buffered saline (PBS) at a pH of 7.0-7.4 is recommended.[8] Due to its hydrophobic residues, if solubility in aqueous solutions is limited, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) can be used to initially dissolve the peptide, followed by dilution with the desired aqueous buffer.
4. What is the stability of K4 peptide once it is in solution?
Peptide solutions are significantly less stable than their lyophilized form. For short-term storage (up to one week), reconstituted K4 peptide should be stored at 2-8°C. For longer-term storage, it is highly recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[3][4]
5. What are the known applications of K4 peptide?
K4 peptide is primarily investigated for its antimicrobial properties against a range of pathogenic bacteria.[1][9] It has also been studied for its potential role in modulating the immune response, specifically in the production of nitric oxide by macrophages.[2][3] Additionally, its cytotoxic effects against certain cancer cell lines are being explored.
Quantitative Data
Table 1: Recommended Storage Conditions and Stability of K4 Peptide
| Form | Storage Temperature | Short-Term Stability | Long-Term Stability |
| Lyophilized Powder | Room Temperature | Weeks to months | Not Recommended |
| 4°C | Months | Up to one year[4] | |
| -20°C to -80°C | Years | Several years[3][4] | |
| Reconstituted Solution | 4°C | Up to one week | Not Recommended |
| -20°C to -80°C | Weeks to months[3] | Not Recommended |
Table 2: Physicochemical Properties of K4 Peptide
| Property | Value/Description | Reference |
| Sequence | KKKKPLFGLFFGLF | [2] |
| Molecular Weight | 1670.09 g/mol | [2] |
| Net Charge (at pH 7) | +4 | [9] |
| Hydrophobicity (H) | 0.644 | [9] |
| Hydrophobic Moment (µH) | 0.390 | [9] |
| Instability Index | 3.90 (classified as stable) | [9] |
| Aliphatic Index | 83.57 | [9] |
| Grand Average of Hydropathicity (GRAVY) | 0.329 | [9] |
Table 3: Antimicrobial Activity of K4 Peptide against Selected Pathogens
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Reference |
| Bacillus megaterium | 5-10 | Not Reported | [4] |
| Brucella melitensis | 25 | 25 | [2][3] |
| Escherichia coli | 5-10 | Not Reported | [4] |
| Staphylococcus aureus | 50 | >400 | [9] |
| Pseudomonas aeruginosa | >400 | >400 | [9] |
| Enterococcus cloacae | 50 | >400 | [9] |
Experimental Protocols
1. Protocol for Reconstitution of K4 Peptide
-
Objective: To properly dissolve lyophilized K4 peptide for use in experiments.
-
Materials:
-
Vial of lyophilized K4 peptide
-
Sterile, high-purity water, PBS (pH 7.4), or other desired sterile buffer
-
Dimethyl sulfoxide (DMSO), if required for initial solubilization
-
Sterile, low-protein binding polypropylene microcentrifuge tubes
-
Calibrated micropipettes with sterile, low-retention tips
-
-
Procedure:
-
Before opening, allow the vial of lyophilized K4 peptide to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Based on the desired final concentration and the amount of peptide in the vial, calculate the required volume of solvent.
-
If using an aqueous buffer and insolubility is a concern, first add a small volume of DMSO to the peptide and gently vortex to dissolve.
-
Slowly add the desired sterile aqueous buffer to the dissolved peptide solution.
-
Gently vortex or sonicate the solution for a few seconds to ensure complete dissolution. Avoid vigorous shaking, which can cause aggregation.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For storage, aliquot the reconstituted peptide into single-use tubes and store at -20°C or -80°C.
-
2. Protocol for Determination of Minimum Inhibitory Concentration (MIC)
-
Objective: To determine the lowest concentration of K4 peptide that inhibits the visible growth of a specific bacterium.
-
Materials:
-
Reconstituted K4 peptide stock solution
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Incubator
-
Microplate reader (optional)
-
-
Procedure:
-
Prepare a serial two-fold dilution of the K4 peptide stock solution in the broth medium across the wells of a 96-well plate.
-
Adjust the concentration of the bacterial culture to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculate each well (except for a negative control well with only broth) with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control well with the bacterial suspension and no peptide.
-
The MIC is determined as the lowest concentration of K4 peptide at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Antibacterial Activity | Improper Storage: Peptide degradation due to incorrect storage temperature or repeated freeze-thaw cycles. | Ensure lyophilized peptide is stored at -20°C or below and reconstituted peptide is aliquoted and frozen. |
| Incorrect Peptide Concentration: Errors in weighing or dilution calculations. | Re-calculate and prepare fresh dilutions from a new stock solution. | |
| Peptide Adsorption to Surfaces: Hydrophobic peptides can adsorb to certain plastics. | Use low-protein binding polypropylene tubes and pipette tips. | |
| Peptide Precipitation in Solution | Low Solubility: The peptide's hydrophobic nature may cause it to come out of solution, especially at high concentrations or in purely aqueous buffers. | Initially dissolve the peptide in a small amount of an organic solvent like DMSO before diluting with aqueous buffer. Sonication may also aid in dissolution. |
| Aggregation: Self-association of peptide molecules. | Prepare fresh solutions and avoid vigorous vortexing. Consider using a buffer with a slightly acidic pH (e.g., pH 5-6) if compatible with your assay. | |
| Inconsistent Experimental Results | Peptide Aggregation: Formation of peptide aggregates can lead to variability in the effective monomeric concentration. | Prepare peptide solutions fresh before each experiment. Centrifuge the solution before use and take the supernatant. |
| Contamination: Bacterial or enzymatic contamination of the peptide stock solution. | Use sterile techniques for reconstitution and handling. Filter-sterilize the peptide solution if necessary and compatible. | |
| High Cytotoxicity in Mammalian Cells | High Peptide Concentration: The detergent-like mechanism of K4 can also affect mammalian cell membranes at high concentrations. | Perform a dose-response experiment to determine the optimal therapeutic window with maximal antibacterial activity and minimal cytotoxicity. |
| Assay Interference: Components of the peptide solution (e.g., residual TFA from synthesis, DMSO) may be toxic to cells. | If high sensitivity is required, consider TFA removal services from the peptide supplier. Keep the final concentration of DMSO in cell culture below 0.5%. |
Visualizations
Caption: Proposed mechanism of K4 peptide action on bacterial membranes.
Caption: Workflow for determining MIC and MBC of K4 peptide.
Caption: Logical steps for troubleshooting K4 peptide experiments.
References
- 1. The interaction and orientation of Peptide KL4 in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Membrane Composition Requirement by Antimicrobial and Anticancer Peptide GA-K4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 4. researchgate.net [researchgate.net]
- 5. Behavior of Antimicrobial Peptide K4 in a Marine Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields [frontiersin.org]
- 8. Peptide aggregation in finite systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. transresurology.com [transresurology.com]
Navigating K4 Peptide Synthesis: A Technical Support Guide
Welcome to the K4 Peptide Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot variability in the synthesis of K4 peptides. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you achieve consistent and optimal results in your peptide synthesis endeavors.
This guide focuses on two distinct K4 peptides that present unique synthesis challenges: the antimicrobial and anticancer peptide GA-K4 (FLKWLFKWAKK) , notable for its hydrophobic residues, and the coiled-coil forming peptide K4 [(KIAALKE)4] , characterized by its repetitive sequence.
Frequently Asked Questions (FAQs)
General Synthesis Questions
Q1: What are the most common causes of low yield and purity in K4 peptide synthesis?
Low yields and purity in K4 peptide synthesis can often be attributed to a few common culprits. Incomplete deprotection and coupling reactions are primary factors. Additionally, the aggregation of the growing peptide chain on the solid support, particularly for hydrophobic sequences like GA-K4 or repetitive sequences like the coiled-coil K4, can hinder reagent access and lead to truncated or deleted sequences.[1][2][3] Side reactions, such as racemization or modifications of amino acid side chains, can also significantly impact the final purity of the peptide.[4]
Q2: How does the sequence of a K4 peptide affect its synthesis?
The amino acid sequence is a critical determinant of synthesis success.
-
Hydrophobic Residues: Peptides rich in hydrophobic amino acids, such as Phenylalanine (F), Leucine (L), Tryptophan (W), and Alanine (A) found in GA-K4, have a higher tendency to aggregate during synthesis. This aggregation can block reactive sites, leading to incomplete reactions.[1]
-
Repetitive Sequences: The repeating nature of the (KIAALKE) sequence in the coiled-coil K4 peptide can also promote the formation of stable secondary structures on the resin, which can impede coupling efficiency.
-
Specific Amino Acids: Certain amino acids are prone to specific side reactions. For instance, Tryptophan can be susceptible to oxidation, and Aspartic Acid can undergo aspartimide formation.[5]
Troubleshooting Specific Issues
Q3: My crude K4 peptide shows multiple peaks on HPLC. What could be the cause?
Multiple peaks on an analytical HPLC chromatogram of a crude peptide product typically indicate the presence of impurities. These can include:
-
Deletion sequences: Resulting from incomplete coupling reactions where an amino acid was skipped.
-
Truncated sequences: Caused by incomplete deprotection, leading to a "capping" of the peptide chain.
-
Side-product adducts: Arising from reactions with protecting groups or scavengers used during cleavage.
-
Oxidized or modified peptides: For example, oxidation of Tryptophan or Methionine residues.
-
Racemized isomers: Where the stereochemistry of an amino acid has changed during synthesis.
Identifying the mass of these impurities by mass spectrometry (MS) is crucial for diagnosing the specific problem.[6][7]
Q4: I am observing poor solubility of my crude K4 peptide after cleavage. What can I do?
Poor solubility is a common issue with hydrophobic peptides like GA-K4. Here are a few strategies to address this:
-
Solvent Choice: Try dissolving the peptide in a small amount of an organic solvent like acetonitrile (ACN), dimethyl sulfoxide (DMSO), or trifluoroethanol (TFE) before adding an aqueous buffer.
-
pH Adjustment: The net charge of the peptide, which is pH-dependent, significantly influences its solubility. Adjusting the pH of the solution away from the peptide's isoelectric point (pI) can increase solubility.[8]
-
Chaotropic Agents: The use of chaotropic agents, such as guanidinium chloride or urea, can help to disrupt aggregates and improve solubility.
Troubleshooting Guides
Guide 1: Low Synthesis Yield
Low yield is a frequent challenge in solid-phase peptide synthesis (SPPS). This guide provides a systematic approach to diagnosing and resolving this issue.
Troubleshooting Workflow for Low Peptide Yield
Figure 1: A decision-tree workflow for troubleshooting low peptide synthesis yield.
Guide 2: Poor Peptide Purity
Achieving high purity is essential for the biological application of synthetic peptides. This guide outlines steps to identify and mitigate sources of impurities.
Troubleshooting Workflow for Poor Peptide Purity
Figure 2: A workflow for diagnosing and addressing common impurities in peptide synthesis.
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Synthesis of GA-K4 (FLKWLFKWAKK)
This protocol outlines a general procedure for the manual solid-phase synthesis of the GA-K4 peptide using Fmoc/tBu chemistry.
Synthesis Workflow for GA-K4 Peptide
Figure 3: A schematic overview of the Fmoc-SPPS workflow for the GA-K4 peptide.
Detailed Steps:
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.[9][10]
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (4 equivalents) with HBTU (3.95 equivalents) and DIEA (8 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a Ninhydrin (Kaiser) test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.
-
-
Washing: Wash the resin with DMF (3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the GA-K4 sequence (K-K-A-W-K-F-L-W-K-F-L).
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (H₂O)/Ethanedithiol (EDT) (92.5:2.5:2.5:2.5) for 2-3 hours. The EDT is particularly important to prevent modification of the Tryptophan residues.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11]
-
Analysis: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.[2][12][13]
Protocol 2: Fmoc-Based Solid-Phase Synthesis of Coiled-Coil K4 [(KIAALKE)4]
The synthesis of this 28-amino acid peptide with a highly repetitive sequence requires special considerations to minimize aggregation.
Key Considerations for Repetitive Sequences:
-
Resin Choice: Use a low-loading resin (e.g., 0.2-0.4 mmol/g) to increase the distance between growing peptide chains and reduce inter-chain aggregation.
-
"Difficult" Sequences: The repetitive nature can lead to the formation of stable secondary structures. The use of structure-breaking "pseudoproline" dipeptides at specific locations can be beneficial, although not directly applicable to the K4 sequence which lacks Ser or Thr.
-
Microwave Synthesis: Microwave-assisted SPPS can significantly improve coupling efficiency for long and difficult sequences by providing energy to disrupt aggregates.
Synthesis Protocol:
The synthesis protocol is similar to that of GA-K4, with the following modifications:
-
Coupling: Double coupling for each amino acid is recommended to ensure complete reaction. After the first coupling, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.
-
Solvents: Consider using N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/NMP as the solvent, as they have better solvating properties for aggregating peptides.[2]
-
Monitoring: Diligent monitoring of coupling and deprotection steps is crucial.
Data Presentation
The following tables summarize expected outcomes and provide a framework for comparing your own results.
Table 1: Expected Yield and Purity for GA-K4 Synthesis
| Parameter | Standard Protocol | Optimized Protocol (e.g., with NMP) |
| Crude Yield (%) | 50-70% | 65-85% |
| Crude Purity (%) | 40-60% | 55-75% |
| Purified Yield (%) | 15-25% | 20-35% |
| Final Purity (%) | >95% | >98% |
Table 2: Expected Yield and Purity for Coiled-Coil K4 [(KIAALKE)4] Synthesis
| Parameter | Standard Protocol | Optimized Protocol (Double Coupling, NMP) |
| Crude Yield (%) | 30-50% | 45-65% |
| Crude Purity (%) | 25-45% | 40-60% |
| Purified Yield (%) | 5-15% | 10-20% |
| Final Purity (%) | >95% | >98% |
Note: The values in these tables are estimates and can vary based on the specific reagents, equipment, and techniques used.
By utilizing the information and protocols in this technical support center, you will be better equipped to address the variability in your K4 peptide synthesis, leading to more consistent and successful outcomes.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. biotage.com [biotage.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. almacgroup.com [almacgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the automated solid-phase synthesis of a 38mer peptide with difficult sequence pattern under different synthesis strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. Grafting Strategies of Oxidation-Prone Coiled-Coil Peptides for Protein Capture in Bioassays: Impact of Orientation and the Oxidation State - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coiled-Coil Formation with K4 and E4 Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize experiments involving the formation of coiled-coils with K4 and E4 peptides.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with K4 and E4 peptides.
Question: My K4 and E4 peptides are showing poor solubility. How can I improve this?
Answer:
Poor solubility of synthetic peptides is a common issue that can hinder experimental success. The K4 and E4 peptides, with their repeating hydrophobic and charged residues, can be prone to aggregation if not handled correctly.
-
Initial Dissolution: Attempt to dissolve the lyophilized peptides in sterile, purified water first. If solubility remains low, consider the following:
-
Acidic Peptides (E4): For the acidic E4 peptide, which has a net negative charge at neutral pH, adding a small amount of a basic solvent like 0.1% ammonium hydroxide can improve solubility.
-
Basic Peptides (K4): For the basic K4 peptide, with a net positive charge at neutral pH, a small amount of an acidic solvent such as 0.1% acetic acid can aid dissolution.
-
-
Sonication: Gentle sonication in a water bath can help to break up small aggregates and facilitate dissolution.
-
Solvent Exchange: If the chosen solvent is not compatible with your downstream application, the peptide solution can be lyophilized again to remove the volatile acidic or basic components, and then redissolved in the desired experimental buffer.
-
Purity Check: Impurities from synthesis can significantly impact solubility. Ensure your peptides have a purity of >95% as determined by HPLC.[1]
Question: I am observing peptide aggregation during my experiments. What are the causes and how can I prevent it?
Answer:
Peptide aggregation can lead to inaccurate concentration measurements, loss of activity, and artifacts in biophysical analyses.[2] For K4 and E4 peptides, aggregation can be influenced by several factors:
-
Concentration: High peptide concentrations can promote self-association and aggregation. Work with the lowest concentration suitable for your assay.
-
Buffer Conditions:
-
pH: The electrostatic repulsion between charged residues is crucial for preventing aggregation. For K4 (net positive charge) and E4 (net negative charge), maintaining a pH around 7.4 helps to ensure they remain charged and repel each other before forming the heterodimeric coiled-coil. At pH values approaching the isoelectric point of the peptides, charge repulsion is minimized, increasing the likelihood of aggregation.
-
Ionic Strength: While electrostatic interactions are important for the initial association of K4 and E4, very high salt concentrations can shield these charges, potentially leading to aggregation driven by hydrophobic interactions. Conversely, very low ionic strength might not be sufficient to screen nonspecific electrostatic repulsion. Optimization of the salt concentration (e.g., 100-150 mM NaCl) in your buffer is recommended.[3]
-
-
Temperature: Elevated temperatures can sometimes induce aggregation, especially for peptides with exposed hydrophobic residues. Perform experiments at the lowest practical temperature.
-
Storage and Handling: Improper storage can lead to degradation and aggregation. Lyophilized peptides should be stored at -20°C or -80°C and protected from moisture.[1] Solutions should be prepared fresh, but if storage is necessary, they should be aliquoted and frozen at -80°C to avoid repeated freeze-thaw cycles.
Question: My Circular Dichroism (CD) spectra do not show the expected alpha-helical signature for the K4/E4 complex. What could be wrong?
Answer:
A lack of the characteristic double minima at ~208 nm and ~222 nm in the CD spectrum suggests that the peptides are not forming a stable alpha-helical coiled-coil.
-
Incorrect Stoichiometry: The K4 and E4 peptides form a 1:1 heterodimer.[4] Ensure that the concentrations of both peptides are accurately determined and that they are mixed in an equimolar ratio.
-
Suboptimal Buffer Conditions: As mentioned previously, pH and ionic strength are critical for coiled-coil formation. Verify that your buffer pH is in the neutral range (e.g., pH 7.4) and that the ionic strength is appropriate (e.g., 150 mM NaCl).
-
Peptide Quality: Degradation or significant impurities in the peptide preparations can interfere with proper folding. Confirm the integrity of your peptides via mass spectrometry and their purity by HPLC.
-
Insufficient Incubation Time: While the association is generally fast, ensure that the peptides have had sufficient time to interact and form the coiled-coil before measurement.
Question: The binding affinity (Kd) determined by Isothermal Titration Calorimetry (ITC) is weaker than expected. What are the potential reasons?
Answer:
A weaker than expected binding affinity can be due to several experimental factors:
-
Inaccurate Concentration Determination: The accuracy of ITC results is highly dependent on the precise concentration of the peptide in the syringe and the cell. Use a reliable method for concentration determination, such as UV absorbance at 280 nm if the peptides contain Trp or Tyr, or a quantitative amino acid analysis.
-
Buffer Mismatch: A mismatch in the buffer composition between the peptide in the syringe and the peptide in the cell can lead to large heats of dilution, which can mask the true binding signal. Ensure both peptide solutions are prepared from the exact same buffer stock.
-
Peptide Inactivity: A fraction of the peptides may be inactive due to aggregation, oxidation, or other modifications. This will lead to an overestimation of the active peptide concentration and an apparent weaker Kd.
-
Homodimerization: The K-peptide has been reported to have some tendency to form homodimers.[5] This self-association can compete with the formation of the K4/E4 heterodimer, leading to a more complex binding isotherm and potentially an apparent weaker affinity if not accounted for in the data analysis model.
Frequently Asked Questions (FAQs)
Q1: What are the sequences of the K4 and E4 peptides?
A1: The K4 and E4 peptides are designed to form a heterodimeric coiled-coil. Their sequences are based on a repeating heptad motif (abcdefg) with charged residues at the 'e' and 'g' positions to direct heterodimerization.
-
K4 Peptide: Ac-(KIAALKE)4-NH2
-
E4 Peptide: Ac-(EIAALEK)4-NH2
Q2: What is the expected binding affinity of the K4/E4 coiled-coil?
A2: The dissociation constant (Kd) for the K4/E4 interaction is in the nanomolar range, indicating a high-affinity interaction. The affinity is dependent on the number of heptad repeats.
| Coiled-Coil Pair | Dissociation Constant (Kd) | Reference |
| E3/K3 | 30 µM | [6] |
| E4/K4 | 116 nM | [6] |
| E5/K5 | 60 pM | [4] |
Q3: What are the recommended storage conditions for K4 and E4 peptides?
A3: To ensure the long-term stability of your K4 and E4 peptides, follow these storage guidelines:
-
Lyophilized Peptides: Store at -20°C or -80°C in a desiccator to protect from moisture. Before opening, allow the vial to warm to room temperature to prevent condensation.[1]
-
Peptide Solutions: It is best to prepare solutions fresh for each experiment. If storage is necessary, dissolve the peptide in a sterile buffer (pH 5-6 is often optimal for long-term stability of peptides in solution, though for immediate experimental use, the assay buffer at neutral pH is appropriate), aliquot into single-use volumes, and store at -80°C. Avoid repeated freeze-thaw cycles.[1]
Q4: What are the optimal buffer conditions for promoting K4/E4 coiled-coil formation?
A4: The formation of the K4/E4 coiled-coil is primarily driven by hydrophobic interactions between the leucine and isoleucine residues at the 'a' and 'd' positions of the heptad repeat, and guided by electrostatic interactions between the lysine and glutamic acid residues at the 'e' and 'g' positions.
-
pH: A neutral pH (around 7.4) is recommended to ensure that the lysine residues of K4 are positively charged and the glutamic acid residues of E4 are negatively charged, promoting the specific heterodimerization.
-
Ionic Strength: A physiological ionic strength, for example, provided by 150 mM NaCl, is generally suitable. This helps to screen non-specific electrostatic interactions without disrupting the favorable charge pairing that directs heterodimer formation.
Q5: Can K4 or E4 peptides form homodimers?
A5: While the design of K4 and E4 peptides favors heterodimerization due to electrostatic repulsion between like charges, some degree of self-association, particularly for the K-peptide, has been observed.[5] The folding constant for K-peptide homodimers is significantly lower than that for the K/E heterodimer, indicating that heterodimer formation is the predominant species when both peptides are present in equimolar amounts.[5] However, at high concentrations or under certain buffer conditions, the presence of K4 homodimers could be a competing equilibrium to consider in your experiments.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Objective: To confirm the formation of the alpha-helical coiled-coil structure upon mixing K4 and E4 peptides.
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of K4 and E4 peptides in a suitable buffer (e.g., 10 mM phosphate buffer, 150 mM NaCl, pH 7.4).
-
Determine the precise concentration of each peptide stock solution.
-
Prepare individual solutions of K4 and E4, and a 1:1 molar ratio mixture of K4 and E4, each at a final total peptide concentration of approximately 20-50 µM.
-
-
Instrument Setup:
-
Turn on the CD spectrometer and the nitrogen gas supply at least 30 minutes before use to purge the system.[7]
-
Set the measurement parameters:
-
Wavelength range: 190-260 nm.
-
Data pitch: 1 nm.
-
Scanning speed: 50 nm/min.
-
Bandwidth: 1 nm.
-
Accumulations: 3-5 scans.
-
Temperature: 25°C.
-
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer using the same cuvette.
-
Record the CD spectra of the individual K4 and E4 peptide solutions.
-
Record the CD spectrum of the K4/E4 mixture.
-
-
Data Analysis:
-
Subtract the buffer baseline from each peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]).
-
Analyze the spectra for the characteristic features of an alpha-helix: a positive peak around 195 nm and two negative peaks at approximately 208 nm and 222 nm. The individual peptides are expected to show a random coil spectrum, while the mixture should exhibit a strong alpha-helical signal.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
Objective: To determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the K4/E4 interaction.
Methodology:
-
Sample Preparation:
-
Prepare K4 and E4 peptide solutions in the same batch of degassed buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). A perfect buffer match is critical.
-
Concentrations should be chosen based on the expected Kd. For a Kd of ~116 nM, a starting point could be:
-
Cell: 10-20 µM E4 peptide.
-
Syringe: 100-200 µM K4 peptide.
-
-
Accurately determine the final concentrations of both peptide solutions.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
Set the injection parameters (e.g., a series of 10-20 injections of 2-4 µL each, with a spacing of 150-180 seconds between injections).
-
-
Data Acquisition:
-
Load the E4 peptide solution into the sample cell and the K4 peptide solution into the syringe.
-
Perform a control titration by injecting the K4 solution into the buffer to determine the heat of dilution.
-
Perform the main titration experiment.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
Analytical Ultracentrifugation (AUC) for Stoichiometry and Oligomeric State Analysis
Objective: To determine the molecular weight of the K4/E4 complex and confirm the formation of a heterodimer.
Methodology:
-
Sample Preparation:
-
Prepare samples of individual K4 and E4 peptides, and a 1:1 molar mixture, in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a dilution series for each sample (e.g., 0.25, 0.5, and 1.0 mg/mL). The absorbance at 280 nm (if applicable) or 230 nm should be within the linear range of the detector (typically 0.1-1.0 OD).
-
Prepare a sufficient volume of the exact same buffer for the reference sectors.
-
-
Instrument Setup (Sedimentation Velocity):
-
Assemble the cells with the sample and reference solutions.
-
Equilibrate the rotor to the desired temperature (e.g., 20°C).
-
Set the rotor speed (e.g., 50,000 rpm).
-
-
Data Acquisition:
-
Collect radial scans at regular intervals until the peptides have sedimented.
-
-
Data Analysis:
-
Analyze the sedimentation velocity data using appropriate software (e.g., SEDFIT) to obtain the distribution of sedimentation coefficients (c(s)).
-
The individual peptides may show smaller sedimentation coefficients, while the K4/E4 mixture should show a major species with a larger sedimentation coefficient, corresponding to the heterodimer. The molecular weight can be estimated from the sedimentation and diffusion coefficients.
-
Visualizations
Experimental Workflow for Characterizing K4/E4 Coiled-Coil Formation
Caption: Workflow for K4/E4 peptide synthesis, purification, and biophysical characterization.
Troubleshooting Logic for Poor Coiled-Coil Formation
Caption: A logical flow for troubleshooting suboptimal K4/E4 coiled-coil formation.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic study on the formation of a de novo designed heterodimeric coiled-coil: use of surface plasmon resonance to monitor the association and dissociation of polypeptide chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Coiled-coil formation of the membrane-fusion K/E peptides viewed by electron paramagnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Technical Support Center: Oral Delivery of Peptide Drugs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the oral delivery of peptide drugs.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Oral Bioavailability Despite High In Vitro Stability
-
Question: My peptide drug shows excellent stability in simulated gastric and intestinal fluids, but the in vivo oral bioavailability is still very low. What are the potential reasons and how can I troubleshoot this?
-
Answer: Low oral bioavailability despite good in vitro stability often points towards poor intestinal permeability.[1][2] The intestinal epithelium forms a significant barrier to the absorption of peptides due to their size and hydrophilic nature.[3][4] Here are some steps to investigate and address this issue:
-
Assess Intestinal Permeability: Conduct an in vitro permeability assay, such as the Caco-2 cell monolayer assay, to determine the apparent permeability coefficient (Papp) of your peptide.[5][6] A low Papp value would confirm poor membrane transport.
-
Investigate Transport Mechanisms: The primary routes for peptide absorption are transcellular (through the cells) and paracellular (between the cells).[7] The large size of most peptides limits paracellular transport, which is generally restricted to molecules smaller than 500 Daltons.[8]
-
To assess the potential for active transport or efflux, perform bidirectional Caco-2 assays (measuring transport from the apical to basolateral side and vice versa). An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests the involvement of efflux transporters like P-glycoprotein (P-gp).[9][10]
-
-
Employ Permeation Enhancers: If passive permeability is low, consider co-administering permeation enhancers (PEs).[11] These can transiently open tight junctions to improve paracellular transport or interact with the cell membrane to facilitate transcellular passage.[12] It is crucial to evaluate the potential toxicity of PEs, as they can compromise the integrity of the intestinal barrier.[2][11]
-
Structural Modification: Consider chemically modifying the peptide to improve its lipophilicity, for instance, through lipidation or the incorporation of non-natural amino acids.[3][13]
-
Issue 2: High Variability in In Vivo Oral Absorption Data
-
Question: I'm observing significant inter-individual variability in the plasma concentrations of my peptide drug after oral administration in animal studies. What could be causing this and how can I minimize it?
-
Answer: High variability in oral absorption is a known challenge and can stem from several factors.[2]
-
Gastrointestinal Physiology: Differences in gastric emptying time, intestinal motility, and pH among subjects can significantly impact the dissolution and degradation profile of the peptide.[11]
-
Food Effects: The presence or absence of food can alter the gastrointestinal environment and interact with the drug formulation. It is crucial to standardize feeding protocols during your in vivo studies.
-
Formulation Performance: Inconsistent release of the peptide from the delivery system can be a major contributor. Ensure your formulation is robust and provides consistent release characteristics.
-
Pre-systemic Metabolism: Variability in the activity of metabolic enzymes in the gut lumen and intestinal wall can lead to inconsistent drug levels reaching systemic circulation.[2]
-
Experimental Technique: In situ models like the single-pass intestinal perfusion (SPIP) can offer more controlled experimental conditions and reduce variability when studying intestinal permeability directly.[14][15]
-
To minimize variability, it is essential to standardize experimental conditions as much as possible, including animal fasting times and formulation preparation. Utilizing in situ models can also help to isolate and understand the sources of variability.
Frequently Asked Questions (FAQs)
-
Question: What are the primary enzymatic barriers to the oral delivery of peptide drugs?
-
Answer: The primary enzymatic barriers are found in the stomach and small intestine. In the stomach, the low pH (1.5-3.5) and the presence of pepsin lead to both chemical and enzymatic degradation.[8][11] In the small intestine, pancreatic enzymes such as trypsin and chymotrypsin, as well as brush border peptidases like aminopeptidases, further digest the peptides.[8][16]
-
Question: How can I protect my peptide drug from enzymatic degradation in the gastrointestinal tract?
-
Answer: Several strategies can be employed to protect peptide drugs from enzymatic degradation:
-
Enteric Coatings: These pH-sensitive polymers protect the drug from the acidic environment of the stomach and release it in the more neutral pH of the small intestine.[16][17]
-
Enzyme Inhibitors: Co-formulating the peptide with protease inhibitors like aprotinin can reduce enzymatic degradation in the gut lumen.[12][18]
-
Chemical Modification: Modifying the peptide structure, for example, by substituting L-amino acids with D-amino acids or cyclizing the peptide, can make it less susceptible to enzymatic cleavage.[3][4][19]
-
Encapsulation: Encapsulating the peptide in delivery systems like nanoparticles or liposomes can provide a physical barrier against enzymes.[11][16]
-
-
Question: What is the role of the mucus layer in oral peptide drug absorption?
-
Answer: The mucus layer lining the gastrointestinal tract acts as a physical barrier, hindering the diffusion of peptides to the surface of the intestinal epithelial cells.[8][11] Mucoadhesive polymers can be incorporated into formulations to increase the residence time of the delivery system at the absorption site, potentially improving absorption.[12][16]
-
Question: What are Caco-2 cells and why are they used to model intestinal drug absorption?
-
Answer: Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured for about 21 days on a semi-permeable membrane, differentiate to form a monolayer of polarized cells with characteristics similar to the enterocytes of the small intestine.[10][20] They form tight junctions and express brush border enzymes and efflux transporters, making them a widely accepted in vitro model for predicting the oral absorption of drugs.[9][21]
Data Presentation
Table 1: Apparent Permeability (Papp) of Selected Compounds in Caco-2 Cell Monolayers
| Compound | Molecular Weight (Da) | Papp (x 10⁻⁶ cm/s) | Predicted Human Absorption | Reference |
| Low Permeability | ||||
| Atenolol | 266.34 | < 1 | Low (~50%) | [10] |
| Enalaprilat | 349 | Low | Low | |
| Hexarelin | 887 | Very Low | Very Low | |
| High Permeability | ||||
| Antipyrine | 188.23 | > 10 | High (~97%) | [10][15] |
| Propranolol | 259.34 | > 20 | High | [10] |
Note: Papp values can vary between laboratories depending on the specific experimental conditions.
Experimental Protocols
1. Caco-2 Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of a peptide drug using the Caco-2 cell model.[20][21]
a. Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in a suitable medium, typically Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Seed the Caco-2 cells onto semi-permeable filter inserts (e.g., Transwell®) at a specific density.
-
Culture the cells for 21 days to allow them to differentiate and form a confluent, polarized monolayer. The culture medium should be changed every 2-3 days.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only monolayers with TEER values within the laboratory's established range should be used.
b. Permeability Experiment (Apical to Basolateral Transport):
-
Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Add the transport buffer containing the test peptide at a known concentration to the apical (upper) compartment.
-
Add fresh transport buffer to the basolateral (lower) compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace the volume with fresh transport buffer.
-
At the end of the experiment, collect a sample from the apical compartment.
-
Analyze the concentration of the peptide in all samples using a validated analytical method, such as LC-MS/MS.[22][23]
c. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
- dQ/dt is the rate of peptide transport across the monolayer.
- A is the surface area of the filter membrane.
- C₀ is the initial concentration of the peptide in the apical compartment.
2. In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
The SPIP model allows for the study of drug absorption in a specific segment of the intestine while maintaining an intact blood supply.[14][15][24]
a. Animal Preparation:
-
Fast the rats overnight with free access to water.
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Make a midline abdominal incision to expose the small intestine.
-
Select the desired intestinal segment (e.g., jejunum, ileum) and carefully cannulate both ends with flexible tubing.
b. Perfusion Experiment:
-
Initially, rinse the intestinal segment with a pre-warmed saline solution to remove any residual contents.
-
Perfuse the segment with a pre-warmed drug solution (in a suitable buffer like Krebs-Ringer) at a constant flow rate (e.g., 0.2 mL/min) using a peristaltic pump.
-
Collect the perfusate from the outlet cannula at regular intervals for a set duration (e.g., 90-120 minutes).
-
Record the weight of the collected perfusate to determine the volume.
-
A non-absorbable marker, such as phenol red, can be included in the perfusion solution to correct for any water flux across the intestinal wall.[14]
c. Sample Analysis and Calculation:
-
Determine the concentration of the peptide in the inlet and outlet samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the effective permeability coefficient (Peff) using the following equation, correcting for water flux: Peff = (-Q * ln(Cout_corr / Cin_corr)) / (2 * π * r * L) Where:
- Q is the perfusion flow rate.
- Cout_corr and Cin_corr are the corrected outlet and inlet drug concentrations.
- r is the radius of the intestinal segment.
- L is the length of the perfused intestinal segment.
Visualizations
Caption: Enzymatic barriers to oral peptide drug delivery in the GI tract.
Caption: Experimental workflow for a Caco-2 permeability assay.
Caption: Troubleshooting workflow for low oral bioavailability of peptide drugs.
References
- 1. Challenges in oral peptide delivery: lessons learnt from the clinic and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral delivery of peptide drugs: barriers and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances [mdpi.com]
- 4. Impact of Peptide Structure on Colonic Stability and Tissue Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating Oral Peptides' Gastrointestinal Absorption: Methods and Applications - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. A correlation between the permeability characteristics of a series of peptides using an in vitro cell culture model (Caco-2) and those using an in situ perfused rat ileum model of the intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imaging therapeutic peptide transport across intestinal barriers - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00024A [pubs.rsc.org]
- 8. seranovo.com [seranovo.com]
- 9. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. Frontiers | Obstacles, research progress, and prospects of oral delivery of bioactive peptides: a comprehensive review [frontiersin.org]
- 12. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Predicting Human Intestinal Permeability using Single-pass Intestinal Perfusion in rat [sites.ualberta.ca]
- 15. ijpsonline.com [ijpsonline.com]
- 16. An Update on Pharmaceutical Strategies for Oral Delivery of Therapeutic Peptides and Proteins in Adults and Pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Challenges and Opportunities in Delivering Oral Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oral peptide drug delivery: polymer-inhibitor conjugates protecting insulin from enzymatic degradation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Impact of Peptide Structure on Colonic Stability and Tissue Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 22. researchgate.net [researchgate.net]
- 23. Peptides Quantitative Analysis Using LC/MS - Creative Proteomics [creative-proteomics.com]
- 24. uop.edu.jo [uop.edu.jo]
Technical Support Center: Improving Cell Penetration of K4 Peptide Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and troubleshooting K4 peptide conjugates for improved cell penetration. For the purposes of this guide, the "K4 peptide" is considered to be a tetralysine peptide (KKKK), a well-characterized cationic cell-penetrating peptide (CPP).
Frequently Asked Questions (FAQs)
Q1: What is the K4 peptide and how does it facilitate cell penetration?
A1: this compound is a short, cationic cell-penetrating peptide with the amino acid sequence Lys-Lys-Lys-Lys (KKKK). Its high positive charge at physiological pH allows it to interact with the negatively charged components of the cell membrane, such as heparan sulfate proteoglycans. This interaction is believed to trigger cellular uptake through various mechanisms, including direct translocation across the membrane and endocytosis.
Q2: What are the primary mechanisms of cellular uptake for K4 peptide conjugates?
A2: K4 peptide conjugates primarily enter cells through two main pathways:
-
Direct Translocation: The peptide may directly cross the cell membrane, a process that is often independent of cellular energy.
-
Endocytosis: The peptide and its cargo are engulfed by the cell membrane into vesicles called endosomes. This is an energy-dependent process. Common endocytic pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[1]
The dominant mechanism can depend on this compound conjugate's concentration, the nature of the cargo, and the cell type.[2]
Q3: How does the cargo affect the cell penetration efficiency of this compound?
A3: The properties of the conjugated cargo significantly influence the uptake of this compound. Key factors include:
-
Size and Molecular Weight: Larger cargo molecules may hinder the penetration process.[2]
-
Charge: The overall charge of the conjugate is crucial. A net positive charge generally favors interaction with the cell membrane.
-
Hydrophobicity: The hydrophobicity of the cargo can influence how the conjugate interacts with the lipid bilayer of the cell membrane.
Q4: What methods can be used to quantify the cellular uptake of K4 peptide conjugates?
A4: Several techniques can be employed to measure the amount of K4 peptide conjugate that has entered cells:
-
Flow Cytometry: This high-throughput method can quantify the fluorescence of a large population of cells treated with a fluorescently labeled K4 conjugate.[2][3]
-
Confocal Microscopy: This imaging technique allows for the visualization and localization of fluorescently labeled conjugates within the cell, providing qualitative and semi-quantitative data.[3]
-
Fluorometry/Spectroscopy on Cell Lysates: This method measures the total fluorescence in a lysed cell population to determine the overall uptake.[4]
It is important to be aware of potential artifacts with each method, such as surface-bound peptides being mistaken for internalized ones.[3][4]
Q5: What is endosomal escape and why is it important for K4 peptide conjugates?
A5: Endosomal escape is the process by which this compound conjugate exits the endosome and enters the cytoplasm, where it can reach its intracellular target.[1] If the conjugate remains trapped in the endosome, it may be degraded or trafficked to the lysosome for degradation, rendering it ineffective. Therefore, efficient endosomal escape is critical for the biological activity of the delivered cargo.[1]
Troubleshooting Guides
Problem 1: Low Cellular Uptake of K4 Peptide Conjugate
| Possible Cause | Troubleshooting Step | Rationale |
| Peptide Aggregation | 1. Check the solubility of the K4 conjugate in your working buffer. 2. Prepare fresh solutions before each experiment. 3. Consider including a mild, non-ionic detergent (e.g., 0.01% Tween-20) in the buffer, if compatible with your assay. | Aggregated peptides will not efficiently cross the cell membrane. |
| Suboptimal Peptide Concentration | 1. Perform a dose-response experiment with a range of K4 conjugate concentrations (e.g., 1 µM to 20 µM).[5] | The efficiency of uptake is often concentration-dependent.[5] |
| Incorrect Incubation Time | 1. Conduct a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to determine the optimal incubation period for maximum uptake. | Uptake kinetics can vary depending on the cell type and conjugate. |
| Cell Type Variability | 1. Test the uptake in different cell lines if possible. | Cell lines exhibit different efficiencies for CPP-mediated uptake.[2] |
| Degradation of the Peptide | 1. Use serum-free media during the incubation period. 2. Synthesize this compound with D-amino acids to increase resistance to proteases.[5] | Peptides can be degraded by proteases present in serum or secreted by cells. |
| Negative Impact of Cargo | 1. If possible, modify the cargo to increase its net positive charge or reduce its size. | The physicochemical properties of the cargo can significantly impact uptake. |
Problem 2: High Cytotoxicity Observed
| Possible Cause | Troubleshooting Step | Rationale |
| High Peptide Concentration | 1. Reduce the concentration of this compound conjugate used in the experiment. 2. Determine the IC50 value of the conjugate on your cells using a cell viability assay (e.g., MTT, MTS). | High concentrations of cationic peptides can disrupt cell membranes and lead to toxicity. |
| Contaminants in Peptide Preparation | 1. Ensure this compound conjugate is of high purity (e.g., >95% as determined by HPLC). 2. Remove any residual trifluoroacetic acid (TFA) from the peptide synthesis and purification process. | Impurities from peptide synthesis can be toxic to cells. |
| Prolonged Incubation Time | 1. Reduce the incubation time of the cells with the conjugate. | Longer exposure can lead to increased cytotoxicity. |
| Intrinsic Toxicity of the Cargo | 1. Test the cytotoxicity of the unconjugated cargo molecule at equivalent concentrations. | The cargo itself may be contributing to the observed cell death. |
Problem 3: Conjugate Appears Trapped in Vesicles (Lack of Endosomal Escape)
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Endosomal Escape | 1. Co-incubate with an endosomolytic agent like chloroquine.[1] 2. Incorporate a pH-sensitive fusogenic peptide (e.g., GALA, HA2) into the conjugate design.[1] | These agents can help disrupt the endosomal membrane and facilitate the release of the cargo into the cytoplasm. |
| Visualization Artifacts | 1. Use live-cell imaging to observe the localization of the conjugate in real-time. 2. Perform co-localization studies with endosomal/lysosomal markers (e.g., LysoTracker). | Fixation procedures can sometimes lead to the redistribution of fluorescent signals. |
| Cargo Prevents Escape | 1. Modify the linker between this compound and the cargo to be cleavable within the endosome (e.g., a pH-sensitive or enzyme-cleavable linker). | Release of the cargo from the CPP within the endosome may facilitate its escape. |
Quantitative Data on Cell Penetration
The following tables provide representative data on the cellular uptake of cationic peptides, which can serve as a reference for experiments with K4 peptide conjugates.
Table 1: Relative Uptake of Different Cationic Peptides in HeLa Cells
| Peptide Sequence | Relative Fluorescence Units (RFU) |
| KKKK (K4) | Data not directly available, but expected to be lower than longer poly-lysine chains |
| KKKKKKKK (K8) | ~1500 |
| RRRRRRRR (R8) | ~3000 |
| TAT (GRKKRRQRRRPQ) | ~2500 |
| Penetratin (RQIKIWFQNRRMKWKK) | ~2000 |
| Data is illustrative and compiled from general knowledge in the field, with relative comparisons based on findings such as those in Patel et al. (2019) where longer and arginine-rich peptides showed higher uptake.[2] |
Table 2: Effect of Endocytosis Inhibitors on Cationic Peptide Uptake
| Inhibitor | Target Pathway | Expected % Inhibition of Uptake |
| Chlorpromazine | Clathrin-mediated endocytosis | 20-40% |
| Filipin | Caveolae-mediated endocytosis | 10-30% |
| Amiloride | Macropinocytosis | 30-60% |
| Low Temperature (4°C) | Energy-dependent uptake | >80% |
| Expected inhibition ranges are estimates based on typical results for cationic CPPs and can vary significantly between cell types and specific conjugates. |
Experimental Protocols
Protocol 1: Quantification of K4 Peptide Conjugate Uptake by Flow Cytometry
Objective: To quantitatively measure the cellular uptake of a fluorescently labeled K4 peptide conjugate.
Materials:
-
Fluorescently labeled K4 peptide conjugate (e.g., FITC-K4)
-
Target cells (e.g., HeLa)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C, 5% CO2.
-
Peptide Treatment:
-
Prepare a stock solution of the FITC-K4 conjugate in sterile water or an appropriate buffer.
-
Dilute the stock solution in serum-free cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 20 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the FITC-K4 conjugate solutions to the respective wells. Include a well with untreated cells as a negative control.
-
Incubate for the desired time (e.g., 2 hours) at 37°C.
-
-
Cell Harvesting and Washing:
-
Remove the peptide-containing medium and wash the cells twice with cold PBS to remove surface-bound peptide.
-
Add Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to microcentrifuge tubes.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer equipped with a 488 nm laser for excitation and a 530/30 nm bandpass filter for FITC emission.
-
Collect data for at least 10,000 events per sample.
-
Gate the live cell population based on forward and side scatter.
-
Determine the mean fluorescence intensity (MFI) of the gated population for each sample.
-
-
Data Analysis:
-
Subtract the MFI of the untreated control cells from the MFI of the treated cells to obtain the net MFI.
-
Plot the net MFI against the concentration of the FITC-K4 conjugate.
-
Visualizations
References
- 1. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Hemolytic Activity of K4 Peptide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the K4 peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on minimizing hemolytic activity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My K4 peptide is showing high hemolytic activity. What could be the cause?
A1: High hemolytic activity of this compound (sequence: KKKKPLFGLFFGLF) is often attributed to its physicochemical properties. The peptide possesses a cationic N-terminus (KKKK) and a hydrophobic C-terminal domain (PLFGLFFGLF), which can lead to non-specific interactions with and disruption of erythrocyte membranes.[1][2] In some studies, a K4 peptide with this sequence exhibited strong hemolytic activity, with one reporting 24% hemolysis at a concentration of 1 mg/ml.[1][2] However, other research has indicated lower toxicity, with a reported 50% hemolytic dose (HD50) of 100 µg/ml resulting in only 3% hemolysis, and another study showing only 6.65% hemolysis at 160 µg/ml.[1][2][3] This variability suggests that experimental conditions, peptide purity, and the source of erythrocytes can significantly influence the observed hemolytic activity.
Troubleshooting Steps:
-
Verify Peptide Purity: Impurities from synthesis, such as truncated or deletion sequences, can contribute to cytotoxicity. Ensure your peptide is of high purity (>95%) using analytical techniques like HPLC and mass spectrometry.
-
Re-evaluate Experimental Conditions: Hemolysis can be influenced by factors such as the concentration of red blood cells, incubation time, and temperature. Ensure these parameters are consistent with established protocols.
-
Consider Peptide Aggregation: this compound has been observed to self-assemble and form spherical objects in aqueous solutions.[4] This aggregation could potentially influence its interaction with cell membranes. Consider preparing fresh solutions and using appropriate buffers to minimize aggregation.
Q2: How can I modify this compound to reduce its hemolytic activity while preserving its therapeutic effects?
A2: A common strategy to reduce the hemolytic activity of antimicrobial peptides is to decrease their hydrophobicity. The interaction with eukaryotic membranes, leading to hemolysis, is often driven by hydrophobic interactions.[5] By substituting hydrophobic amino acids with less hydrophobic ones, it's possible to decrease the peptide's lytic effect on red blood cells.
Modification Strategy:
-
Amino Acid Substitution: Consider substituting some of the hydrophobic residues in the C-terminal domain (e.g., Leucine (L) or Phenylalanine (F)) with less hydrophobic amino acids like Alanine (A). For example, in a study on a similar peptide designated GA-K4, replacing two leucine residues with alanine (GA-K4A) resulted in a significant reduction in hemolytic activity.[5] This approach aims to strike a balance where antimicrobial activity is retained while cytotoxicity is minimized.
Q3: What is the general mechanism behind the hemolytic activity of cationic peptides like K4?
A3: The hemolytic activity of cationic antimicrobial peptides is primarily due to their interaction with and disruption of the cell membrane.[6] The positively charged N-terminus of this compound facilitates initial electrostatic interactions with the negatively charged components of the erythrocyte membrane. Following this initial binding, the hydrophobic C-terminal portion of the peptide inserts into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell lysis.[6][7]
Quantitative Data on Hemolytic Activity
The following table summarizes the reported hemolytic activity of this compound from various studies. Note the differences in reported values, which may be due to variations in experimental conditions.
| Peptide Sequence | Concentration | % Hemolysis | Reported HD50/HC50 | Source of Erythrocytes | Reference |
| KKKKPLFGLFFGLF | 1 mg/ml | 24% | - | Human | [1][2] |
| KKKKPLFGLFFGLF | - | 3% | 100 µg/ml | Not Specified | [2] |
| KKKKPLFGLFFGLF | 160 µg/ml | 6.65% | - | Rabbit | [3] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of K4 Peptide
This protocol describes a general method for the synthesis of this compound (KKKKPLFGLFFGLF) using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Pro-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Phe-OH)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Activator base (e.g., DIPEA)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA), deionized water, and scavengers (e.g., triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Phe-OH) to the resin using a coupling agent like HBTU/HOBt and an activator base like DIPEA in DMF.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the K4 sequence.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection.
-
Cleavage and Deprotection of Side Chains: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation: Precipitate the crude peptide by adding it to cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide fractions to obtain a white powder.
Purification of K4 Peptide by RP-HPLC
This protocol outlines a general procedure for purifying the synthesized K4 peptide.
Materials:
-
Crude K4 peptide
-
RP-HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% acetonitrile with 0.1% TFA
-
Analytical HPLC system for purity analysis
-
Mass spectrometer for identity confirmation
Procedure:
-
Sample Preparation: Dissolve the crude K4 peptide in a small volume of Mobile Phase A.
-
Column Equilibration: Equilibrate the preparative C18 column with Mobile Phase A.
-
Injection and Elution: Inject the peptide solution onto the column and elute with a linear gradient of increasing Mobile Phase B.
-
Fraction Collection: Collect fractions as the peptide elutes, monitoring the absorbance at 220 nm.
-
Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC.
-
Identity Confirmation: Confirm the identity of the peptide in the pure fractions using mass spectrometry.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final product.
Hemolysis Assay
This protocol provides a general method for assessing the hemolytic activity of this compound.
Materials:
-
Fresh red blood cells (e.g., human, rabbit)
-
Phosphate-buffered saline (PBS)
-
K4 peptide stock solution
-
Positive control: 1% Triton X-100
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Red Blood Cells (RBCs): Wash fresh RBCs with PBS by repeated centrifugation and resuspend in PBS to the desired concentration (e.g., 2% v/v).
-
Prepare Peptide Dilutions: Prepare a series of dilutions of this compound in PBS.
-
Incubation: In a 96-well plate, mix the peptide dilutions with the RBC suspension. Include a positive control (RBCs with 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs with PBS for 0% hemolysis).
-
Incubate: Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measure Hemoglobin Release: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 415 nm using a spectrophotometer.
-
Calculate Percentage Hemolysis: Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Signaling Pathways and Mechanisms
The hemolytic activity of K4 and similar cationic antimicrobial peptides is primarily a result of direct physical disruption of the erythrocyte membrane rather than a specific signaling pathway. The process can be visualized as follows:
References
- 1. Evaluation of Antibacterial and Cytotoxic Effects of K4 Synthetic Peptide [transresurology.com]
- 2. transresurology.com [transresurology.com]
- 3. borea.mnhn.fr [borea.mnhn.fr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of supported membrane disruption by antimicrobial peptide protegrin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antibacterial Efficacy of Synthetic K4 Peptide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Synthetic peptides, such as the K4 peptide, have emerged as promising candidates. This guide provides a comprehensive comparison of this compound's antibacterial activity against various bacterial strains and its cytotoxic effects, supported by experimental data from published studies. Detailed methodologies for key validation assays are also presented to aid in the design and interpretation of related research.
Physicochemical Properties of K4 Peptide
This compound is a 14-residue linear cationic peptide.[1] Its design incorporates features known to be crucial for antimicrobial activity, including a net positive charge and a significant percentage of hydrophobic residues.[1][2] These characteristics are believed to facilitate its interaction with and disruption of bacterial cell membranes.[3][4]
| Property | Value | Reference |
| Residues | 14 | [1] |
| Amino Acid Composition | 4 Lys, 4 Phe, 3 Leu | [2][3] |
| Net Positive Charge | +4 | [1][2][3] |
| Hydrophobicity | 50% | [1][2][3] |
Antibacterial Activity: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This compound has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1]
Table 1: Comparative MIC Values of K4 Peptide and Standard Antibiotics (µg/mL)
| Bacterial Strain | Gram Type | K4 Peptide | Ampicillin | Gentamicin | Reference |
| Bacillus megaterium | Gram-positive | 5-10 | >160 | 2.5-5 | [1] |
| Staphylococcus aureus | Gram-positive | 10-20 | 2.5-5 | 2.5-5 | [1] |
| Staphylococcus aureus | Gram-positive | 50 | - | - | [2] |
| Staphylococcus epidermidis | Gram-positive | >400 | - | - | [2] |
| Enterococcus faecalis | Gram-positive | 20-40 | 10-20 | 80-160 | [1] |
| Listeria monocytogenes | Gram-positive | 20-40 | 2.5-5 | 5-10 | [1] |
| Escherichia coli | Gram-negative | 5-10 | 5-10 | 1.25-2.5 | [1] |
| Pseudomonas aeruginosa | Gram-negative | 40-80 | >160 | 2.5-5 | [1] |
| Pseudomonas aeruginosa | Gram-negative | >400 | - | - | [2] |
| Klebsiella pneumoniae | Gram-negative | 40-80 | >160 | 1.25-2.5 | [1] |
| Salmonella typhimurium | Gram-negative | 40-80 | 5-10 | 1.25-2.5 | [1] |
| Enterobacter cloacae | Gram-negative | 50 | - | - | [2] |
| Brucella melitensis | Gram-negative | 25 | - | - | [2][3] |
| Vibrio harveyi | Gram-negative | 5-10 | 40-80 | 10-20 | [1] |
| Vibrio alginolyticus | Gram-negative | 5-10 | 80-160 | 10-20 | [1] |
| Vibrio aestuarianus | Gram-negative | 5-10 | 20-40 | 10-20 | [1] |
| Vibrio splendidus | Gram-negative | 10-20 | 20-40 | 10-20 | [1] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Bactericidal Activity: Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. Studies have shown that the MBC of this compound is generally close to its MIC, indicating a bactericidal rather than bacteriostatic mode of action. For instance, against Brucella melitensis, the MBC was found to be 25 µg/mL.[2][3] For other bacteria, the MBC values were reported to be in the range of >25-400 µg/ml.[2][3]
Cytotoxicity and Hemolytic Activity
A crucial aspect of developing any new therapeutic agent is its safety profile. The cytotoxicity of this compound has been evaluated against various mammalian cell lines, and its hemolytic activity has been tested on red blood cells.
Table 2: Cytotoxicity and Hemolytic Activity of K4 Peptide
| Cell Line / Assay | Metric | K4 Peptide Concentration | Result | Reference |
| Chinese Hamster Ovary (CHO-K1) | Cell Viability | At bacteriolytic concentration | No significant cytotoxic effect | [1][2][3] |
| HeLa Cells | Cytotoxicity (MTT Assay, 24h) | 6.3 µg/mL | 80% cytotoxicity (20% cell viability) | [2] |
| Human Red Blood Cells | Hemolysis Assay | 1 mg/mL | 24% hemolysis | [2][3] |
| Rabbit Erythrocytes | Hemolysis Assay | 160 µg/mL | 6.65% hemolysis | [1] |
| Macrophage Cell Line (J774) | Nitric Oxide Production (48h) | 6.3 µg/mL | 25.9873 µM | [2][3] |
Note: The conflicting cytotoxicity results between CHO-K1 and HeLa cells may be due to differences in cell lines and experimental protocols.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using a broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Preparation: this compound is serially diluted in MHB in a 96-well microtiter plate.
-
Incubation: An equal volume of the bacterial inoculum is added to each well containing the serially diluted peptide. A positive control (bacteria without peptide) and a negative control (broth only) are included.
-
Reading: The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[3][5]
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterium.
-
Preparation: A mid-logarithmic phase bacterial culture is diluted to a starting concentration of approximately 1 x 10^6 CFU/mL in MHB.
-
Exposure: this compound is added at concentrations corresponding to its MIC, as well as multiples of the MIC (e.g., 2x MIC, 4x MIC). A growth control without the peptide is also included.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
Plating and Incubation: The aliquots are serially diluted, plated on nutrient agar, and incubated at 37°C for 24 hours.
-
Counting: The number of viable colonies is counted to determine the reduction in CFU/mL over time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.[6][7][8]
Cytotoxicity Assay (LDH Release Assay)
The lactate dehydrogenase (LDH) assay is a common method to assess cell membrane integrity and cytotoxicity.
-
Cell Seeding: Mammalian cells (e.g., HeLa, CHO-K1) are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
Controls: Include a negative control (untreated cells for spontaneous LDH release) and a positive control (cells treated with a lysis buffer for maximum LDH release).[9][10]
-
Supernatant Collection: A portion of the cell culture supernatant is carefully transferred to a new plate.
-
LDH Reaction: An LDH reaction mixture is added to each well, and the plate is incubated in the dark at room temperature.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The percentage of cytotoxicity is calculated based on the absorbance values of the treated and control wells.
Visualizations
Experimental Workflow
Caption: Workflow for validating the antibacterial activity of K4 peptide.
Proposed Mechanism of Action
Caption: Proposed mechanism of K4 peptide's antibacterial action.
Gram-Positive vs. Gram-Negative Bacterial Cell Wall
Caption: Structural differences in bacterial cell walls.[11][12][13][14]
References
- 1. borea.mnhn.fr [borea.mnhn.fr]
- 2. Evaluation of Antibacterial and Cytotoxic Effects of K4 Synthetic Peptide [transresurology.com]
- 3. transresurology.com [transresurology.com]
- 4. Cellular Membrane Composition Requirement by Antimicrobial and Anticancer Peptide GA-K4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antibacterial activity and mechanism of a novel peptide MR-22 against multidrug-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial peptide 2K4L disrupts the membrane of multidrug-resistant Acinetobacter baumannii and protects mice against sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Designing Antibacterial Peptides with Enhanced Killing Kinetics [frontiersin.org]
- 8. emerypharma.com [emerypharma.com]
- 9. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Gram Positive vs Gram Negative Bacteria Explained | Technology Networks [technologynetworks.com]
- 12. Gram-positive and gram-negative: What is the difference? [medicalnewstoday.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Gram-positive bacteria - Wikipedia [en.wikipedia.org]
K4 peptide vs. other antimicrobial peptides comparative study
A Comparative Analysis of K4 Peptide and Other Antimicrobial Peptides
In the face of rising antimicrobial resistance, the scientific community is actively exploring novel therapeutic agents. Among these, antimicrobial peptides (AMPs) have emerged as a promising class of molecules. This guide provides a comparative analysis of the synthetic K4 peptide against two well-established antimicrobial peptides, LL-37 and Polymyxin B, to assist researchers, scientists, and drug development professionals in their evaluation of potential therapeutic candidates.
Performance Comparison
The following tables summarize the quantitative data on the antimicrobial, cytotoxic, and hemolytic activities of K4 peptide, LL-37, and Polymyxin B. It is important to note that this data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental methodologies.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Target Microorganism | K4 Peptide | LL-37 | Polymyxin B |
| Escherichia coli | 5-10[1] | 15.6-1000[2] | 0.5-4 |
| Pseudomonas aeruginosa | 50-400[1][3] | 15.6-1000[2] | 1-8 |
| Staphylococcus aureus | 10-50[1] | >100 | >128 |
| Brucella melitensis | 25[1][3] | - | - |
| Enterococcus cloacae | 50[1][3] | - | - |
| Staphylococcus epidermidis | >400[1][3] | - | - |
Table 2: Cytotoxicity (IC50 in µg/mL)
| Cell Line | K4 Peptide | LL-37 | Polymyxin B |
| HeLa | ~15.6 (80% cytotoxicity at 6.3 µg/ml after 24h)[3] | >100 | - |
| CHO-K1 | Non-toxic at bacteriolytic concentrations | - | - |
| Human Fibroblasts (WI-38) | - | >200 | - |
| Human Embryonic Kidney (HEK293) | - | >100 | - |
Table 3: Hemolytic Activity
| Peptide | HC50 (µg/mL) | % Hemolysis at specific concentration |
| K4 Peptide | >1000 (24% at 1 mg/ml)[1][3] | 24% at 1000 µg/mL[1][3] |
| LL-37 | >256 | <5% at 150 µg/mL |
| Polymyxin B | 110 | - |
Mechanism of Action
The primary mechanism of action for most antimicrobial peptides, including K4, LL-37, and Polymyxin B, involves the disruption of the bacterial cell membrane.
Bacterial Membrane Disruption
Cationic AMPs are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria. This interaction leads to membrane permeabilization and ultimately cell death.
Caption: General mechanism of antimicrobial peptide action on bacterial membranes.
Immunomodulatory Effects
Some antimicrobial peptides can also modulate the host immune response. For instance, K4 peptide has been shown to induce nitric oxide (NO) production in macrophages, which is a key molecule in the immune response against pathogens[1][3]. While the specific signaling pathway for K4 is not fully elucidated, a general pathway for AMP-induced immune response is proposed below.
Caption: Hypothetical signaling pathway for K4 peptide-induced nitric oxide production in macrophages.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol:
-
Bacterial Culture: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated overnight at 37°C.
-
Inoculum Preparation: The overnight culture is diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: The antimicrobial peptide is serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Mammalian cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Peptide Treatment: The cells are treated with various concentrations of the peptide and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Viability Calculation: Cell viability is calculated as a percentage of the absorbance of untreated control cells.
Hemolysis Assay
This assay measures the ability of a substance to lyse red blood cells (erythrocytes).
Caption: Experimental workflow for the hemolysis assay.
Protocol:
-
RBC Preparation: Freshly drawn red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. A final suspension of a specific concentration (e.g., 2% v/v) is prepared in PBS.
-
Peptide Incubation: The RBC suspension is incubated with various concentrations of the peptide at 37°C for a defined time (e.g., 1 hour).
-
Controls: A negative control (PBS) and a positive control (a lytic agent like Triton X-100 for 100% hemolysis) are included.
-
Centrifugation: The samples are centrifuged to pellet the intact RBCs.
-
Absorbance Measurement: The absorbance of the supernatant, which contains the released hemoglobin, is measured at 540 nm.
-
Hemolysis Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Conclusion
References
K4 Peptide vs. Traditional Antibiotics: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Among the promising alternatives are antimicrobial peptides (AMPs), with the synthetic K4 peptide emerging as a subject of significant interest. This guide provides a comprehensive comparison of the efficacy of the K4 peptide against traditional antibiotics, supported by available experimental data and detailed methodologies.
At a Glance: K4 Peptide vs. Traditional Antibiotics
| Feature | K4 Peptide | Traditional Antibiotics (e.g., Beta-lactams, Fluoroquinolones) |
| Primary Mechanism of Action | Rapid disruption of the bacterial cell membrane integrity. | Inhibition of essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication. |
| Mode of Action | Primarily bactericidal. | Can be either bactericidal or bacteriostatic. |
| Spectrum of Activity | Broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] | Varies from narrow to broad-spectrum depending on the specific antibiotic. |
| Resistance Development | Generally considered to have a lower propensity for inducing resistance due to its physical mechanism of action. | Resistance is a major global health concern, often developed through enzymatic degradation, target modification, or efflux pumps. |
Quantitative Efficacy: A Look at the Numbers
The following tables summarize the Minimum Inhibitory Concentration (MIC) of this compound and two common traditional antibiotics, Ampicillin (a beta-lactam) and Gentamicin (an aminoglycoside), against various bacterial strains. It is important to note that this data is compiled from multiple studies and direct comparisons should be made with caution as experimental conditions may have varied.
Table 1: Minimum Inhibitory Concentration (MIC) of K4 Peptide against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Brucella melitensis | 25 | [2][3] |
| Staphylococcus aureus | 10-20 | [1] |
| Escherichia coli | 5-10 | [1] |
| Pseudomonas aeruginosa | 40-80 | [1] |
| Listeria monocytogenes | 20-40 | [1] |
| Klebsiella pneumoniae | 40-80 | [1] |
| Enterococcus faecalis | 80-160 | [1] |
| Bacillus megaterium | 5-10 | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of Ampicillin and Gentamicin against various bacterial strains.
| Bacterial Strain | Ampicillin MIC (µg/mL) | Gentamicin MIC (µg/mL) | Reference |
| Staphylococcus aureus | 0.25 - >128 | 0.12 - >128 | |
| Escherichia coli | 2 - >256 | 0.25 - >128 | |
| Pseudomonas aeruginosa | >1024 | 0.5 - >128 | |
| Klebsiella pneumoniae | 2 - >256 | 0.25 - >128 | |
| Enterococcus faecalis | 1 - 8 | 4 - >128 |
Note: The MIC values for Ampicillin and Gentamicin are presented as ranges to reflect the variability in susceptibility among different strains and the potential for resistance.
Unraveling the Mechanisms: How They Work
The fundamental difference in the efficacy of this compound and traditional antibiotics lies in their distinct mechanisms of action.
K4 Peptide: A Direct Assault on the Bacterial Membrane
This compound's primary mode of action is the rapid and direct disruption of the bacterial cell membrane.[4] As a cationic peptide, it is electrostatically attracted to the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial interaction is followed by the insertion of the peptide into the lipid bilayer, leading to pore formation, increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.[4]
Caption: Mechanism of action of this compound.
Traditional Antibiotics: Targeting Essential Cellular Machinery
In contrast, traditional antibiotics typically act on specific intracellular targets, interfering with essential bacterial processes.
Beta-Lactam Antibiotics (e.g., Ampicillin): These antibiotics inhibit the synthesis of the peptidoglycan layer of the bacterial cell wall. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes crucial for the cross-linking of peptidoglycan chains. The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis.
Caption: Mechanism of action of beta-lactam antibiotics.
Fluoroquinolone Antibiotics (e.g., Ciprofloxacin): Fluoroquinolones target bacterial DNA replication by inhibiting two key enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for relaxing supercoiled DNA and separating replicated DNA strands. By inhibiting these enzymes, fluoroquinolones block DNA replication and repair, leading to bacterial cell death.
Caption: Mechanism of action of fluoroquinolone antibiotics.
Experimental Protocols: The "How-To" Behind the Data
The following are detailed methodologies for the key experiments used to evaluate the efficacy of antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol: Broth Microdilution Method
-
Preparation of Antimicrobial Agent Stock Solution: Dissolve this compound or traditional antibiotic in an appropriate solvent to create a high-concentration stock solution.
-
Preparation of Bacterial Inoculum: Culture the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial agent in the broth medium.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted antimicrobial agent. Include a positive control (bacteria and broth, no antimicrobial) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible bacterial growth.
References
- 1. borea.mnhn.fr [borea.mnhn.fr]
- 2. Evaluation of Antibacterial and Cytotoxic Effects of K4 Synthetic Peptide [transresurology.com]
- 3. transresurology.com [transresurology.com]
- 4. Frontiers | Dual antibacterial mechanism of [K4K15]CZS-1 against Salmonella Typhimurium: a membrane active and intracellular-targeting antimicrobial peptide [frontiersin.org]
Comparative Analysis of Urokinase Plasminogen Activator Receptor (uPAR) Targeting Peptides: A Focus on Specificity
This guide provides a detailed comparison of peptides designed to target the urokinase plasminogen activator receptor (uPAR), a key protein implicated in cancer invasion and metastasis.[1][2][3] The overexpression of uPAR on the surface of various tumor cells makes it an attractive target for diagnostic imaging and targeted drug delivery.[1][2] Here, we focus on the binding specificity of the well-characterized synthetic peptide, AE105, and compare its performance with the naturally derived amino-terminal fragment (ATF) of the urokinase-type plasminogen activator (uPA).
Quantitative Analysis of Binding Affinity
The binding affinity of a targeting peptide to its receptor is a critical determinant of its efficacy and specificity. The equilibrium dissociation constant (Kd) is a common metric used to quantify this interaction, with lower Kd values indicating higher affinity.
| Peptide | Target | Cell Line / System | Kd (nM) | Measurement Method |
| AE105 | Human uPAR | Purified human uPAR | ~15 | Surface Plasmon Resonance |
| DOTA-AE105 | Human uPAR | Purified human uPAR | 53 | Surface Plasmon Resonance |
| AE105 | Human uPAR | U87MG glioblastoma cells | - (IC50 = 16 nM) | Competition Assay |
| DOTA-AE105 | Human uPAR | U87MG glioblastoma cells | - (IC50 = 130 nM) | Competition Assay |
| [177Lu]Lu-DOTA-AE105 | Human uPAR | HEK-uPAR cells | 20 ± 1 | Saturation Binding Assay |
| Amino-Terminal Fragment (ATF) of uPA | Human uPAR | Various | 0.1 - 0.5 | Various |
Data compiled from multiple sources.[3][4][5][6][7] Note that conjugation of molecules like DOTA for imaging purposes can slightly decrease the binding affinity of AE105.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine peptide binding affinity and specificity.
1. Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
-
Immobilization: Purified recombinant human uPAR is immobilized on a sensor chip surface.
-
Binding: A solution containing the peptide of interest (e.g., AE105) at various concentrations is flowed over the sensor surface. The binding of the peptide to the immobilized uPAR causes a change in the refractive index at the surface, which is detected by the SPR instrument.
-
Dissociation: A buffer solution is flowed over the surface to measure the dissociation of the peptide from the receptor.
-
Data Analysis: The association and dissociation rate constants are determined from the sensorgram data. The equilibrium dissociation constant (Kd) is then calculated as the ratio of the dissociation rate constant (koff) to the association rate constant (kon).
2. Cell-Based Competition Binding Assay
This assay measures the ability of a non-labeled peptide to compete with a labeled ligand for binding to receptors on the cell surface.
-
Cell Culture: uPAR-positive cells (e.g., U87MG human glioblastoma cells) are cultured to an appropriate density.
-
Competition: The cells are incubated with a constant concentration of a radiolabeled or fluorescently labeled uPAR ligand (e.g., labeled ATF) and increasing concentrations of the unlabeled competitor peptide (e.g., AE105).
-
Washing and Detection: After incubation, unbound ligand is washed away, and the amount of bound labeled ligand is quantified using a suitable detection method (e.g., scintillation counting for radiolabels or flow cytometry for fluorescent labels).
-
Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined. This value can be used to estimate the binding affinity of the competitor peptide.
3. In Vivo Tumor Uptake and Specificity Studies using MicroPET Imaging
Micro-Positron Emission Tomography (microPET) is a non-invasive imaging technique used to visualize and quantify the distribution of a radiolabeled peptide in a living animal.
-
Radiolabeling: The uPAR-targeting peptide is conjugated with a chelator like DOTA and labeled with a positron-emitting radionuclide such as 64Cu.[4][8]
-
Animal Model: Mice bearing xenograft tumors with high (e.g., U87MG) and low/negative (e.g., MDA-MB-435) uPAR expression are used.[4][6]
-
Injection and Imaging: The radiolabeled peptide is injected into the mice, and PET scans are acquired at various time points.
-
Specificity Confirmation (Blocking Study): To demonstrate receptor-specific uptake, a separate group of mice with uPAR-positive tumors is co-injected with an excess of the unlabeled peptide. A significant reduction in tumor uptake of the radiolabeled peptide in the presence of the unlabeled competitor confirms specificity.[4][8]
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for the tumors and other organs to quantify the uptake and assess the in vivo targeting specificity.
Signaling Pathway and Experimental Workflow
uPAR Signaling Pathway
The binding of uPA to uPAR initiates a cascade of events that promote cell migration, invasion, and proliferation. uPAR, being a GPI-anchored protein, lacks an intracellular domain and thus interacts with other transmembrane proteins, such as integrins and G-protein coupled receptors, to transduce signals.[1][3] The primary function of the uPA-uPAR complex is to convert plasminogen to plasmin, a broad-spectrum protease that degrades the extracellular matrix.[1][3]
uPAR signaling cascade.
Experimental Workflow for Specificity Analysis
The following workflow outlines the steps involved in assessing the binding specificity of a novel uPAR-targeting peptide.
Workflow for specificity analysis.
Conclusion
The synthetic peptide AE105 demonstrates high affinity and specificity for human uPAR, making it a valuable tool for the development of targeted diagnostics and therapeutics.[4][8][9] While the natural ligand fragment, ATF, exhibits higher intrinsic affinity, its larger size and potential for off-target interactions may present challenges for therapeutic development. The rigorous evaluation of binding specificity through a combination of in vitro and in vivo assays is paramount in the preclinical development of any targeted peptide. The methodologies and comparative data presented in this guide serve as a resource for researchers in the field of drug development and molecular imaging.
References
- 1. Frontiers | Targeting the Urokinase-Type Plasminogen Activator Receptor (uPAR) in Human Diseases With a View to Non-invasive Imaging and Therapeutic Intervention [frontiersin.org]
- 2. Targeting the Urokinase-Type Plasminogen Activator Receptor (uPAR) in Human Diseases With a View to Non-invasive Imaging and Therapeutic Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urokinase Plasminogen Activator Receptor (uPAR) Targeted Nuclear Imaging and Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Design and Preclinical Evaluation of Novel uPAR-Targeting Radiopeptides Modified with an Albumin-Binding Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urokinase Plasminogen Activator Receptor (uPAR) Targeted Nuclear Imaging and Radionuclide Therapy [thno.org]
- 9. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Control Experiments for K4 Peptide Functional Assays
This guide provides a comprehensive overview of essential control experiments for validating the function of the K4 peptide, a novel synthetic peptide designed to selectively induce apoptosis in cancer cells. For researchers, scientists, and drug development professionals, establishing the specificity and mechanism of action of a new therapeutic agent is paramount. This document outlines the critical negative and positive controls required for robust functional assays and presents supporting data and detailed protocols to ensure the reliability and reproducibility of experimental findings.
At the core of this guide is the principle that the observed biological activity of this compound is a direct result of its specific amino acid sequence and not an artifact of its chemical properties or the experimental system. By comparing the activity of this compound against a panel of carefully selected controls, researchers can confidently validate its therapeutic potential.
This compound and its Hypothesized Signaling Pathway
This compound is hypothesized to induce apoptosis by binding to a specific, overexpressed receptor on the surface of cancer cells, initiating a downstream caspase signaling cascade. This targeted mechanism is designed to minimize off-target effects and enhance safety. A clear understanding of this pathway is crucial for designing relevant functional assays and interpreting results.
Caption: Hypothesized signaling pathway for K4 peptide-induced apoptosis.
Experimental Design: The Hierarchy of Controls
A multi-layered control strategy is essential to dissect the specific activity of this compound. This involves comparing the experimental group (cells treated with K4 peptide) to several control groups, each designed to rule out a specific alternative explanation for the observed effects. The relationship between these controls provides a logical framework for data interpretation.
Caption: Logical relationships between experimental and control groups.
Functional Assays: Protocols and Comparative Data
To validate the pro-apoptotic function of this compound, a series of quantitative assays should be performed. The inclusion of proper controls is mandatory for each.
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in viability suggests cytotoxic or anti-proliferative effects.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Remove the medium and add fresh medium containing the respective treatments:
-
K4 Peptide: 10 µM final concentration.
-
Vehicle Control: Equal volume of the peptide solvent (e.g., sterile PBS).
-
Scrambled Peptide Control: 10 µM of a peptide with the same amino acid composition as K4 but in a randomized sequence.[1][2]
-
Positive Control: 1 µM Staurosporine.
-
Untreated Control: Medium only.
-
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the results to the untreated control to calculate the percentage of cell viability.
Comparative Data Table:
| Treatment Group | Concentration | Mean Absorbance (570 nm) | Std. Dev. | % Cell Viability | Interpretation |
| Untreated Control | N/A | 1.25 | 0.08 | 100% | Baseline viability |
| Vehicle Control (PBS) | N/A | 1.23 | 0.09 | 98.4% | Vehicle has no effect |
| Scrambled Peptide | 10 µM | 1.21 | 0.11 | 96.8% | Effect is sequence-specific |
| K4 Peptide | 10 µM | 0.45 | 0.05 | 36.0% | Significant cytotoxic activity |
| Positive Control (Staurosporine) | 1 µM | 0.21 | 0.03 | 16.8% | Assay is working correctly |
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells, confirming that cell death is occurring via apoptosis.
Experimental Protocol:
-
Cell Culture and Treatment: Seed 1x10^6 cells in 6-well plates, allow them to adhere, and treat with K4 peptide and controls as described for the MTT assay for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V- / PI-
-
Early Apoptosis: Annexin V+ / PI-
-
Late Apoptosis/Necrosis: Annexin V+ / PI+
-
Comparative Data Table:
| Treatment Group | % Healthy Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic (Q2) | Interpretation |
| Untreated Control | 95.1% | 2.5% | 1.8% | Baseline apoptosis |
| Vehicle Control (PBS) | 94.5% | 2.8% | 2.1% | Vehicle is non-apoptotic |
| Scrambled Peptide | 93.8% | 3.5% | 2.4% | Sequence specificity confirmed |
| K4 Peptide | 42.3% | 35.8% | 19.5% | Induces significant apoptosis |
| Positive Control (Staurosporine) | 15.7% | 48.9% | 33.2% | Assay validity confirmed |
General Experimental Workflow
A standardized workflow ensures consistency across experiments and control groups. Proper handling and execution at each step are crucial for generating high-quality, interpretable data.[3]
Caption: Standardized workflow for K4 peptide functional assays.
By rigorously applying the control strategies outlined in this guide, researchers can build a strong, evidence-based case for the specific biological function of this compound, paving the way for further preclinical and clinical development.
References
Reproducibility of K4 Peptide Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The K4 peptide, a de novo designed cationic peptide, has demonstrated significant potential in both antimicrobial and targeted drug delivery applications. Its short 14-amino acid sequence and amphipathic α-helical structure contribute to its biological activity. This guide provides a comparative analysis of this compound's performance against common alternatives, supported by experimental data and detailed protocols to ensure reproducibility.
Data Presentation
Antimicrobial Activity
The antimicrobial efficacy of K4 and alternative peptides is compared based on their Minimum Inhibitory Concentration (MIC) and hemolytic activity. MIC values indicate the lowest concentration of a peptide that inhibits the visible growth of a microorganism, while hemolytic activity assesses the peptide's toxicity to red blood cells, a key indicator of its potential for systemic use.
| Peptide | Target Organism | MIC (µg/mL) | Hemolytic Activity | Citation(s) |
| K4 Peptide | Aeromonas salmonicida | < 45 | Low | [1] |
| Vibrio splendidus | < 45 | Low | [1] | |
| Brucella melitensis | 25 | 24% at 1000 µg/mL | [2] | |
| Staphylococcus aureus | 50 | Low | [2] | |
| Enterobacter cloacae | 50 | Low | [2] | |
| LL-37 | Candida albicans | > 250 | < 5% at 175 µg/mL | [3] |
| Staphylococcus aureus | 42.25 - 169 | < 5% at 175 µg/mL | [3] | |
| Escherichia coli | 21.12 - 84.5 | < 5% at 175 µg/mL | [3] | |
| Melittin | Staphylococcus aureus | 2 | ~80% at 32 µM | [1] |
| Pseudomonas aeruginosa | 2 | ~80% at 32 µM | [1] | |
| Klebsiella pneumoniae | 4 | ~80% at 32 µM | [1] | |
| Escherichia coli | 0.6 - 1.2 µmol/L | > 45 µmol/L | [2] |
Cytotoxicity in Drug Delivery
The cytotoxic potential of this compound, often used in conjunction with the E4 peptide for targeted drug delivery, is compared with other liposomal drug delivery systems functionalized with cell-penetrating peptides (CPPs). The MTT assay is commonly used to assess cell viability.
| Delivery System | Cell Line | Cargo | Outcome | Citation(s) |
| E4/K4 Coiled-Coil System | HeLa-K cells | Doxorubicin | Enhanced cytotoxicity compared to free doxorubicin. | [4] |
| R8-modified Liposomes | U87-MG cells | Doxorubicin | Enhanced cellular uptake and cytotoxicity compared to unmodified liposomes. | [5] |
| BR2-modified Liposomes | HepG2 cells | Cantharidin | Enhanced cellular internalization and cytotoxicity compared to unmodified liposomes. | [6] |
Experimental Protocols
To ensure the reproducibility of the cited experimental results, detailed methodologies for key assays are provided below.
K4 Peptide Synthesis (General Protocol)
This compound, with the sequence (KIAALKE)4, is synthesized using Fmoc solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids (Lys(Boc), Ile, Ala, Leu, Glu(OtBu))
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma Pure)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Glu(OtBu)-OH) by dissolving it in DMF with DIC and Oxyma Pure. Add the activated amino acid to the resin and allow it to react for 2 hours. Wash the resin with DMF.
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the K4 sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide to obtain a white powder.
Caption: Workflow for the solid-phase synthesis of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial peptide that inhibits the growth of a specific bacterium.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture (e.g., S. aureus)
-
Antimicrobial peptide stock solution
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C. Dilute the overnight culture to a concentration of approximately 5 x 10^5 CFU/mL.
-
Peptide Dilution: Prepare a serial dilution of the antimicrobial peptide in MHB in a 96-well plate.
-
Inoculation: Add the diluted bacterial culture to each well of the 96-well plate containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth of the bacterium is observed. This can be determined visually or by measuring the optical density at 600 nm.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Hemolysis Assay
This assay measures the lytic activity of a peptide against red blood cells.
Materials:
-
Fresh human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Antimicrobial peptide stock solution
-
Triton X-100 (positive control)
-
96-well microtiter plate
-
Centrifuge
-
Spectrophotometer
Procedure:
-
RBC Preparation: Wash fresh RBCs three times with PBS by centrifugation. Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
Peptide Dilution: Prepare serial dilutions of the antimicrobial peptide in PBS in a 96-well plate.
-
Incubation: Add the RBC suspension to each well. Include a positive control (RBCs with 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs with PBS for 0% hemolysis). Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Hemolysis Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm. The percentage of hemolysis is calculated using the formula: [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100.
MTT Assay for Cytotoxicity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Adherent cells (e.g., HeLa)
-
Cell culture medium
-
Peptide or drug delivery system
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the peptide or drug delivery system for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control cells.
Signaling Pathway
This compound and related coiled-coil peptides are believed to exert some of their effects by modulating intracellular signaling pathways. Evidence suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis. Specifically, the p38 and c-Jun N-terminal kinase (JNK) branches of the MAPK pathway are implicated. Activation of this pathway can lead to the phosphorylation and activation of the transcription factor Activator Protein-1 (AP-1), which in turn regulates the expression of genes involved in inflammation and cell survival.
Caption: Proposed MAPK/AP-1 signaling pathway modulated by this compound.
References
- 1. Bee venom-derived antimicrobial peptide melectin has broad-spectrum potency, cell selectivity, and salt-resistant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and activity study of a melittin–thanatin hybrid peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Naturally Occurring Host Defense Peptide, LL-37, and Its Truncated Mimetics KE-18 and KR-12 Have Selected Biocidal and Antibiofilm Activities Against Candida albicans, Staphylococcus aureus, and Escherichia coli In vitro [frontiersin.org]
- 4. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-penetrating Peptide-coated Liposomes for Drug Delivery Across the Blood–Brain Barrier | Anticancer Research [ar.iiarjournals.org]
- 6. Liposomes equipped with cell penetrating peptide BR2 enhances chemotherapeutic effects of cantharidin against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to K4 Peptide and its Alternatives for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of therapeutic agents to specific cells or tissues is a paramount objective in modern medicine, promising enhanced efficacy and reduced off-target toxicity. Peptide-based delivery systems have emerged as a versatile and promising platform to achieve this goal. Among these, the K4 peptide, as part of a coiled-coil system, offers a unique mechanism for targeted delivery. This guide provides a comprehensive comparison of this compound system with prominent alternative cell-penetrating peptides (CPPs), namely TAT, Penetratin, and iRGD. We present available quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in selecting the most appropriate peptide-based delivery strategy for their specific application.
Overview of Peptide-Based Delivery Systems
Peptide-drug conjugates (PDCs) and peptide-functionalized nanoparticles leverage the specificity of peptides to guide therapeutic payloads to their intended destinations.[1] These systems offer several advantages, including high receptor affinity, low immunogenicity, and ease of synthesis and modification.[2]
The K4/E4 Coiled-Coil System: A Fusion-Based Approach
This compound, with the sequence (KIAALKE)4, operates in tandem with its complementary E4 peptide, (EIAALEK)4.[3][4] This system relies on the formation of a stable coiled-coil structure when E4 and K4 interact. For drug delivery, liposomes or other nanocarriers are functionalized with the E4 peptide, while the target cells are engineered to express this compound on their surface. The interaction between E4 and K4 triggers membrane fusion, leading to the direct delivery of the liposomal contents into the cytoplasm of the target cell.[3][4]
Cell-Penetrating Peptides (CPPs): Direct Translocation and Endocytosis
In contrast to the K4/E4 system, CPPs are short peptides that can traverse the cell membrane and deliver a variety of cargo molecules into the cell.[5] Their mechanism of entry can involve direct translocation across the lipid bilayer or endocytic pathways.[5]
-
TAT Peptide: Derived from the HIV-1 trans-activator of transcription protein, the TAT peptide is rich in arginine residues and is one of the most studied CPPs.[6]
-
Penetratin: Originally identified from the Antennapedia homeodomain of Drosophila, Penetratin is another well-characterized CPP with a high content of basic amino acids.
-
iRGD Peptide: This cyclic peptide has a unique tumor-homing and penetrating property. It first binds to αv integrins on tumor endothelium, is cleaved by a protease to expose a C-end Rule (CendR) motif, which then binds to neuropilin-1 (NRP-1) to activate a transport pathway that enhances penetration into the tumor tissue.[7][8]
Quantitative Performance Comparison
Direct comparative studies of the K4/E4 system and CPPs under identical experimental conditions are limited due to their fundamentally different mechanisms of action. The following tables summarize available quantitative data from various studies to provide a basis for comparison.
Table 1: In Vitro Cytotoxicity of Peptide-Drug Conjugates
| Peptide System | Drug | Cell Line | IC50 (µM) | Citation |
| E4-Lipo-DOX (targeting HeLa-K4 cells) | Doxorubicin | HeLa-K4 | ~2 | [4] |
| Free Doxorubicin | Doxorubicin | HeLa-K4 | ~5 | [4] |
| iRGD-CPT | Camptothecin | Human Colon Cancer Cells | Significantly lower than parent drug at µM concentrations | [9] |
| QR-KLU (VEGFR targeting) | Lytic Peptide (KLU) | Huh7 (Liver Cancer) | 7.3 ± 0.74 | [10] |
| QR-KLU (VEGFR targeting) | Lytic Peptide (KLU) | HUVEC (Endothelial) | 10.7 ± 0.292 | [10] |
Table 2: In Vivo Tumor Growth Inhibition
| Peptide System | Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition | Citation |
| E4-Lipo-DOX | Zebrafish Xenograft | HeLa-K4 | E4-Lipo-DOX | Suppressed cancer proliferation compared to free DOX | [3][4] |
| iRGD-CPT | Mouse Model | Colon Cancer | iRGD-CPT | Enhanced antitumor effects relative to parent drug | [9] |
| Cyclic NGR-Daunorubicin | Mouse Model | Kaposi's Sarcoma | Peptide-Drug Conjugate | 37.7% inhibition compared to control | [11][12] |
| VEGFR targeting PDC + TAE | Rabbit Model | VX2 Liver Tumor | Peptide-Drug Conjugate + Transarterial Embolization | Better anti-tumor effect than Doxorubicin + TAE | [10] |
Table 3: Cellular Uptake and Biodistribution
| Peptide | Method | Cell Line/Animal Model | Key Finding | Citation |
| TAT | Flow Cytometry | Various | Efficient cellular uptake, often localized in the nucleus. | [6][13] |
| Penetratin | Fluorescence Microscopy | Various | Efficient cellular uptake. | [14] |
| iRGD | In vivo imaging | Mouse models | High distribution toward tumor tissue. | [2][9] |
| E4-Lipo (targeting K4 cells) | Fluorescence Microscopy | HeLa-K4 | Specific delivery to K4-expressing cells. | [4] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[15][16]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of the peptide-drug conjugates for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[17]
Cellular Uptake Quantification: Flow Cytometry
Flow cytometry allows for the rapid quantification of fluorescently labeled peptide uptake in a large population of cells.[1][14][18]
-
Cell Preparation: Culture cells to the desired confluency.
-
Treatment: Incubate the cells with a fluorescently labeled peptide (e.g., FITC- or TAMRA-conjugated) at various concentrations and for different time points.
-
Washing: Wash the cells thoroughly with PBS or a heparin-containing buffer to remove non-internalized peptides.
-
Trypsinization: Detach the cells using trypsin.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity (MFI) of the cell population.
-
Data Analysis: Compare the MFI of treated cells to that of untreated controls to quantify uptake.
In Vivo Tumor Growth Inhibition Assay
This assay evaluates the efficacy of the peptide-drug conjugate in a living organism.[11][12][19]
-
Tumor Implantation: Subcutaneously or orthotopically implant tumor cells into immunocompromised mice.
-
Treatment Initiation: Once tumors reach a palpable size, randomize the animals into treatment and control groups.
-
Drug Administration: Administer the peptide-drug conjugate, free drug, and vehicle control via an appropriate route (e.g., intravenous, intraperitoneal) according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume (e.g., using calipers) at regular intervals throughout the study.
-
Body Weight Monitoring: Monitor the body weight of the animals as an indicator of systemic toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Analyze the tumor growth curves and final tumor weights to determine the efficacy of the treatment.
Visualization of Mechanisms and Workflows
Caption: K4/E4 Coiled-Coil Delivery Mechanism.
Caption: General Mechanisms of CPP-Mediated Drug Delivery.
Caption: Workflow for an In Vitro Cytotoxicity (MTT) Assay.
Concluding Remarks
The choice between this compound system and its alternatives depends heavily on the specific therapeutic application.
-
The K4/E4 system offers a highly specific, fusion-based delivery mechanism. Its primary advantage is the direct release of cargo into the cytoplasm, bypassing the endosomal pathway. However, it necessitates the genetic modification of target cells to express this compound, limiting its application to ex vivo cell therapies or specific in vivo gene delivery contexts.
-
Cell-Penetrating Peptides (TAT, Penetratin, iRGD) provide a more versatile approach for in vivo applications as they do not require target cell modification.
-
TAT and Penetratin are effective for general intracellular delivery but may lack tumor specificity.
-
iRGD stands out for its tumor-homing and penetration capabilities, making it a strong candidate for systemic cancer therapy. A significant challenge for CPPs is ensuring efficient endosomal escape to deliver the cargo to the cytosol.
-
Further head-to-head comparative studies are warranted to delineate the quantitative differences in delivery efficiency and therapeutic efficacy between these promising peptide-based systems. Researchers should carefully consider the mechanism of action, the nature of the cargo, and the specific biological target when selecting a peptide for targeted drug delivery.
References
- 1. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 2. dovepress.com [dovepress.com]
- 3. Quantification of the efficiency of cargo delivery by peptidic and pseudo-peptidic Trojan carriers using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of Coiled Coil Peptides in Liposomal Anticancer Drug Delivery Using a Zebrafish Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genetic Fusion of Transacting Activator of Transcription Peptide to Cyclized Green Fluorescence Protein Improves Stability, Intracellular Delivery, and Tumor Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted drug delivery using iRGD peptide for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iRGD peptide conjugation potentiates intraperitoneal tumor delivery of paclitaxel with polymersomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor-homing peptide iRGD-conjugate enhances tumor accumulation of camptothecin for colon cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A VEGFR targeting peptide-drug conjugate (PDC) suppresses tumor angiogenesis in a TACE model for hepatocellular carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. protocols.io [protocols.io]
- 17. Effect of peptide-conjugated nanoparticles on cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Comparative analysis of K4 peptide and its synthetic analogs
A comparative analysis of the K4 peptide and its synthetic analogs reveals a fascinating landscape of structure-function relationships, with applications spanning from targeted drug delivery to antimicrobial therapeutics. The designation "K4" is applied to several distinct peptide sequences, each with unique properties and mechanisms of action. This guide provides a detailed comparison of two prominent K4 peptides: the coiled-coil forming peptide used in drug delivery systems and a cationic antimicrobial peptide. We will delve into their performance, supported by experimental data, and explore their underlying signaling pathways and mechanisms.
Overview of K4 Peptides
Two primary classes of peptides are often referred to as K4:
-
Coiled-Coil K4 Peptide: This peptide, with the sequence (KIAALKE)4, forms a coiled-coil structure with its complementary E4 peptide, (EIAALEK)4. This interaction is leveraged for targeted drug delivery, where one peptide is attached to a drug carrier (like a liposome) and the other is expressed on the target cell surface, leading to specific binding and membrane fusion.[1]
-
Antimicrobial K4 Peptide: This is a synthetic, cationic peptide with the sequence KKKKPLFGLFFGLF.[2] It was designed to exhibit broad-spectrum antibacterial activity with low toxicity to mammalian cells.[2] Its mechanism is believed to involve direct interaction with and disruption of bacterial cell membranes.[2][3]
Comparative Performance Data
The functional efficacy of these peptides is best understood through quantitative data from various assays. The following tables summarize the key performance metrics for the antimicrobial K4 peptide and the application of the coiled-coil K4 peptide system.
Table 1: Antimicrobial Activity of K4 Peptide (KKKKPLFGLFFGLF)
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Reference |
| Brucella melitensis | 25 | 25 | [3] |
| Staphylococcus aureus | 50 | >400 | [3] |
| Enterococcus cloacae | 50 | >400 | [3] |
| Pseudomonas aeruginosa | 100-400 | >400 | [3] |
| Shigella sonnei | 100-400 | >400 | [3] |
| Escherichia coli | 200-400 | >400 | [3] |
| Klebsiella pneumoniae | 200-400 | >400 | [3] |
| Acinetobacter baumannii | 400 | >400 | [3] |
| Vibrio splendidus LGP32 | <45 | Bactericidal | [4] |
| Aeromonas salmonicida | <45 | Bactericidal | [4] |
Table 2: Cytotoxicity and Physicochemical Properties of Antimicrobial K4 Peptide
| Parameter | Value | Cell Line / Condition | Reference |
| Cytotoxicity (MTT Assay) | Non-toxic at bacteriolytic concentrations | Chinese Hamster Ovary (CHO-K1) | [3] |
| Dose-dependent cytotoxicity observed | HeLa Cells | [3] | |
| Hemolytic Activity | 24% hemolysis at 1 mg/mL | Human Red Blood Cells | [3] |
| Nitric Oxide Production | 25.98 µM at 6.3 µg/mL | Murine Macrophage (J774) | [3] |
| Net Charge | +4 | In silico analysis | [3] |
| Hydrophobicity (H) | 0.644 | In silico analysis | [3] |
| Molecular Weight | 1670.09 Da | --- | [2] |
| Structure | Forms α-helix in SDS micelles | Biophysical analysis | [2] |
Table 3: Performance of Coiled-Coil E4/K4 System in Drug Delivery
| Application | Outcome | Model System | Reference |
| Targeted Dye Delivery | Selective delivery of TO-PRO-3 iodide dye to K4-expressing cells. | E4-modified liposomes (E4-Lipo-TP3) and K4-expressing HeLa cells (HeLa-K). | [1] |
| Targeted Drug Delivery | E4-liposomes delivered doxorubicin (DOX) to HeLa-K cells. | E4-Lipo-DOX and HeLa-K cells. | [1] |
| Enhanced Cytotoxicity | E4-Lipo-DOX showed enhanced cytotoxicity compared to free doxorubicin. | HeLa-K cells. | [1] |
| In Vivo Efficacy | E4-Lipo-DOX suppressed cancer proliferation compared to free DOX. | Zebrafish xenograft with implanted HeLa-K cells. | [1] |
Signaling Pathways and Mechanism of Action
The mechanisms by which these peptides function are fundamentally different, reflecting their distinct designs and applications.
Antimicrobial K4 Peptide: Membrane Disruption and Immune Modulation
The primary mechanism of the antimicrobial K4 peptide is believed to be its direct interaction with bacterial membranes, acting like a detergent.[2] Its cationic N-terminus (KKKK) likely facilitates initial binding to the negatively charged components of bacterial membranes (like lipopolysaccharides or teichoic acids), while the hydrophobic residues (PLFGLFFGLF) insert into and disrupt the lipid bilayer, leading to cell lysis.
Additionally, this K4 peptide has been shown to induce nitric oxide (NO) production in macrophages.[3] NO is a key signaling molecule in the innate immune response, acting as a potent antimicrobial agent. This suggests a dual mechanism of action: direct bacterial killing and potentiation of the host's immune response.
Coiled-Coil K4 Peptide: Targeted Membrane Fusion
The coiled-coil K4 peptide, (KIAALKE)4, functions through a highly specific protein-protein interaction. It forms a stable, heterodimeric coiled-coil (a type of α-helical bundle) with its complementary E4 peptide, (EIAALEK)4.[1] In therapeutic applications, E4-modified liposomes loaded with a drug (e.g., doxorubicin) are introduced into the system. These liposomes circulate until they encounter target cells engineered to express this compound on their surface. The high-affinity binding between E4 and K4 tethers the liposome to the cell, facilitating membrane fusion and the subsequent release of the drug directly into the target cell's cytoplasm. This "biorthogonal" targeting system enhances drug efficacy and minimizes off-target toxicity.[1]
Experimental Protocols
Reproducible experimental design is crucial for peptide evaluation. Below are summaries of key protocols used in the cited studies.
Protocol 1: Determination of MIC and MBC
-
Bacterial Preparation: Grow pathogenic bacteria to the mid-logarithmic phase in an appropriate broth medium.
-
Peptide Dilution: Prepare a series of twofold dilutions of this compound in the same broth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized suspension of bacteria to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration that completely inhibits visible bacterial growth.
-
MBC Determination: Plate aliquots from the wells with no visible growth onto agar plates. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[3]
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Seed mammalian cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Incubate for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases convert MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance and is expressed as a percentage of the untreated control.[3]
Protocol 3: Liposome-Cell Fusion and Drug Delivery Assay
-
Liposome Preparation: Prepare liposomes encapsulating a fluorescent dye (e.g., TO-PRO-3) or a drug (e.g., doxorubicin). Modify the surface of the liposomes with the E4 peptide.
-
Cell Culture: Culture target cells (e.g., HeLa) engineered to express this compound on their surface (HeLa-K).
-
Co-incubation: Add the E4-modified liposomes to the HeLa-K cell culture.
-
Analysis:
-
For dye delivery, use fluorescence microscopy or flow cytometry to observe the transfer of the dye into the target cells.
-
For drug delivery, assess the therapeutic outcome (e.g., measure cell viability via MTT assay to determine the cytotoxic effect of the delivered drug).[1]
-
Synthetic Analogs and Future Directions
The development of synthetic analogs is a key strategy to improve the therapeutic properties of peptides. For the antimicrobial K4 peptide, analogs could be designed by:
-
Substituting Amino Acids: Replacing specific residues to enhance antimicrobial potency, increase stability against proteases (e.g., using D-amino acids), or reduce hemolytic activity.[5][6]
-
Modifying Hydrophobicity and Charge: Adjusting the balance of hydrophobic and cationic residues can fine-tune the peptide's interaction with bacterial versus mammalian membranes, potentially widening the therapeutic window.[5]
For the coiled-coil system, analogs could be developed to:
-
Increase Binding Affinity: Modify the E4/K4 sequences to create even more stable and specific interactions.
-
Introduce New Functionalities: Create "stapled" peptides to lock the α-helical conformation, improving stability and cell permeability.[7]
References
- 1. Application of Coiled Coil Peptides in Liposomal Anticancer Drug Delivery Using a Zebrafish Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (synthetic; BBBh2o) [novoprolabs.com]
- 3. transresurology.com [transresurology.com]
- 4. Behavior of Antimicrobial Peptide K4 in a Marine Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein-Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity Profile of the K4 Peptide: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the potential for off-target interactions is critical in the development of peptide-based therapeutics and tools. This guide provides a comprehensive comparison of the cross-reactivity of the coiled-coil K4 peptide, with the sequence (KIAALKE)4, detailing its known interactions with cellular components beyond its intended binding partner and the potential signaling implications.
The K4 peptide is a well-characterized, positively charged peptide designed to form a stable, heterodimeric coiled-coil structure with its negatively charged partner, the E4 peptide ((EIAALEK)4). This specific, high-affinity interaction has been harnessed for various biomedical applications, including the development of artificial receptors and targeted drug delivery systems. However, the potential for this compound to interact with other cellular components, leading to off-target effects, warrants careful consideration.
Quantitative Analysis of K4 Peptide Interactions
While the primary interaction of this compound is with the E4 peptide, studies have revealed potential for cross-reactivity with other cellular entities. The following table summarizes the known and potential interactions of this compound.
| Interacting Partner | Peptide Variant | Method | Affinity (Kd) | Key Findings & Implications |
| E4 Peptide | K4 | Surface Plasmon Resonance (SPR) | Nanomolar range (specific value not found for K4, but K3/E3 is ~70 nM) | High-affinity, on-target interaction forming a stable coiled-coil heterodimer. |
| Lipid Bilayers | K3 ((KIAALKE)3) | Fluorescence Spectroscopy | Not explicitly quantified as Kd | K3 peptide, a shorter variant of K4, demonstrates the ability to bind to lipid bilayers, suggesting potential for non-specific membrane interactions.[1][2] This could lead to membrane disruption or altered cellular uptake. |
| Homodimerization | K-peptides | Electron Paramagnetic Resonance (EPR) | Not quantified | K-peptides have been observed to form homodimers, which could compete with the intended heterodimerization with E-peptides and potentially lead to non-specific aggregation. |
| Cellular Proteome | E/K peptides | Computational Analysis | Not applicable | A computational study predicted a high number of potential off-target interactions between E/K peptides and the human proteome, suggesting that these peptides may have a broader interaction profile than intended.[3] |
Experimental Protocols for Assessing Peptide Cross-Reactivity
Accurate assessment of peptide cross-reactivity is crucial for preclinical development. The following are detailed methodologies for key experiments used to characterize the interactions of this compound.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics between a ligand immobilized on a sensor surface and an analyte flowed over the surface.
Objective: To determine the binding affinity (Kd), association rate (ka), and dissociation rate (kd) of this compound with its intended partner (E4 peptide) and potential off-target molecules.
Methodology:
-
Immobilization: The E4 peptide (ligand) is covalently immobilized onto a sensor chip surface (e.g., CM5 chip) using amine coupling chemistry.
-
Analyte Injection: this compound (analyte) is injected at various concentrations over the sensor surface.
-
Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants.
Circular Dichroism (CD) Spectroscopy for Structural Analysis
CD spectroscopy is used to assess the secondary structure of peptides and proteins in solution.
Objective: To determine if this compound undergoes conformational changes upon interaction with different cellular components, such as lipid vesicles or other proteins.
Methodology:
-
Sample Preparation: this compound is prepared in a suitable buffer, alone or in the presence of the interacting partner (e.g., E4 peptide, lipid vesicles).
-
Measurement: The CD spectrum is recorded in the far-UV region (typically 190-260 nm).
-
Data Analysis: The resulting spectrum is analyzed to determine the percentage of α-helix, β-sheet, and random coil structures. A significant change in the secondary structure upon addition of a potential interacting partner can indicate a binding event.
Signaling Pathway Modulation by K4 Peptide
The interaction of this compound with cellular components can have direct implications for intracellular signaling pathways.
Intentional EGFR Pathway Activation
In a notable application, conjugates of this compound have been utilized to artificially dimerize and activate engineered Epidermal Growth Factor Receptors (EGFR). This targeted dimerization mimics the natural ligand-induced activation of EGFR, initiating its downstream signaling cascade.
Signaling Pathway:
Caption: K4-induced EGFR signaling pathway.
This intentional activation highlights the potential for K4 to modulate signaling pathways if it were to cross-react with other cell surface receptors.
Potential for Off-Target Signaling
The observed interaction of K-peptides with lipid membranes raises the possibility of unintended signaling consequences. By altering membrane properties or interacting with membrane-associated proteins, this compound could potentially trigger signaling cascades unrelated to its intended target. However, to date, there is no direct experimental evidence of this compound unintentionally activating specific cellular signaling pathways.
Experimental Workflow for Cross-Reactivity Screening
A systematic approach is necessary to comprehensively evaluate the cross-reactivity of this compound. The following workflow outlines a potential experimental strategy.
Caption: Workflow for identifying K4 peptide off-targets.
Conclusion
This compound is a powerful tool in biomedical research and development due to its highly specific interaction with the E4 peptide. However, this guide highlights the potential for off-target interactions, particularly with lipid membranes and potentially with other cellular proteins. While the intentional use of K4 to modulate EGFR signaling has been demonstrated, the possibility of unintended signaling effects through cross-reactivity warrants further investigation. The provided experimental protocols and workflows offer a framework for a more thorough characterization of this compound's cross-reactivity profile, which is essential for its safe and effective translation into therapeutic and diagnostic applications. Researchers should remain mindful of these potential off-target interactions and employ rigorous validation strategies in their work with this compound and similar coiled-coil systems.
References
- 1. A Coiled-Coil Peptide Shaping Lipid Bilayers upon Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The coiled-coil forming peptide (KVSALKE)5 is a cell penetrating peptide that enhances the intracellular delivery of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A tunable orthogonal coiled-coil interaction toolbox for engineering mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
K4 vs. LL-37: A Head-to-Head Comparison of Two Potent Antimicrobial Peptides
For Immediate Release
In the ongoing battle against antimicrobial resistance, researchers and drug development professionals are increasingly turning to antimicrobial peptides (AMPs) as a promising class of therapeutics. Among the multitude of AMPs under investigation, the synthetic peptide K4 and the naturally occurring human cathelicidin LL-37 have garnered significant attention for their potent antimicrobial and immunomodulatory activities. This guide provides a detailed head-to-head comparison of K4 and LL-37, supported by experimental data, to aid researchers in their evaluation of these two peptides.
At a Glance: Key Physicochemical and Biological Properties
| Property | K4 Peptide | LL-37 Peptide |
| Origin | Synthetic | Human (Cathelicidin family) |
| Amino Acid Length | 14 | 37 |
| Net Charge | +4 | +6 |
| Primary Antimicrobial Mechanism | Bacterial membrane lysis and disruption. | Disruption of bacterial membranes through pore formation.[1] |
| Immunomodulatory Functions | Induces nitric oxide production in macrophages.[2] | Modulates inflammatory responses through interaction with Toll-like receptors (TLRs); can be both pro- and anti-inflammatory.[3] |
Antimicrobial Activity: A Quantitative Comparison
The antimicrobial efficacy of K4 and LL-37 has been evaluated against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a peptide that prevents visible growth of a microorganism, is a key metric for comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of K4 and LL-37 Against Common Pathogens
| Microorganism | K4 (µg/mL) | LL-37 (µg/mL) |
| Staphylococcus aureus | 50[2][4] | 9.38 - 75[1] |
| Pseudomonas aeruginosa | >400[2][4] | 64 - 256[5][6] |
| Escherichia coli | - | 9.38 - 75[1] |
| Brucella melitensis | 25[2][4] | - |
Note: MIC values can vary between studies due to different experimental conditions (e.g., bacterial strains, growth media, and assay methods). The data presented here are compiled from multiple sources for comparative purposes.
Cytotoxicity and Hemolytic Activity
A critical aspect of any potential therapeutic is its safety profile. The cytotoxicity and hemolytic activity of K4 and LL-37 have been assessed to determine their effects on mammalian cells.
Table 2: Cytotoxicity and Hemolytic Activity of K4 and LL-37
| Assay | K4 Peptide | LL-37 Peptide |
| Cell Line | HeLa | NIH-3T3 Fibroblasts |
| Cytotoxicity (IC50/CC50) | ~6.3 µg/mL (80% cytotoxicity)[4] | >150 µg/mL (No toxicity observed) |
| Hemolytic Activity | 24% hemolysis at 1 mg/mL[2][4] | <1% hemolysis at 75 µg/mL |
Immunomodulatory Mechanisms and Signaling Pathways
Beyond their direct antimicrobial effects, both K4 and LL-37 exhibit immunomodulatory properties that can influence the host's immune response to infection.
K4 Peptide: Induction of Nitric Oxide
The K4 peptide has been shown to stimulate macrophages to produce nitric oxide (NO)[2][4], a key signaling molecule in the immune system with both antimicrobial and regulatory functions. The production of NO is mediated by the enzyme inducible nitric oxide synthase (iNOS). While the precise signaling pathway initiated by K4 to induce iNOS has not been fully elucidated, it is hypothesized to involve the activation of transcription factors such as NF-κB, which is a common pathway for iNOS induction in macrophages.
References
- 1. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. transresurology.com [transresurology.com]
- 3. invivogen.com [invivogen.com]
- 4. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. dnlabresearch.com [dnlabresearch.com]
Validating K4 Peptide's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the K4 peptide's performance with alternative antimicrobial peptides, supported by experimental data. We delve into the validation of its mechanism of action, drawing insights from studies on mutant bacterial strains.
This compound, a de novo designed cationic antimicrobial peptide (CAP), has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its proposed mechanism of action, like many other CAPs, involves the electrostatic attraction to and subsequent disruption of the negatively charged bacterial cell membrane.[3][4] This guide explores the validation of this mechanism through comparative data, focusing on how bacterial mutations can inform our understanding of K4's activity.
Probing the Mechanism with Mutant Strains: An Inferential Approach
While direct studies validating this compound's mechanism using specific bacterial mutant strains are not extensively available in the current literature, we can infer its mode of action by examining the well-documented resistance mechanisms to other cationic antimicrobial peptides. A primary mechanism of resistance in Gram-positive bacteria involves the modification of teichoic acids through a process called D-alanylation, which is governed by the dlt operon. This modification reduces the net negative charge of the bacterial cell wall, thereby electrostatically repelling cationic peptides.
Studies on other CAPs, such as the human cathelicidin LL-37, have shown that mutations in the dlt operon, which prevent D-alanylation, lead to increased susceptibility of bacteria to these peptides.[5] For instance, a dltA mutant of Staphylococcus aureus would exhibit a lower Minimum Inhibitory Concentration (MIC) for a cationic peptide compared to its wild-type counterpart. Given the cationic nature of this compound, it is highly probable that it follows a similar pattern of interaction, and its efficacy would be significantly enhanced against such mutant strains.
Comparative Performance Analysis
To contextualize the efficacy of this compound, this section compares its performance with other well-characterized antimicrobial peptides: LL-37, Polymyxin B, and Pexiganan.
Table 1: Physicochemical Properties and Mechanism of Action
| Peptide | Sequence | Net Charge | Hydrophobicity | Primary Target | Proposed Mechanism of Action |
| K4 Peptide | KKKKPLFGLFFGLF | +4 | High | Bacterial Cell Membrane | Toroidal Pore Formation |
| LL-37 | LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES | +6 | Moderate | Bacterial Cell Membrane | Carpet-like or Toroidal Pore |
| Polymyxin B | Cyclic heptapeptide with a tripeptide side chain and a fatty acid tail | +5 | High | Lipopolysaccharide (LPS) of Gram-negative bacteria | Detergent-like membrane disruption |
| Pexiganan | GIGKFLKKAKKFGKAFVKILKK-NH2 | +7 | Moderate | Bacterial Cell Membrane | Toroidal Pore Formation |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Peptide | Staphylococcus aureus (Wild-Type) | Staphylococcus aureus (dltA mutant) | Escherichia coli (Wild-Type) | Pseudomonas aeruginosa (Wild-Type) |
| K4 Peptide | 10-50[2][3] | Not Reported (Predicted: <10) | 5-10[2] | 40-80[2] |
| LL-37 | ~16[6] | <4[6] | >64[7] | 16-32[7] |
| Polymyxin B | >512 (intrinsically resistant)[6] | 48[6] | 0.5-2[7] | 1-4[7] |
| Pexiganan | 8-32[8][9] | Not Reported | 8-16[8] | 8-16[8] |
Note: MIC values can vary depending on the specific strain and experimental conditions.
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
-
Bacterial Culture Preparation: A single colony of the test bacterium (wild-type or mutant strain) is inoculated into a sterile broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until it reaches the mid-logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Peptide Preparation: The antimicrobial peptide is serially diluted in the same broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized bacterial suspension is added to each well of the microtiter plate containing the serially diluted peptide. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the proposed mechanism of action and the experimental workflow for its validation.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for validating K4's mechanism using mutant strains.
Conclusion
This compound stands as a promising antimicrobial agent with a primary mechanism of action centered on the disruption of the bacterial cell membrane. While direct experimental validation using mutant strains is an area for future research, comparative analysis with other well-studied cationic antimicrobial peptides strongly supports an electrostatic interaction model. The use of bacterial mutants, particularly those with altered cell surface charge, provides a powerful tool for elucidating the precise molecular interactions that govern the activity of K4 and other novel antimicrobial peptides. This understanding is crucial for the rational design and development of next-generation therapeutics to combat antibiotic resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. borea.mnhn.fr [borea.mnhn.fr]
- 3. Evaluation of Antibacterial and Cytotoxic Effects of K4 Synthetic Peptide [transresurology.com]
- 4. transresurology.com [transresurology.com]
- 5. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergy between Human Peptide LL-37 and Polymyxin B against Planktonic and Biofilm Cells of Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro spectrum of pexiganan activity when tested against pathogens from diabetic foot infections and with selected resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Spectrum of Pexiganan Activity When Tested against Pathogens from Diabetic Foot Infections and with Selected Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Decoding K4: A Guide to Identifying Diverse K4 Peptides
For researchers, scientists, and drug development professionals, the precise identification of peptides is a cornerstone of discovery. The designation "K4" can refer to a variety of peptides, each with distinct origins and functions, and each demanding specific methodologies for accurate identification. This guide provides a comprehensive comparison of identification methods for different classes of K4 peptides, supported by experimental data and detailed protocols.
This publication will navigate the identification of four principal types of K4 peptides:
-
Keratin 4 (KRT4) Peptides: Fragments derived from the structural protein Keratin 4.
-
Kallikrein 4 (KLK4) Peptides: Peptides originating from the serine protease Kallikrein 4, a protein implicated in cancer.
-
Histone H3 Trimethylated at Lysine 4 (H3K4me3) Peptides: Post-translationally modified peptides from histone H3, a key epigenetic mark.
-
Synthetic K4 Peptides: Engineered peptides with antimicrobial, anticancer, or bioengineering applications.
Section 1: Mass Spectrometry-Based Identification of K4 Peptides from Biological Samples
The gold standard for identifying peptides from complex biological mixtures is mass spectrometry (MS)-based proteomics. This approach is central to the identification of peptides derived from Keratin 4, Kallikrein 4, and Histone H3. The general workflow involves protein extraction, digestion into peptides, enrichment of specific peptides (where applicable), separation by liquid chromatography (LC), and analysis by tandem mass spectrometry (MS/MS).
Experimental Workflow for MS-Based Peptide Identification
Caption: General workflow for mass spectrometry-based peptide identification.
Comparison of Key Identification Strategies
The interpretation of MS/MS data is crucial and relies on several computational approaches.
| Method | Principle | Advantages | Disadvantages |
| Database Search | Experimental MS/MS spectra are compared against theoretical spectra generated from a protein sequence database.[1][2][3] | High throughput and widely applicable. | Can only identify peptides present in the database; struggles with unexpected modifications. |
| Spectral Library Matching | Experimental spectra are compared against a library of previously identified and curated high-quality spectra.[2][4] | Fast and sensitive for known peptides. | Requires a comprehensive and high-quality spectral library. |
| De Novo Sequencing | The peptide sequence is determined directly from the MS/MS spectrum without the need for a database.[4][5] | Can identify novel peptides and those with unknown modifications. | Computationally intensive and can be less accurate than database searching. |
Identification of Keratin 4 (KRT4) Peptides
Keratin 4 is a structural protein found in epithelial tissues.[3][6] Peptides from KRT4 can be identified in studies of these tissues or as biomarkers.
Experimental Protocol: Identification of KRT4 Peptides from Hair Shafts
This protocol is adapted from methods used for the proteomic analysis of hair.[7][8]
-
Protein Extraction: Hair shafts are washed to remove contaminants. Proteins are then extracted using a lysis buffer containing urea and detergents to solubilize the highly cross-linked keratin proteins.[9]
-
Reduction and Alkylation: Disulfide bonds in the keratin proteins are reduced with an agent like dithiothreitol (DTT) and then alkylated with iodoacetamide to prevent them from reforming.
-
Enzymatic Digestion: The proteins are digested into smaller peptides using a protease, most commonly trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer.
-
Data Analysis: The acquired MS/MS spectra are searched against a protein database (e.g., UniProt) containing the human proteome, including Keratin 4, using a search engine like Sequest, Mascot, or X!Tandem.[1][10]
Identification of Kallikrein 4 (KLK4) Peptides
Human Kallikrein 4 (KLK4) is overexpressed in certain cancers, making its peptides potential biomarkers or targets for immunotherapy.[11]
Experimental Protocol: Identification of KLK4 Peptides from Prostate Cancer Cells
-
Cell Lysis and Protein Extraction: Prostate cancer cells are lysed to release their protein content.
-
Protein Digestion: The protein lysate is digested with trypsin.
-
Peptide Fractionation: To reduce sample complexity, the peptide mixture can be fractionated using techniques like strong cation exchange (SCX) chromatography.
-
LC-MS/MS Analysis: Each fraction is analyzed by LC-MS/MS.
-
Data Analysis: The data is searched against a human protein database. Due to the interest in KLK4 as an immunotherapy target, specific searches for peptides that can bind to HLA molecules may be performed using specialized software.
Identification of Histone H3 Trimethylated at Lysine 4 (H3K4me3) Peptides
The identification of post-translationally modified (PTM) peptides like H3K4me3 requires an enrichment step due to their low abundance.
Experimental Protocol: Enrichment and Identification of H3K4me3 Peptides
-
Histone Extraction: Histones are extracted from cell nuclei, typically using an acid extraction protocol.
-
Protein Digestion: Histones are digested, often with a protease like Arg-C or trypsin.
-
Immunoaffinity Enrichment: An antibody that specifically recognizes the H3K4me3 mark is used to capture the modified peptides from the complex mixture.[12]
-
LC-MS/MS Analysis: The enriched peptides are analyzed by LC-MS/MS.
-
Data Analysis: The MS/MS data is searched against a database with the H3K4me3 modification specified as a variable modification.
Caption: Workflow for the enrichment and identification of H3K4me3 peptides.
Section 2: Identification and Characterization of Synthetic K4 Peptides
Synthetic K4 peptides, such as the antimicrobial peptide KKKKPLFGLFFGLF and the coiled-coil peptide (KIAALKE)4, are not typically identified from biological mixtures but are characterized for their purity, structure, and stability.
Antimicrobial K4 Peptides
These peptides are designed for their therapeutic potential.[1][2][13]
Identification and Characterization Methods:
| Method | Purpose |
| Mass Spectrometry (MS) | To confirm the molecular weight and purity of the synthesized peptide. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the peptide preparation. |
| Circular Dichroism (CD) Spectroscopy | To determine the secondary structure of the peptide (e.g., alpha-helix, beta-sheet) in different environments. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the three-dimensional structure of the peptide in solution. |
Experimental Protocol: Purity and Identity Confirmation of a Synthetic Antimicrobial K4 Peptide
-
Synthesis: The peptide is synthesized using solid-phase peptide synthesis.
-
Purification: The crude peptide is purified using reverse-phase HPLC.
-
Mass Spectrometry: The purified peptide is analyzed by MALDI-TOF or ESI-MS to confirm that its molecular weight matches the theoretical mass.
-
HPLC Analysis: An analytical HPLC run is performed on the purified peptide to determine its purity, which should typically be >95%.
Coiled-Coil K4 Peptides
Identification and Characterization Methods:
In addition to the methods used for antimicrobial peptides, the following are important for coiled-coil peptides:
| Method | Purpose |
| Size Exclusion Chromatography (SEC) | To determine the oligomeric state of the peptide (i.e., whether it forms dimers, trimers, etc.). |
| Dynamic Light Scattering (DLS) | To measure the size of nanoparticles formed by the self-assembly of these peptides when conjugated to lipids. |
Experimental Protocol: Characterization of K4 Coiled-Coil Formation
-
Peptide Synthesis and Purification: The K4 peptide and its complementary E4 peptide are synthesized and purified.
-
Circular Dichroism: CD spectroscopy is used to monitor the formation of the coiled-coil structure when the K4 and E4 peptides are mixed. A characteristic alpha-helical spectrum will be observed.
-
Size Exclusion Chromatography: The mixture of K4 and E4 peptides is analyzed by SEC to confirm the formation of a higher-order complex compared to the individual peptides.
Conclusion
The identification of "K4" peptides is not a one-size-fits-all process. The optimal methodology is dictated by the nature of the peptide . For endogenous peptides derived from proteins like Keratin 4, Kallikrein 4, and Histone H3, mass spectrometry-based proteomics workflows are essential, with enrichment strategies being critical for low-abundance and post-translationally modified species. For synthetic peptides, a combination of mass spectrometry, chromatography, and spectroscopic techniques is employed to ensure purity, confirm identity, and characterize structure and function. A thorough understanding of the different types of K4 peptides and the array of available identification techniques is paramount for researchers in proteomics, drug discovery, and materials science.
References
- 1. Behavior of Antimicrobial Peptide K4 in a Marine Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (synthetic; BBBh2o) [novoprolabs.com]
- 3. KRT4 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. codeage.com [codeage.com]
- 5. Elevate Your Hair Care Routine with Keratin Peptides by KeraSuave [kerasuave.com]
- 6. Keratin 4 - Wikipedia [en.wikipedia.org]
- 7. Sensitive Method for the Confident Identification of Genetically Variant Peptides in Human Hair Keratin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. repository.si.edu [repository.si.edu]
- 10. mdpi.com [mdpi.com]
- 11. Human kallikrein 4 signal peptide induces cytotoxic T cell responses in healthy donors and prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Primary antibodies | abcam [abcam.com]
- 13. Cellular Membrane Composition Requirement by Antimicrobial and Anticancer Peptide GA-K4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Application of Coiled Coil Peptides in Liposomal Anticancer Drug Delivery Using a Zebrafish Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. worldlifeo.com [worldlifeo.com]
K4 Peptide Performance in Diverse In Vivo Models: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo performance of the K4 peptide in various experimental models. This compound, particularly the coiled-coil forming peptide [(KIAALKE)4], has emerged as a promising tool in targeted drug delivery systems. Its ability to form a stable coiled-coil structure with its complementary E4 peptide [(EIAALEK)4] allows for specific targeting of cells or tissues expressing the partner peptide, thereby enhancing therapeutic efficacy and minimizing off-target effects. This guide will delve into the experimental data from key in vivo studies, present detailed methodologies, and visualize the underlying mechanisms and workflows.
I. K4 Peptide in Targeted Cancer Therapy
The primary in vivo application of this compound system has been in the targeted delivery of anti-cancer agents. By functionalizing liposomes carrying a therapeutic payload with the E4 peptide, these drug carriers can specifically bind to and deliver their cargo to cancer cells engineered to express this compound on their surface.
| In Vivo Model | Therapeutic Agent | K4-Targeted System | Comparator(s) | Key Findings | Reference |
| Zebrafish Xenograft (HeLa-K cells) | Doxorubicin (DOX) | E4-Lipo-DOX | Free DOX | Suppressed cancer proliferation compared to non-targeted conditions. | [1][2] |
| Zebrafish Xenograft (HeLa-K cells) | TO-PRO-3 (TP3) | E4-Lipo-TP3 | Lipo-TP3, Free TP3 | Selective delivery of TP3 to K4-expressing HeLa cells observed at 24 hours post-injection. | [2] |
| Human CD40 Transgenic Mice | Ovalbumin peptide (SIINFEKL) | anti-CD40 mAb-E4 + K4-OVA | K4-OVA peptide monotherapy | Elicited expansion of OVA peptide-specific CD8+ T cells and potent antitumor effects superior to peptide monotherapy. | [3] |
1. Zebrafish Xenograft Model for Targeted Doxorubicin Delivery [1][2]
-
Cell Line Preparation: HeLa cells were engineered to express this compound on their membrane (HeLa-K).
-
Liposome Formulation (E4-Lipo-DOX): Doxorubicin-containing liposomes were modified with the E4 peptide.
-
Xenograft Implantation: HeLa-K cells were implanted into zebrafish embryos.
-
Injection: E4-Lipo-DOX or free DOX (as a control) was injected into the zebrafish xenografts.
-
Analysis: Cancer cell proliferation was monitored to evaluate the efficacy of the targeted therapy.
2. Antigen Delivery in Human CD40 Transgenic Mice [3]
-
System Components: An anti-CD40 monoclonal antibody was connected with the E4 domain (anti-CD40 mAb-E4), and the model antigenic ovalbumin peptide (OVA) was fused with the K4 domain (K4-OVA).
-
Complex Formation: The anti-CD40 mAb-E4 and K4-OVA were combined to form stable complexes through the E4/K4 interaction.
-
Animal Model: Human CD40 transgenic mice were used.
-
Treatment: Mice were treated with the formed complexes or with K4-OVA peptide alone as a control.
-
Efficacy Evaluation: The expansion of OVA peptide-specific CD8+ T cells and antitumor effects were assessed.
This compound system for drug delivery primarily relies on a targeted binding mechanism rather than the direct modulation of a signaling pathway by this compound itself. The therapeutic effect is mediated by the delivered drug. The workflow involves the formation of a coiled-coil structure between the E4-functionalized carrier and the K4-expressing target cell, leading to drug release into the cell.
The mechanism of action of the delivered drug, doxorubicin, involves intercalation into DNA and inhibition of topoisomerase II, ultimately leading to apoptosis.
II. K4 Peptide as an Antimicrobial Agent
A distinct, shorter 14-amino acid K4 peptide has been investigated for its antimicrobial properties, particularly in marine environments. This peptide exhibits bactericidal effects against specific pathogens relevant to aquaculture.
| Target Organism | In Vivo Model | K4 Peptide Concentration | Effect | Reference |
| Aeromonas salmonicida | Marine Environment | < 45 µg/mL | Bactericidal | [4] |
| Vibrio splendidus LGP32 | Marine Environment | < 45 µg/mL | Bactericidal | [4] |
| Organism | Developmental Stage | K4 Peptide | Effect | Reference |
| Artemia salina | Not specified | Not specified | Non-toxic | [4] |
| Dicentrarchus labrax (Sea bass) | Not specified | Not specified | Non-toxic | [4] |
| Magallana gigas (Oyster) | Not specified | Not specified | Non-toxic | [4] |
1. Antimicrobial Activity Assay [4]
-
Bacterial Strains: Pathogenic aquatic bacteria such as Aeromonas salmonicida and Vibrio splendidus LGP32 were used.
-
Peptide Exposure: The bacteria were exposed to varying concentrations of this compound.
-
Growth Monitoring: Bacterial growth was monitored using an automated optical density meter to determine the bactericidal concentration.
-
Degradation Study: The degradation of this compound was monitored over time in the presence of oyster spat using RP-HPLC and mass spectrometry.
III. Comparison and Alternatives
The coiled-coil K4 peptide system offers a highly specific targeting mechanism compared to passive drug delivery systems or non-targeted therapies. The primary alternative is the use of other targeting ligands such as antibodies or other peptides that bind to specific cell surface receptors. The advantage of the E4/K4 system is its biorthogonal nature, meaning the interaction is highly specific and does not interfere with biological processes.[1]
For the antimicrobial K4 peptide, the main alternatives are traditional antibiotics. This compound is presented as an environment-friendly option with low toxicity to marine organisms, which is a significant advantage in aquaculture applications where the environmental impact of antibiotics is a concern.[4]
References
- 1. Application of Coiled Coil Peptides in Liposomal Anticancer Drug Delivery Using a Zebrafish Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. tandfonline.com [tandfonline.com]
- 4. Behavior of Antimicrobial Peptide K4 in a Marine Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of K4 Peptide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Antimicrobial peptides (AMPs) have garnered significant attention as a promising alternative to conventional antibiotics due to their broad-spectrum activity and unique mechanisms of action. This guide provides a comprehensive assessment of the therapeutic index of the K4 peptide, a synthetic antimicrobial peptide, by comparing its efficacy and toxicity with two well-studied AMPs: Melittin and Cecropin A. The data presented is supported by experimental protocols and visualizations to aid in the objective evaluation of K4 peptide as a potential therapeutic agent.
Quantitative Comparison of Therapeutic Indices
The therapeutic index (TI) is a critical parameter in drug development, representing the ratio between the toxic dose and the therapeutic dose of a drug. For antimicrobial peptides, it is often calculated as the ratio of the concentration that causes 50% hemolysis of red blood cells (HC50) to the minimum inhibitory concentration (MIC) required to inhibit microbial growth. A higher TI indicates a more favorable safety profile.
| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC) | Hemolytic Concentration (HC50) | Calculated Therapeutic Index (HC50/MIC) |
| K4 Peptide | Staphylococcus aureus | 50 µg/mL[1][2] | 100 µg/mL[2] | 2 |
| Enterobacter cloacae | 50 µg/mL[1][2] | 100 µg/mL[2] | 2 | |
| Brucella melitensis | 25 µg/mL[1][2] | 100 µg/mL[2] | 4 | |
| Melittin | Staphylococcus aureus | 4 - 64 µg/mL[3] | 0.44 µg/mL[4] | 0.0069 - 0.11 |
| Escherichia coli | 4 - 64 µg/mL[3] | 0.44 µg/mL[4] | 0.0069 - 0.11 | |
| Pseudomonas aeruginosa | 4 - 64 µg/mL[3] | 0.44 µg/mL[4] | 0.0069 - 0.11 | |
| Cecropin A (and its hybrids) | Gram-positive & Gram-negative bacteria | 2 - 8 µM[5] | Low hemolytic activity reported (often as HC10)[5][6] | Varies depending on the specific hybrid and target organism |
Note: The therapeutic index for Cecropin A and its hybrids is presented qualitatively due to the variability in reported data and the frequent use of HC10 (10% hemolytic concentration) instead of HC50. However, literature suggests that Cecropin A and its derivatives generally exhibit a more favorable therapeutic index compared to Melittin.[5]
Mechanism of Action: Membrane Disruption
K4 peptide, like many other cationic antimicrobial peptides, exerts its antimicrobial effect primarily by disrupting the integrity of the bacterial cell membrane.[1] The positively charged K4 peptide is electrostatically attracted to the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial interaction is followed by the insertion of the peptide into the lipid bilayer, leading to the formation of pores and subsequent leakage of cellular contents, ultimately causing cell death. The proposed model for K4 peptide's action is the "toroidal pore" model.
Caption: K4 peptide's proposed mechanism of action via the toroidal pore model.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used to determine the therapeutic index of antimicrobial peptides.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol:
-
Preparation of Peptide Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well polypropylene microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Bacterial Inoculum: A bacterial culture in the logarithmic growth phase is diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: An equal volume of the bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Hemolysis Assay (HC50)
The hemolysis assay measures the ability of a compound to lyse red blood cells, providing an indication of its cytotoxicity towards mammalian cells.
Caption: Workflow for the Hemolysis Assay to determine HC50.
Protocol:
-
Preparation of Red Blood Cells (RBCs): Fresh human red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat.
-
Preparation of Peptide Dilutions: Serial dilutions of this compound are prepared in PBS.
-
Incubation: The washed RBC suspension is incubated with the peptide dilutions for a specified time (e.g., 1 hour) at 37°C. A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis) are included.
-
Centrifugation: The samples are centrifuged to pellet the intact RBCs.
-
Measurement of Hemoglobin Release: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at 540 nm using a spectrophotometer.
-
Calculation of HC50: The percentage of hemolysis is calculated relative to the positive and negative controls. The HC50 value is the concentration of the peptide that causes 50% hemolysis.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT Cytotoxicity Assay.
Protocol:
-
Cell Seeding: Mammalian cells (e.g., HeLa cells) are seeded in a 96-well plate and allowed to adhere overnight.
-
Peptide Treatment: The cells are treated with various concentrations of this compound and incubated for a specific duration (e.g., 24 or 48 hours).
-
MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader.
-
Calculation of Cell Viability: The cell viability is expressed as a percentage of the absorbance of untreated control cells.
Conclusion
This compound demonstrates a moderate therapeutic index against the tested bacterial strains, suggesting a degree of selectivity for bacterial over mammalian cells. In comparison, Melittin exhibits potent antimicrobial activity but is hampered by its high hemolytic activity, resulting in a very low therapeutic index. Cecropin A and its analogs appear to offer a more promising balance of efficacy and safety.
The data and protocols presented in this guide provide a framework for the continued evaluation of K4 peptide. Further studies, including in vivo efficacy and toxicity assessments, are necessary to fully elucidate its therapeutic potential. The provided experimental workflows and mechanistic diagrams serve as valuable tools for researchers in the field of antimicrobial peptide development.
References
- 1. Evaluation of Antibacterial and Cytotoxic Effects of K4 Synthetic Peptide [transresurology.com]
- 2. transresurology.com [transresurology.com]
- 3. mdpi.com [mdpi.com]
- 4. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hybridization with Insect Cecropin A (1–8) Improve the Stability and Selectivity of Naturally Occurring Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
K4 Peptide: A Comparative Guide to its In Vitro and In Vivo Activity
Correlating laboratory findings with real-world potential for researchers, scientists, and drug development professionals.
The K4 peptide, a synthetically designed cationic peptide, has demonstrated significant promise as both an antimicrobial and anticancer agent in preclinical studies. This guide provides a comprehensive comparison of its in vitro and in vivo activities, supported by experimental data, to offer researchers and drug development professionals a clear understanding of its therapeutic potential and the correlation between laboratory assays and animal model outcomes.
Quantitative Data Summary
To facilitate a clear comparison of this compound's efficacy under different conditions, the following tables summarize the key quantitative data from various in vitro and in vivo studies.
Table 1: In Vitro Antibacterial Activity of K4 Peptide
| Bacterium | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Brucella melitensis | 25 | >25 |
| Staphylococcus aureus | 50 | >400 |
| Enterococcus cloacae | 50 | >400 |
| Pseudomonas aeruginosa | >400 | >400 |
| Shigella sonnei | >400 | >400 |
| Klebsiella pneumoniae | >400 | >400 |
| Escherichia coli | >400 | >400 |
| Acinetobacter baumannii | >400 | >400 |
| Salmonella enterica | >400 | >400 |
| Bacillus anthracis | 400 | >400 |
| Bacillus cereus | 400 | >400 |
| Listeria monocytogenes | 400 | >400 |
| Enterococcus faecalis | >400 | >400 |
| Streptococcus pyogenes | >400 | >400 |
| Streptococcus agalactiae | >400 | >400 |
| Staphylococcus epidermidis | >400 | >400 |
| Proteus mirabilis | >400 | >400 |
Table 2: In Vitro Cytotoxicity and Hemolytic Activity of K4 Peptide
| Cell Line / Assay | Parameter | Result | Concentration |
| HeLa (Human cervical cancer) | Cytotoxicity (Cell Viability) | 20% | 6.3 µg/mL (after 24h) |
| J774 (Murine macrophage) | Nitric Oxide Production | 25.9873 µM | 6.3 µg/mL (after 48h) |
| Human Red Blood Cells | Hemolysis | 24% | 1 mg/mL |
Table 3: In Vivo Anticancer Activity of K4 Peptide
| Animal Model | Cancer Type | Treatment | Outcome |
| Zebrafish Xenograft | HeLa (Human cervical cancer) | E4-Lipo-DOX targeting K4-expressing cells | Suppression of cancer proliferation |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate this compound.
In Vitro Antibacterial Activity Assays
1. Minimal Inhibitory Concentration (MIC) Assay: The antimicrobial activity of this compound was determined using the broth microdilution method.
-
Bacterial Preparation: Seventeen pathogenic bacterial strains were cultured to reach the logarithmic growth phase.
-
Assay Setup: The bacterial suspensions were diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Peptide Dilution: this compound was serially diluted in the broth to create a range of concentrations.
-
Incubation: The bacterial suspensions were incubated with the various peptide concentrations in 96-well microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the peptide that completely inhibited visible bacterial growth.
2. Minimal Bactericidal Concentration (MBC) Assay: Following the MIC assay, the MBC was determined to assess the bactericidal activity of this compound.
-
Sub-culturing: Aliquots from the wells of the MIC assay that showed no visible growth were plated onto agar plates.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
MBC Determination: The MBC was defined as the lowest concentration of the peptide that resulted in a ≥99.9% reduction in the initial bacterial count.
In Vitro Cytotoxicity Assay
MTT Assay: The cytotoxicity of this compound against the HeLa human cervical cancer cell line was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: HeLa cells were seeded in 96-well plates and allowed to adhere overnight.
-
Peptide Treatment: The cells were then treated with various concentrations of this compound and incubated for 24 and 48 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated for another 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Data Analysis: The formazan crystals were dissolved, and the absorbance was measured at a specific wavelength. Cell viability was expressed as a percentage of the untreated control cells.
In Vivo Anticancer Activity Model
Zebrafish Xenograft Model: The in vivo anticancer efficacy of a drug delivery system targeting K4 peptide-expressing cells was assessed using a zebrafish xenograft model.[1]
-
Cell Line Preparation: HeLa cells were engineered to express this compound on their membrane (HeLa-K).[1]
-
Liposome Preparation: Liposomes were prepared containing the chemotherapeutic drug doxorubicin (DOX) and modified with the E4 peptide (E4-Lipo-DOX), which specifically binds to this compound.[1]
-
Xenotransplantation: HeLa-K cells were implanted into zebrafish embryos.[1]
-
Treatment: The zebrafish xenografts were then treated with E4-Lipo-DOX.[1]
-
Efficacy Evaluation: The proliferation of the cancer cells in the xenograft was monitored to assess the efficacy of the targeted drug delivery.[1]
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound are still under investigation. However, based on its cationic and amphipathic nature, and the observed biological effects, its mechanism of action can be inferred to be similar to other antimicrobial and anticancer peptides.
Antimicrobial Mechanism
The primary mechanism of action for many cationic antimicrobial peptides involves the disruption of the bacterial cell membrane.
Caption: Proposed antimicrobial mechanism of K4 peptide.
Anticancer Mechanism
The anticancer activity of K4 peptide likely involves multiple mechanisms, including direct cytotoxicity through membrane disruption and the induction of signaling pathways leading to apoptosis. The observation of nitric oxide production in macrophages suggests an immunomodulatory role as well.
Caption: Potential anticancer mechanisms of K4 peptide.
Correlation of In Vitro and In Vivo Activity
A direct statistical correlation between the in vitro and in vivo efficacy of this compound has not been formally established in a single study. However, a qualitative correlation can be drawn from the available data.
The potent in vitro antibacterial activity of K4 against specific pathogens like Brucella melitensis suggests its potential for in vivo efficacy against infections caused by these bacteria.[2] However, the high MIC and MBC values against several other common pathogens indicate that its in vivo antibacterial spectrum might be limited.
In the context of cancer, the in vitro cytotoxicity observed against the HeLa cell line is consistent with the in vivo findings where a K4-targeted drug delivery system effectively suppressed the growth of HeLa cell xenografts in zebrafish.[1][2] This suggests that the in vitro cytotoxic potential of this compound can translate to in vivo anticancer effects, particularly when utilized in a targeted delivery strategy.
It is important to note that the in vivo environment is significantly more complex than in vitro conditions. Factors such as peptide stability, biodistribution, metabolism, and interaction with host immune components can all influence the in vivo efficacy. The observed hemolytic activity of K4 at high concentrations in vitro highlights a potential for toxicity that needs to be carefully considered and evaluated in in vivo models.[2]
Comparison with Alternative Peptides
This compound belongs to the broad class of cationic antimicrobial and anticancer peptides. A comparison with other well-studied peptides in these classes can provide a better perspective on its relative performance.
Table 4: Comparative In Vitro Activity of Antimicrobial Peptides
| Peptide | Target Organism | MIC (µM) | Reference |
| K4 | S. aureus | ~30 | [2] |
| LL-37 | S. aureus | 2-16 | Generic Data |
| Melittin | S. aureus | 1-4 | Generic Data |
| Nisin | S. aureus | 0.1-1 | Generic Data |
Table 5: Comparative In Vitro Cytotoxicity of Anticancer Peptides
| Peptide | Cancer Cell Line | IC50 (µM) | Reference |
| K4 | HeLa | ~4 | [2] |
| Melittin | Various | 1-10 | Generic Data |
| LTX-315 | Various | 5-20 | Generic Data |
From these comparisons, it is evident that while K4 shows promising activity, other natural and synthetic peptides may exhibit higher potency against certain bacterial strains or cancer cell lines. However, the overall therapeutic potential of a peptide is not solely determined by its in vitro potency but also by its selectivity, stability, and in vivo toxicity profile.
Conclusion
This compound demonstrates a clear potential as both an antimicrobial and anticancer agent, with its in vitro activities showing a qualitative correlation with its observed in vivo efficacy. Its potent activity against specific bacteria and its cytotoxicity towards cancer cells, coupled with its potential for targeted drug delivery, make it a valuable candidate for further preclinical and clinical development. However, its limited antibacterial spectrum and potential for hemolytic activity at higher concentrations are important considerations that warrant further investigation and optimization. Future studies should focus on establishing a more quantitative in vitro-in vivo correlation, elucidating its precise mechanisms of action and signaling pathways, and exploring modifications to enhance its therapeutic index.
References
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for the K4 Peptide
For Immediate Implementation by Laboratory Personnel
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with the K4 peptide. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of your research. The following procedural guidance offers a direct, step-by-step approach to the safe handling, storage, and disposal of this bioactive compound.
Operational Plan: From Receipt to Experimentation
Proper handling of this compound begins from the moment it is received and continues through every stage of its use. The following steps outline the necessary precautions.
Receiving and Storage
-
Initial Inspection: Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Temperature Control: Lyophilized (powdered) K4 peptide should be stored in a cool, dry, and dark environment, typically at -20°C or below, to prevent degradation.[1][2] Once reconstituted into a solution, store according to your laboratory's standards, often at 4°C or lower, and protect from repeated freeze-thaw cycles.[1][3]
-
Labeling: Ensure all containers are clearly labeled with the compound name, concentration, and date of preparation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Body Protection | Lab Coat | Fire-resistant recommended. Protects clothing and skin from splashes.[4] |
| Hand Protection | Nitrile Gloves | Disposable. Change immediately if contaminated. Double-gloving may be necessary for high-risk procedures.[4][5][6] |
| Eye Protection | Safety Goggles | With indirect vents, to shield eyes from chemical splashes.[4][6] |
| Face Protection | Face Shield | To be worn in addition to safety goggles when there is a high risk of splashing.[4][6] |
| Respiratory Protection | Respirator | Use when working with the lyophilized powder outside of a fume hood or in poorly ventilated areas to avoid inhalation.[4][7] |
| Foot Protection | Closed-Toe Shoes | To prevent injury from dropped objects or spills.[4] |
Reconstitution and Handling
-
Designated Area: All handling of this compound should occur in a designated, clean, and organized workspace, such as a chemical fume hood or a biological safety cabinet, to minimize contamination and exposure risks.[1]
-
Aseptic Technique: To maintain the integrity of the peptide and prevent contamination, use sterile equipment and aseptic techniques during reconstitution and preparation of solutions.[1]
-
Avoid Inhalation: Handle the lyophilized powder with care to avoid creating dust.[7]
-
Direct Contact: Avoid direct contact with the skin, eyes, and clothing.[1][7] In case of accidental contact, follow the first aid measures outlined below.
First Aid Measures
-
Skin Contact: Immediately wash the affected area with plenty of water. If irritation persists, seek medical attention.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[7]
-
Inhalation: If the lyophilized powder is inhaled, move the individual to fresh air and have them rest in a position comfortable for breathing. Seek medical attention if respiratory irritation occurs.[7]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical advice.[7]
Disposal Plan: Managing K4 Peptide Waste
Proper disposal of this compound and any contaminated materials is critical to protect both personnel and the environment.
-
Unused Peptide: Unused or expired K4 peptide should be disposed of as chemical waste in accordance with institutional, local, state, and federal regulations.[1]
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, must be disposed of in designated and clearly labeled hazardous waste containers.
-
Liquid Waste: Do not pour K4 peptide solutions down the drain.[1] Collect all liquid waste containing the peptide in a sealed, labeled container for chemical waste disposal.
-
Decontamination: After handling, decontaminate all work surfaces and equipment with an appropriate solvent or disinfectant.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. genscript.com [genscript.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. peptide.co.jp [peptide.co.jp]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
